1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-13-8-7-10-9-12(15)17(14(10)16-13)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIIIIHNWQLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Executive Summary
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (CAS: 1227270-18-9 ) is a high-value heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Structurally, it features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, functionalized with a methoxy group at the C6 position, an iodine atom at the C2 position, and a phenylsulfonyl protecting group at the N1 position.
This compound represents a "linchpin" intermediate: the C2-iodine provides a reactive handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the N-phenylsulfonyl group directs lithiation regioselectivity and modulates electronic properties during synthesis.
Part 1: Identity & Physicochemical Profile[2]
Chemical Identity
| Parameter | Detail |
| Chemical Name | 1-(Benzenesulfonyl)-2-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1227270-18-9 |
| Parent Scaffold CAS | 896722-53-5 (6-Methoxy-7-azaindole) |
| Molecular Formula | C₁₄H₁₁IN₂O₃S |
| Molecular Weight | 414.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |
Structural Analysis
The molecule's reactivity is defined by three distinct zones:
-
Electrophilic Handle (C2-I): The C-I bond is highly activated for oxidative addition by Pd(0) catalysts.
-
Electronic Modulator (C6-OMe): The methoxy group is an electron-donating group (EDG), increasing electron density in the pyridine ring, which can influence the oxidative addition rate at C2.
-
Directing/Protecting Group (N1-SO₂Ph): The sulfonyl group withdraws electrons, lowering the pKa of the C2 proton in the precursor, facilitating lithiation. It also prevents N-arylation side reactions.
Part 2: Synthesis & Production Protocol
The synthesis of CAS 1227270-18-9 is a sequential process starting from 6-methoxy-7-azaindole. The critical step is the Directed ortho-Metalation (DoM) .
Synthetic Pathway Visualization
Figure 1: Synthetic route via Directed ortho-Metalation (DoM).
Detailed Experimental Protocol
Step 1: N-Sulfonylation
Objective: Protect the indole nitrogen to prevent deprotonation at N1 and direct subsequent lithiation to C2.
-
Reagents: 6-Methoxy-7-azaindole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzenesulfonyl chloride (1.1 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (N₂ or Ar).
-
Add 6-Methoxy-7-azaindole portion-wise.[2] Stir for 30 min until H₂ evolution ceases (formation of sodium salt).
-
Add benzenesulfonyl chloride dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: C2-Iodination (The Critical Step)
Objective: Introduce the iodine atom at C2 via lithiation.
-
Reagents: N-Protected Intermediate (1.0 eq), LDA (Lithium Diisopropylamide) or n-BuLi (1.2 eq), Iodine (I₂, 1.3 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve the N-protected intermediate in anhydrous THF and cool to -78°C (dry ice/acetone bath). Crucial: Temperature control prevents benzylic attack or ring opening.
-
Add LDA (freshly prepared) or n-BuLi dropwise over 20 mins. The solution typically turns dark yellow/orange, indicating the formation of the C2-lithio species.
-
Stir at -78°C for 45–60 minutes.
-
Add a solution of Iodine (I₂) in THF dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to RT.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.
-
Part 3: Reactivity & Applications
This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.
Cross-Coupling Capabilities
The C2-Iodo position is highly reactive toward Pd-catalyzed couplings.
| Reaction Type | Coupling Partner | Product Outcome |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Bi-aryl systems (e.g., 2-phenyl-7-azaindoles) |
| Sonogashira | Terminal Alkynes | 2-Alkynyl-7-azaindoles (Rigid linkers) |
| Stille | Organostannanes | 2-Alkyl/Vinyl derivatives |
| Buchwald-Hartwig | Amines | 2-Amino-7-azaindoles (Rare, requires specific ligands) |
Deprotection Strategy
Post-functionalization, the phenylsulfonyl group is often removed to restore the H-bond donor capability of the N1-H, which is critical for binding to the hinge region of kinase enzymes.
-
Conditions: TBAF (THF, reflux) or K₂CO₃ (MeOH, reflux).
-
Note: The electron-withdrawing nature of the sulfonyl group makes the C2-I bond more reactive towards oxidative addition than in the unprotected species.
Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the C2-Iodo handle.
Part 4: Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Signal Word: Warning.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
Aurigene Pharmaceutical Services. (2008). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Molecules. Retrieved from [Link]
Sources
Technical Monograph: Physicochemical Profiling & Solubility of 2-Iodo-6-Methoxy-7-Azaindole Derivatives
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib), due to its ability to mimic the purine core of ATP. Within this class, 2-iodo-6-methoxy-7-azaindole represents a critical "linchpin" intermediate. The C2-iodine provides a reactive handle for late-stage diversification (via Suzuki or Sonogashira couplings), while the C6-methoxy group modulates solubility and metabolic stability.
This guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and experimental characterization of this specific derivative class. It addresses the challenge of balancing the lipophilicity required for cell permeability with the aqueous solubility necessary for formulation.
Chemical Architecture & Structural Logic
To understand the solubility profile of 2-iodo-6-methoxy-7-azaindole, one must deconstruct its electronic and structural components.
The Core Scaffold (7-Azaindole)
Unlike the indole scaffold, 7-azaindole possesses a pyridine-like nitrogen at position 7.
-
Hydrogen Bonding: It acts as a bidentate ligand. The N7 is a hydrogen bond acceptor (HBA), and the N1-H is a hydrogen bond donor (HBD). This "donor-acceptor" motif is critical for binding to the hinge region of kinase enzymes.
-
Basicity: The N7 nitrogen has a pKa of approximately 4.6, making it a weak base. This is significantly less basic than pyridine (pKa ~5.2) due to the electron-rich pyrrole ring fused to it.
Substituent Effects on Physical Properties[1]
-
C6-Methoxy Group (-OCH₃):
-
Electronic: Electron-donating group (EDG). It slightly increases the electron density on the pyridine ring, potentially raising the pKa of N7 (estimated shift to ~4.9–5.1).
-
Solubility: Disrupts crystal packing relative to the unsubstituted core, often improving solubility in organic solvents. However, it adds lipophilicity (increasing LogP).
-
-
C2-Iodine Atom (-I):
-
Electronic: Weakly electron-withdrawing via induction (-I effect) but polarizable.
-
Lipophilicity: Significantly increases hydrophobicity. Iodine is a "greasy" halogen, contributing ~1.1–1.2 units to the cLogP.
-
Solid State: Promotes strong halogen bonding in the crystal lattice, which can lead to high melting points and reduced thermodynamic solubility.
-
Physicochemical Profile
The following data summarizes the predicted and reference properties for 2-iodo-6-methoxy-7-azaindole. Note: As a chemical intermediate, exact experimental values may vary by batch/polymorph; these values represent the consensus of chemoinformatic models and analog data.
Table 1: Physicochemical Property Summary
| Property | Value / Range | Description |
| Molecular Weight | ~274.06 g/mol | Moderate MW, favorable for fragment-based design. |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |
| Melting Point | 150–180 °C (Est.) | High MP due to planar stacking and halogen bonding. |
| cLogP | 2.0 – 2.4 | Moderately lipophilic. |
| pKa (Basic) | 4.2 – 4.8 | Protonation occurs at N7. Neutral at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for kinase hinge binding. |
| H-Bond Acceptors | 3 (N7, OMe, I) | N7 is the primary acceptor; Iodine is a weak acceptor. |
| Topological PSA | ~45 Ų | Good membrane permeability predictor (<140 Ų). |
Solubility Analysis
-
Aqueous Solubility (pH 7.4): Predicted to be low (< 50 µg/mL) . The molecule is uncharged at neutral pH, and the iodine atom drives high lipophilicity.
-
Acidic Solubility (pH 1.2): Moderate to High . At gastric pH, the N7 nitrogen is protonated (
), forming a cation that significantly enhances solubility. -
Organic Solvents:
-
High Solubility: DMSO, DMF, DMAc (Polar aprotic).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile.
-
Low Solubility: Water, Hexane.
-
Experimental Protocols
To validate the properties of this derivative in-house, use the following standardized protocols. These are designed to ensure data integrity (E-E-A-T).
Thermodynamic Solubility (Shake-Flask Method)
Best for: Determining the absolute solubility limit (equilibrium).
-
Preparation: Weigh ~2 mg of solid 2-iodo-6-methoxy-7-azaindole into a chemically resistant glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (e.g., PBS pH 7.4 or SGF pH 1.2).
-
Equilibration: Shake or stir at 25°C for 24 hours. Crucial: Ensure excess solid remains visible; if it dissolves completely, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (check for filter adsorption first).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Kinetic Solubility (Precipitation Method)
Best for: High-throughput screening (HTS) to mimic discovery workflows.
-
Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Spike: Spike 5 µL of stock into 495 µL of aqueous buffer (final 100 µM concentration, 1% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Reading: Measure turbidity (nephelometry) or filter and analyze via HPLC.
-
Result: If the compound precipitates, the solubility is < 100 µM.
LogP Determination (Miniaturized Shake-Flask)
-
Partition: Mix equal volumes of n-octanol and water (pre-saturated with each other).
-
Spike: Add compound to the mixture.
-
Equilibrate: Shake for 1 hour; allow phases to separate (centrifuge if needed).
-
Analyze: Measure concentration in both phases via HPLC.
-
Calculation:
.
Visualizing the Workflow & Utility
The following diagrams illustrate the decision-making process for characterizing these derivatives and their structural utility.
Diagram 1: Solubility & Profiling Workflow
This flowchart guides the researcher through the physical characterization process.
Caption: Step-by-step workflow for the physicochemical profiling of azaindole derivatives.
Diagram 2: Structural Utility & Derivatization
This diagram highlights why this specific intermediate is valuable—it is a branching point for diverse chemical space.
Caption: The "Linchpin" utility of the 2-iodo-6-methoxy-7-azaindole scaffold in drug design.
Storage & Stability Recommendations
-
Light Sensitivity: Iodinated heterocycles can be light-sensitive (photodeiodination). Store in amber vials wrapped in foil.
-
Temperature: Store at -20°C for long-term stability to prevent slow oxidation of the azaindole ring.
-
Solution Stability: Avoid storing in DMSO for >1 month at room temperature, as DMSO can act as an oxidant.
References
-
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[1][2][3][4] Link
-
L'Heureux, A., et al. (2004).[5] Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters. Link
-
Zhang, H., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The 6-Methoxy-7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the 7-azaindole core has emerged as a "privileged structure," demonstrating significant potential across a spectrum of therapeutic areas.[1][2] This guide delves into the nuanced yet impactful role of a specific, decorated azaindole: the 6-methoxy-7-azaindole scaffold. We will explore its strategic applications, the chemical rationale underpinning its use, and the synthetic pathways to access this versatile building block.
The Ascendancy of the 7-Azaindole Nucleus in Drug Design
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both indole and the purine system, a feature that medicinal chemists have astutely exploited.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate the scaffold's physicochemical properties, such as aqueous solubility and lipophilicity, and introduce an additional hydrogen bond acceptor, potentially enhancing target binding affinity and efficacy.[1]
This scaffold's utility is prominently showcased in the realm of kinase inhibition. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form bidentate hydrogen bonds with the hinge region of a kinase's ATP-binding site, mimicking the interaction of the adenine core of ATP.[3] This has led to the development of several successful kinase inhibitors, including the FDA-approved drugs Vemurafenib (for BRAF-mutant melanoma) and Pexidartinib (a CSF-1R inhibitor for tenosynovial giant cell tumor).[4][5][6]
The Strategic Impact of the 6-Methoxy Substituent
While the parent 7-azaindole core provides a robust foundation for drug design, its decoration with various substituents is crucial for fine-tuning its pharmacological profile. The introduction of a methoxy group at the 6-position of the 7-azaindole scaffold is a deliberate and strategic modification with several potential advantages:
-
Modulation of Physicochemical Properties: Methoxy groups can influence a molecule's solubility, lipophilicity, and metabolic stability. In the development of the kinase inhibitor Pexidartinib, which features a 5-chloro-7-azaindole core, an earlier analog with a 5-methoxy group was found to have significantly enhanced aqueous solubility. While at a different position, this highlights the general utility of the methoxy group in improving this key developability parameter.
-
Electronic Effects: The electron-donating nature of the methoxy group can alter the electron density of the aromatic ring system, which can in turn influence the pKa of the molecule and its interactions with biological targets.
-
Metabolic Blockade: A methoxy group can serve as a metabolic blocker, preventing oxidative metabolism at that position and potentially prolonging the compound's half-life.
Therapeutic Applications of 6-Methoxy-7-Azaindole Scaffolds
While the 6-methoxy-7-azaindole scaffold is not yet as ubiquitously represented in clinical candidates as its 7-azaindole parent, its application in specific therapeutic areas is emerging, most notably in the development of melatonin receptor agonists.
Melatonin Receptor Agonists for Circadian Rhythm Disorders
A significant application of the 6-methoxy-7-azaindole core has been in the design of potent melatonin receptor agonists.[7] Melatonin, a neurohormone primarily synthesized in the pineal gland, plays a crucial role in regulating the circadian rhythm. Its receptors, MT1 and MT2, are G-protein coupled receptors that are attractive targets for the treatment of sleep disorders, jet lag, and other circadian rhythm-related conditions.
Researchers have successfully synthesized a series of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives and evaluated their activity as melatonin agonists.[7] The 6-methoxy group in these analogs is a key feature, likely mimicking the 5-methoxy group of melatonin itself and contributing to the high affinity for the melatonin receptors.
Synthesis of the 6-Methoxy-7-Azaindole Core
The synthesis of the 6-methoxy-7-azaindole scaffold can be approached through various established methods for constructing azaindoles, often requiring multi-step sequences. A general and adaptable strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
One common approach is the Bartoli indole synthesis, which has been successfully applied to the preparation of substituted 7-azaindoles.[3] This method typically involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent.
A generalized synthetic workflow for accessing the 6-methoxy-7-azaindole core is depicted below. The specific starting materials and reaction conditions would need to be optimized based on the desired substitution pattern.
Caption: A generalized synthetic workflow for the preparation of the 6-methoxy-7-azaindole scaffold.
Future Perspectives and Conclusion
The 6-methoxy-7-azaindole scaffold represents a promising, albeit currently under-explored, platform for the development of novel therapeutics. Its inherent properties, derived from the privileged 7-azaindole core and augmented by the strategic placement of a methoxy group, make it an attractive starting point for medicinal chemistry campaigns.
The successful application of this scaffold in the development of melatonin receptor agonists provides a strong validation of its potential.[7] It is highly probable that the 6-methoxy-7-azaindole core will find utility in other therapeutic areas, particularly in the design of kinase inhibitors, where the parent 7-azaindole has already proven its mettle.[3][4]
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the 6-methoxy-7-azaindole scaffold will be increasingly utilized by medicinal chemists to craft the next generation of targeted therapies. Its blend of favorable physicochemical properties and versatile synthetic accessibility positions it as a valuable tool in the armamentarium of modern drug discovery.
References
-
Uchikawa, O., et al. Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry Letters21 (8), 2316-2319 (2011). [Link]
-
Zhang, H., et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules27 (19), 6296 (2022). [Link]
-
Merlin, J.-L., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules19 (12), 19940-19974 (2014). [Link]
-
Motati, D. R., et al. Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry28 (24), 115830 (2020). [Link]
-
Benner, B., et al. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Journal of Hematology & Oncology13 , 63 (2020). [Link]
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PubChem. Pexidartinib. [Link]
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Vidal, B., et al. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters25 (6), 1217-1222 (2015). [Link]
- Google Patents. Preparation method for 4-substituted-7-azaindole.
- Google Patents.
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Guillon, J., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry5 (4), 341-363 (2001). [Link]
-
Patil, S. A., et al. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry16 (14), 1134-1148 (2016). [Link]
- Google Patents.
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PubChem. Azaindole derivatives, process for their preparation, and their use as antitumor agents - Patent US-6486322-B1. [Link]
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European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
Justia Patents. NOVEL PROCESS FOR THE MANUFACTURE OF 5-HALOGENATED-7-AZAINDOLES. [Link]
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- 1. US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives - Google Patents [patents.google.com]
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1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole molecular weight and formula
The following technical guide details the physicochemical specifications, synthesis, and application logic for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole , a specialized intermediate in medicinal chemistry.
Executive Summary
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a high-value heterocyclic building block used primarily in the development of type I and type II kinase inhibitors. Its structural core, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) , serves as a bioisostere for the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites.
This specific derivative features three critical functional modifications:
-
6-Methoxy Group: Modulates electron density and solubility, often serving as a hydrogen bond acceptor in Structure-Activity Relationship (SAR) studies.
-
2-Iodo Handle: A reactive site installed via directed lithiation, enabling palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the C2 position—a vector often unexplored in standard C3-substituted libraries.
-
1-Phenylsulfonyl Group: Acts as both a protecting group for the pyrrole nitrogen and a Directing Group (DG) that facilitates C2-selective functionalization.
Physicochemical Specifications
The following data is derived from the atomic composition and isomeric analogs (e.g., 3-iodo isomers), as the molecular weight is invariant across regioisomers.
| Property | Specification |
| Chemical Name | 1-(Benzenesulfonyl)-2-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₁₄H₁₁IN₂O₃S |
| Molecular Weight | 414.22 g/mol |
| Exact Mass | 413.9535 |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water.[1] |
| Key Functionality | Electrophile (Aryl Iodide), ATP Mimetic Core |
Synthesis & Methodology
The synthesis of this molecule requires a regioselective approach. While electrophilic aromatic substitution (e.g., NIS) typically targets the electron-rich C3 position, accessing the C2-iodo position requires a Directed ortho-Metalation (DoM) strategy utilizing the electron-withdrawing nature of the phenylsulfonyl group.
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway switching from nucleophilic indole chemistry to directed lithiation.
Detailed Protocol
Step 1: N-Sulfonylation (Protection)
-
Objective: Protect the pyrrole nitrogen to prevent proton interference and increase the acidity of the C2 proton.
-
Reagents: 6-Methoxy-7-azaindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF or THF.
-
Procedure:
-
Dissolve 6-methoxy-7-azaindole in anhydrous THF/DMF at 0°C.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure deprotonation.
-
Add PhSO₂Cl dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: TLC should show a non-polar spot compared to the starting material.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄.
-
Step 2: C2-Directed Lithiation and Iodination
-
Objective: Install iodine selectively at C2.
-
Mechanism: The sulfonyl group acidifies the C2 proton (inductive effect) and coordinates with the lithium base.
-
Reagents: N-Protected Intermediate (1.0 eq), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (1.2–2.0 eq), Iodine (I₂, 1.5 eq), Anhydrous THF.
-
Procedure:
-
Preparation of Base: Generate LiTMP in situ by adding n-BuLi to TMP in THF at -78°C (preferred over LDA for steric selectivity).
-
Lithiation: Add the solution of N-protected intermediate to the LiTMP solution at -78°C dropwise. Stir for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.
-
Quench: Add a solution of Iodine (I₂) in THF.
-
Workup: Allow to warm to RT. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract and purify via column chromatography.[2]
-
Reactivity & Applications
The 2-iodo position is sterically less hindered than the C3 position in many kinase binding pockets, allowing for the introduction of solubilizing tails or specific hydrophobic groups that extend into the solvent-exposed region of the protein.
Divergent Synthesis Workflow
Figure 2: Functionalization logic. The 2-iodo group serves as a versatile handle for cross-coupling before the protecting group is removed.
Why this specific substitution pattern?
-
6-Methoxy: In many kinase inhibitors (e.g., derivatives of vemurafenib or similar scaffolds), substitutions on the pyridine ring (positions 4, 5, 6) tune the pKa of the N7 nitrogen, affecting its ability to accept hydrogen bonds from the hinge region residues.
-
Phenylsulfonyl: Unlike a simple methyl or benzyl group, the sulfonyl group is electron-withdrawing. This pulls electron density from the ring, making the C2-H more acidic for lithiation, but also deactivating the ring toward unwanted electrophilic attack during subsequent handling.
References
-
L'Homme, C., et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." Molecules, vol. 25, no. 21, 2020, p. 5068.
- Validates the protocol for C2-iodination via LiTMP/ZnCl2 mediation and contrasts it with C3-iodin
- Song, J.J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.
-
Sigma-Aldrich. "6-Methoxy-7-azaindole Product Specification."
- Source for starting material specifications and safety d
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 923583-80-6 (Isomer Analog)."
- Used for molecular weight and formula verific
Sources
The Phenylsulfonyl Group: A Strategic Lever in the Functionalization of 7-Azaindole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the 7-azaindole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a sought-after component in drug design. However, the selective functionalization of the 7-azaindole core presents a formidable challenge. The strategic implementation of a phenylsulfonyl group at the N1 position has emerged as a powerful tool to modulate the reactivity of the 7-azaindole system, offering a gateway to a diverse array of substituted derivatives. This guide provides a comprehensive overview of the multifaceted role of the phenylsulfonyl group in directing the reactivity of 7-azaindole, with a focus on its electronic influence, its application in key synthetic transformations, and detailed experimental protocols.
The Dual Nature of the Phenylsulfonyl Group: Protection and Activation
The primary role of the phenylsulfonyl group in 7-azaindole chemistry is twofold: it serves as a robust protecting group for the pyrrolic nitrogen and as a powerful modulator of the electronic landscape of the bicyclic system.
1.1. N-Protection: The introduction of the phenylsulfonyl group is typically straightforward, proceeding under standard conditions with benzenesulfonyl chloride and a base. While this installation is efficient, it is important to note that the subsequent removal of the phenylsulfonyl group often necessitates harsh reaction conditions, a factor that must be considered in multi-step synthetic planning.[4]
1.2. Electronic Modulation: The phenylsulfonyl group is a potent electron-withdrawing group. This property is central to its influence on the reactivity of the 7-azaindole nucleus. By withdrawing electron density from the pyrrole ring, it significantly alters the regioselectivity of various chemical transformations.
Directing Electrophilic and Nucleophilic Attack
The electron-withdrawing nature of the phenylsulfonyl group profoundly impacts the susceptibility of the 7-azaindole core to both electrophilic and nucleophilic attack.
2.1. Electrophilic Aromatic Substitution: In unsubstituted 7-azaindole, the C3 position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The introduction of the N-phenylsulfonyl group, however, deactivates the C3 position towards electrophiles. This deactivation is attributed to the strong electron-withdrawing effect of the sulfonyl group, which reduces the electron density of the pyrrole ring. This effect can be harnessed to direct electrophilic substitution to other positions, or in some cases, facilitate reactions at the less reactive pyridine ring. For instance, regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been shown to occur at the C3 position under specific conditions, highlighting the nuanced interplay of electronic effects and reaction conditions.[5][6]
2.2. Nucleophilic Aromatic Substitution: The phenylsulfonyl group's ability to activate the 7-azaindole ring towards nucleophilic attack is a cornerstone of its utility. This activation is particularly pronounced for substitutions on the pyridine ring, which is inherently electron-deficient.
Orchestrating Regioselectivity in Metalation Reactions
One of the most significant applications of the N-phenylsulfonyl group in 7-azaindole chemistry is its ability to direct regioselective metalation. The strong electron-withdrawing and coordinating properties of the sulfonyl group facilitate the deprotonation of the C2 position of the 7-azaindole ring system.
Treatment of N-phenylsulfonyl-7-azaindole with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), leads to the selective formation of the 2-lithio-7-azaindole derivative. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position with high precision. This directed metalation strategy provides a reliable and efficient route to 2-substituted 7-azaindoles, which are valuable precursors for further synthetic elaborations.
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (N-Phenylsulfonyl-7-azaindole)
Objective: To synthesize N-phenylsulfonyl-7-azaindole as a key starting material for subsequent functionalization reactions.
Materials:
-
7-Azaindole
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Expected Yield: 85-95%
Protocol 2: Regioselective 2-Lithiation and Electrophilic Quench of N-Phenylsulfonyl-7-azaindole
Objective: To achieve regioselective functionalization at the C2 position of the 7-azaindole core.
Materials:
-
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, trimethylsilyl chloride, an aldehyde, or a ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio species.
-
Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Table 1: Representative Yields for Electrophilic Quench of 2-Lithio-N-phenylsulfonyl-7-azaindole
| Electrophile | Product | Approximate Yield (%) |
| I₂ | 2-Iodo-1-(phenylsulfonyl)-7-azaindole | 70-85 |
| (CH₃)₃SiCl | 2-(Trimethylsilyl)-1-(phenylsulfonyl)-7-azaindole | 75-90 |
| Benzaldehyde | (1-(Phenylsulfonyl)-7-azaindol-2-yl)(phenyl)methanol | 65-80 |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
The introduction of a halogen or a suitable coupling partner at the C2 position of N-phenylsulfonyl-7-azaindole opens the door to a vast array of palladium-catalyzed cross-coupling reactions. These powerful transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures.
Protocol 3: Suzuki-Miyaura Coupling of 2-Iodo-N-phenylsulfonyl-7-azaindole
Objective: To synthesize 2-aryl- or 2-heteroaryl-7-azaindole derivatives.
Materials:
-
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF)
-
Water
Procedure:
-
In a reaction vessel, combine 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent and a small amount of water (if required by the specific catalytic system).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling of 2-Iodo-N-phenylsulfonyl-7-azaindole
Objective: To introduce an alkyne moiety at the C2 position.[7]
Materials:
-
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.1 eq).
-
Add the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Deprotection: Unveiling the 7-Azaindole Core
The final step in many synthetic sequences involving N-phenylsulfonyl-7-azaindole is the removal of the protecting group. As mentioned earlier, this can be a challenging step requiring forcing conditions.
Protocol 5: Deprotection of N-Phenylsulfonyl-7-azaindole
Objective: To remove the phenylsulfonyl protecting group to yield the free 7-azaindole derivative.
Materials:
-
N-Phenylsulfonyl-7-azaindole derivative
-
Magnesium turnings
-
Methanol
-
Ammonium chloride
Procedure (Reductive Cleavage):
-
To a suspension of magnesium turnings (10-20 eq) in dry methanol under an inert atmosphere, add a solution of the N-phenylsulfonyl-7-azaindole derivative (1.0 eq) in methanol.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate and extract the residue with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Alternative Deprotection Conditions:
-
Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous sodium hydroxide in a suitable solvent (e.g., THF or ethanol), can also be employed. However, the compatibility of other functional groups in the molecule with these harsh conditions must be carefully considered.
Mechanistic Insights and Visualizations
The directing effect of the phenylsulfonyl group in the lithiation of 7-azaindole can be attributed to a combination of inductive effects and coordination. The electron-withdrawing sulfonyl group increases the acidity of the C2-proton, making it more susceptible to deprotonation by a strong base. Furthermore, the oxygen atoms of the sulfonyl group can coordinate to the lithium cation of the organolithium reagent, pre-organizing the transition state for deprotonation at the adjacent C2 position.
Caption: Directed lithiation of N-phenylsulfonyl-7-azaindole.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves oxidative addition of the palladium(0) catalyst to the 2-iodo-N-phenylsulfonyl-7-azaindole, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the active palladium(0) species.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The phenylsulfonyl group serves as a versatile and powerful tool in the synthetic chemist's arsenal for the strategic functionalization of the 7-azaindole scaffold. Its ability to act as both a protecting group and a potent electronic modulator allows for a high degree of control over the regioselectivity of key transformations, most notably the directed metalation at the C2 position. This, in turn, provides access to a wide range of 2-substituted 7-azaindoles that are primed for further elaboration through palladium-catalyzed cross-coupling reactions. While the robust nature of the phenylsulfonyl group presents challenges in its removal, the synthetic advantages it offers in the early stages of a synthetic sequence often outweigh this drawback. A thorough understanding of the role of the phenylsulfonyl group is therefore essential for any researcher engaged in the synthesis and development of novel 7-azaindole-based compounds.
References
-
20230818 Indole Synthesis SI. (n.d.). Retrieved from [Link]
-
Supporting Information - The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (2020). Beilstein Journal of Organic Chemistry, 16, 1124–1134. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (n.d.). ResearchGate. Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. Retrieved from [Link]
-
Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (2019). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2006). Journal of the American Chemical Society, 128(38), 12624–12625. Retrieved from [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Heck Reaction—State of the Art. (2015). Catalysts, 5(3), 1351–1417. Retrieved from [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (n.d.). Retrieved from [Link]
-
Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. (2010). Organic Chemistry Portal. Retrieved from [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). Molecules, 27(12), 3913. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). ACS Chemical Biology, 15(1), 100–109. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Indoles. (2010). ResearchGate. Retrieved from [Link]
-
Chapter 7 Summary & Comparison Tables. (n.d.). OrgoSolver. Retrieved from [Link]
-
Azaindole Therapeutic Agents. (2021). Current Medicinal Chemistry, 28(1), 1–21. Retrieved from [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2019). Bioorganic & Medicinal Chemistry Letters, 29(3), 425–429. Retrieved from [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Organic & Biomolecular Chemistry, 18(34), 6689–6693. Retrieved from [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). ResearchGate. Retrieved from [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025). ChemRxiv. Retrieved from [Link]
-
Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. (2007). Organic Letters, 9(7), 1263–1266. Retrieved from [Link]
- Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
-
Facile Access to 7-Azaindolines and the Corresponding Azaindoles. (2025). ResearchGate. Retrieved from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). Journal of Medicinal Chemistry, 64(14), 10186–10202. Retrieved from [Link]
-
Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. (n.d.). ChemRxiv. Retrieved from [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Retrieved from [Link]
-
Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Retrieved from [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]
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- 6. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Strategies for the Synthesis of C2-Substituted 7-Azaindoles
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere of indole with improved aqueous solubility and unique hydrogen-bonding capabilities.[1][2][3] It is a core pharmacophore in FDA-approved kinase inhibitors such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
While electrophilic substitution naturally favors the electron-rich C3 position, functionalization at the C2 position is critical for expanding chemical space and optimizing structure-activity relationships (SAR). This guide details the most robust, field-proven methodologies for accessing C2-substituted 7-azaindoles, moving beyond basic textbook reactions to advanced C-H activation and directed lithiation strategies.
Direct C-H Functionalization: The Modern Standard
Direct C-H activation has emerged as the most atom-economical route to C2-arylated and alkylated 7-azaindoles, avoiding the need for pre-functionalized halogenated precursors.
Mechanism & Causality
The reaction typically utilizes Palladium (Pd) or Copper (Cu) catalysis. Unlike standard cross-couplings, this pathway relies on a Concerted Metalation-Deprotonation (CMD) mechanism.
-
Catalyst: Pd(OAc)₂ is commonly used as the precatalyst.
-
Oxidant/Additive: AgOTf or Ag₂CO₃ is often required to regenerate the active Pd(II) species and sequester halides.
-
Regioselectivity: The acidity of the C2-H bond (pKₐ ~ 27-28) allows for selective deprotonation by carbonate or pivalate bases in the coordination sphere of the metal, favoring C2 over the less acidic C3 or electron-deficient C4/C5 positions.
Critical Considerations
-
N-Protection: Free N-H azaindoles often poison the catalyst due to strong coordination of the pyridine nitrogen. N-Methyl, N-Phenyl, or N-SEM protection is recommended.
-
N-Oxide Activation: Using 7-azaindole N-oxide can switch regioselectivity or enhance reactivity by acting as an internal oxidant and directing group, though this often favors C6 or C2 depending on conditions.
Figure 1: Catalytic cycle for Pd-catalyzed C2-H arylation via Concerted Metalation-Deprotonation (CMD).
Lithiation-Trapping: The Precision Tool
For introducing non-aryl substituents (alkyl, formyl, silyl, halo), directed ortho-metalation (DoM) is the gold standard.
The Regioselectivity Paradox
7-Azaindole presents two potential sites for lithiation: C2 and C6.
-
C2-Lithiation: Thermodynamically favored due to the stabilization of the anion by the adjacent pyrrole nitrogen (inductive effect) and the inherent acidity of the sp² C-H bond.
-
C6-Lithiation: Kinetically accessible if a directing group (DG) on N7 coordinates the lithium base.
Experimental Control: To ensure exclusive C2 functionalization, one must block N7 coordination or use N1 protecting groups that direct lithiation to C2.
-
Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc . These groups on N1 sterically hinder the C7 region and inductively acidify C2.
-
Reagent: LDA (Lithium Diisopropylamide) is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring.
Figure 2: Divergent lithiation pathways controlled by protecting group strategy.
De Novo Assembly: The Construction Approach
When late-stage functionalization fails, constructing the ring with the C2 substituent already in place is a robust alternative.
A. Alkali-Amide Controlled Cyclization
A powerful recent method involves the condensation of 2-fluoro-3-methylpyridine with aryl aldehydes.
-
Mechanism: Base-mediated benzylic deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde and subsequent intramolecular SNAr cyclization displacing the fluorine.
-
Selectivity: The choice of base dictates the product. KHMDS typically favors the fully aromatic 7-azaindole, while LiHMDS may yield the dihydro-7-azaindoline.
B. Sonogashira-Cyclization
Coupling 2-amino-3-iodopyridine with terminal alkynes yields an internal alkyne, which is then cyclized using a strong base (KOtBu) or metal catalyst (CuI/AuCl₃). This places the alkyne substituent directly at C2.
Comparative Analysis of Methodologies
| Feature | Direct C-H Activation | Lithiation-Trapping | De Novo (Sonogashira) |
| Primary Scope | Aryl, Alkenyl | Alkyl, Halo, Formyl, Silyl | Aryl, Alkyl, Heteroaryl |
| Step Count | 1 (from core) | 2-3 (requires protection) | 3-4 (from pyridine) |
| Scalability | High (Process friendly) | Moderate (Cryogenic) | High |
| Functional Group Tolerance | Good (with Pd/Cu) | Low (Sensitive to electrophiles) | Excellent |
| Key Limitation | Requires optimization of directing groups | Strict anhydrous/cryogenic conditions | Availability of starting pyridines |
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed C2-Arylation (C-H Activation)
Adapted from Vertex Pharmaceuticals and related literature.
Target: Synthesis of 2-phenyl-1-methyl-7-azaindole.
-
Reagents:
-
1-Methyl-7-azaindole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Acts as oxidant/halide scavenger
-
Pivalic acid (30 mol%) - CMD promoter
-
Solvent: DMA (Dimethylacetamide) or 1,4-Dioxane.
-
-
Procedure:
-
Charge a reaction vial with the azaindole, iodobenzene, Pd(OAc)₂, Ag₂CO₃, and pivalic acid.
-
Add anhydrous DMA (0.2 M concentration).
-
Seal and heat to 110°C for 16 hours.
-
Workup: Filter through a Celite pad to remove Ag salts. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
-
Validation: ¹H NMR should show the disappearance of the C2-H singlet (approx. δ 6.4 ppm) and appearance of phenyl protons.
Protocol B: Regioselective C2-Lithiation
Standardized procedure for electrophile introduction.
Target: Synthesis of 2-iodo-1-(SEM)-7-azaindole.
-
Reagents:
-
1-(SEM)-7-azaindole (1.0 equiv)
-
LDA (1.2 equiv, prepared fresh from diisopropylamine and n-BuLi)
-
Iodine (1.2 equiv)
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Cool a solution of 1-(SEM)-7-azaindole in THF (0.1 M) to -78°C under Argon.
-
Add LDA solution dropwise over 15 minutes. Maintain temp < -70°C.
-
Stir at -78°C for 1 hour to ensure complete deprotonation (formation of C2-Li species).
-
Add a solution of Iodine in THF dropwise.
-
Stir for 30 mins at -78°C, then allow to warm to room temperature.
-
Quench: Sat. aq. NH₄Cl and aq. Na₂S₂O₃ (to reduce excess iodine).
-
Purification: Silica gel chromatography.
-
-
Note: The SEM group is crucial here. Without it, N1-Li formation occurs, reducing C2 acidity and solubility.
References
-
Direct C-2 Arylation of 7-Azaindoles
- Title: Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Deriv
- Source: Organic Letters, 2013, 15(22), 5718–5721.
-
URL:[Link]
-
Lithiation Strategies
-
De Novo Synthesis
- Title: Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes.
- Source: Organic Chemistry Frontiers, 2022.
-
URL:[Link]
-
Palladium-Catalyzed Coupling Review
Sources
An In-Depth Technical Guide to 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole: Synthesis, Safety, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 7-azaindole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in biologically active compounds.[1][2] As a bioisostere of indole, the strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, improve bioavailability, and create novel intellectual property opportunities.[2][3] This scaffold is a key component in a variety of therapeutic agents, including kinase inhibitors for oncology and antivirals.[1][4] The subject of this guide, 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, is a highly functionalized derivative with significant potential in synthetic chemistry and drug discovery. The phenylsulfonyl group acts as a robust protecting group and can influence the electronic properties of the azaindole core, while the iodo and methoxy substituents provide valuable handles for further chemical modification. This guide provides a comprehensive overview of its safety profile, handling procedures, and the broader scientific context of its synthesis and potential applications.
Surrogate Safety Data Sheet (SDS)
Disclaimer: A specific Safety Data Sheet for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is not publicly available. The following information is a surrogate, compiled and inferred from the safety data of structurally related compounds, including 3-iodo-7-azaindole, N-sulfonylated indoles, and other halogenated aromatic heterocycles. This information is intended for use by trained professionals and should be supplemented with a thorough risk assessment before handling.
Identification
-
Chemical Name: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
-
Synonyms: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Molecular Formula: C₁₄H₁₁IN₂O₃S
-
Molecular Weight: 414.22 g/mol
-
Structure:
Caption: Chemical structure of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Hazard Identification
Based on related compounds, this substance should be handled as a hazardous chemical.[5][6]
-
GHS Classification (Anticipated):
-
GHS Label Elements:
-
Pictograms:
-
Exclamation Mark
-
Corrosion (potential)
-
-
Signal Word: Danger or Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[8]
-
-
Composition/Information on Ingredients
| Component | CAS Number | Percentage |
| 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole | N/A | >95% |
First-Aid Measures
-
General Advice: Show this safety data sheet to the doctor in attendance.[6] First aiders need to protect themselves.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor/physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[9] If skin irritation occurs, get medical advice/attention.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Immediately call a poison center or doctor/physician.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen iodide.[9]
-
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[9]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[10] Discharge into the environment must be avoided.[8]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]
-
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.[9][10] Store in a cool place.[8] Incompatible materials include strong oxidizing agents.[9]
Exposure Controls/Personal Protection
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[10]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[10]
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
-
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of functionalized 7-azaindoles is a topic of significant interest in organic chemistry. While a specific protocol for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is not detailed in the provided literature, its synthesis can be logically inferred from established methods.
Plausible Synthetic Approach
A likely synthetic route would involve a multi-step process:
-
Synthesis of the 6-methoxy-7-azaindole core: This could be achieved through various named reactions such as the Fischer, Bartoli, or Batcho-Leimgruber indole syntheses, adapted for the pyridine ring system.[2]
-
N-Sulfonylation: The 7-azaindole nitrogen can be protected with a phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base. This N-sulfonyl protection is crucial for directing subsequent regioselective functionalization.[11][12]
-
Regioselective Iodination: The C2 position of the N-sulfonylated 7-azaindole is susceptible to deprotonation by a strong base, such as a lithium amide, followed by quenching with an iodine source (e.g., I₂).[13] This deprotometalation-iodolysis sequence is a powerful tool for introducing iodine at specific positions.[13]
Caption: Recommended workflow for the safe handling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Conclusion
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a valuable, highly functionalized heterocyclic compound with significant potential for researchers in organic synthesis and drug discovery. While a specific SDS is not available, a thorough understanding of the hazards associated with its structural components allows for the implementation of safe handling practices. Its synthetic accessibility and the versatility of the iodo-substituent for further chemical modification make it an important building block for the creation of novel molecules with potential therapeutic applications. Adherence to the safety guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel.
References
- Safety data sheet. (2022-02-15).
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
- Azaindole Therapeutic Agents - PMC - NIH.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC.
- Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PubMed. (2016-12-01).
- 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078 - PubChem.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
- Safety Data Sheet - BASF. (2025-12-01).
- Compounds of biological interest containing a 7-azaindole core and their bioactivities.
- 3-Iodo-7-azaindole 95 23616-57-1 - Sigma-Aldrich.
- Azaindole synthesis - Organic Chemistry Portal.
- MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - NIH.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
- Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PubMed Central. (2016-12-01).
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule - Semantic Scholar. (2021-10-19).
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025-08-06).
- Biological activity and material applications of 7-azaindole derivatives - ResearchGate.
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing).
- Copper-Catalyzed and 1,3-Sulfonyl Migration Enabled Installation of Azaindoles in the Periphery of Aryl Rings: Synthesis of Sulfonylated Pyrrolo[2,3-b]quinolines and Investigation of Antimalarial Potency - PubMed. (2025-04-24).
- Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed. (2023-12-08).
- Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020-08-27).
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- 12. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Technical Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-7-Azaindoles in Cross-Coupling Reactions
Abstract
The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, necessitating efficient and predictable methods for its functionalization. This in-depth technical guide provides a comprehensive analysis of the reactivity profiles of 2-iodo- and 2-bromo-7-azaindoles, two key building blocks in the synthesis of complex 7-azaindole derivatives. Drawing upon established principles of organic chemistry and specific literature examples, this guide offers researchers, scientists, and drug development professionals a comparative framework for selecting the optimal halogenated 7-azaindole for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The discussion delves into the underlying mechanistic principles governing the observed reactivity differences and provides practical, field-proven insights for reaction optimization. Detailed experimental protocols and comparative data are presented to empower researchers in their synthetic endeavors.
Introduction: The Significance of 7-Azaindoles and the Role of Halogenated Intermediates
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural resemblance to the endogenous purine bases allows them to act as effective hinge-binding motifs in kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The presence of a pyridine nitrogen introduces a hydrogen bond acceptor, which can lead to enhanced target affinity and improved physicochemical properties compared to their indole counterparts.
The synthetic utility of 7-azaindoles is heavily reliant on the ability to introduce diverse substituents at various positions of the heterocyclic core. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for achieving this, offering a mild and versatile approach to C-C, C-N, and C-O bond formation.[4][5] Central to these transformations are halogenated 7-azaindole precursors, with 2-iodo- and 2-bromo-7-azaindoles being among the most commonly employed. The choice between these two halides is a critical decision that can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide aims to provide a detailed comparison of their reactivity profiles to inform this decision-making process.
Fundamental Principles of Reactivity: The Carbon-Halogen Bond
The disparate reactivity of 2-iodo- and 2-bromo-7-azaindoles in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted reactivity trend for aryl halides in these reactions is:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~51 |
| C-Br | ~71 |
| C-Cl | ~81 |
| C-F | ~116 |
This fundamental difference in bond strength has profound implications for the choice of reaction conditions, catalyst loading, and achievable yields in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 2-iodo- and 2-bromo-7-azaindoles in three of the most widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6][7] In the context of 7-azaindole functionalization, it is frequently employed to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.
Reactivity Profile:
Consistent with the principles of C-X bond strength, 2-iodo-7-azaindole generally exhibits higher reactivity in Suzuki-Miyaura couplings compared to its bromo- counterpart. This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with 2-iodo-7-azaindole can often be conducted at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loading: The facile oxidative addition of the C-I bond may allow for the use of lower concentrations of the palladium catalyst.
-
Higher Yields: In many cases, the use of the iodo-derivative leads to higher isolated yields of the desired coupled product.
While direct comparative studies are limited, the literature provides numerous examples that support this trend. For instance, Suzuki couplings of 2-iodo-7-azaindoles often proceed efficiently with standard palladium catalysts like Pd(PPh₃)₄, whereas the corresponding reactions with 2-bromo-7-azaindoles may require more sophisticated and electron-rich phosphine ligands to achieve comparable results.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for the introduction of alkynyl groups, which can serve as versatile handles for further synthetic transformations.
Reactivity Profile:
Similar to the Suzuki-Miyaura coupling, the reactivity of 2-halo-7-azaindoles in the Sonogashira reaction is governed by the strength of the C-X bond. Consequently, 2-iodo-7-azaindole is the more reactive coupling partner. This allows for:
-
Copper-Free Conditions: The high reactivity of the C-I bond can sometimes enable the use of copper-free Sonogashira protocols, which can be advantageous in cases where the presence of copper leads to side reactions or complicates purification.[10]
-
Room Temperature Reactions: In some instances, the coupling of 2-iodo-7-azaindole with terminal alkynes can be achieved at room temperature, offering a milder and more energy-efficient process.
Reactions involving 2-bromo-7-azaindole typically require higher temperatures and the presence of a copper(I) co-catalyst to proceed at a reasonable rate.[11]
Catalytic Cycle: Sonogashira Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Reactivity Profile:
The reactivity trend of 2-iodo- versus 2-bromo-7-azaindoles in the Buchwald-Hartwig amination mirrors that of C-C coupling reactions. 2-Iodo-7-azaindole generally undergoes amination under milder conditions and with a broader range of amine coupling partners.[14][15]
However, the choice of ligand is particularly crucial in this reaction. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often necessary to facilitate the reductive elimination step and prevent catalyst decomposition, especially when using less reactive aryl bromides.[16] While 2-iodo-7-azaindoles may couple with simpler phosphine ligands, the use of advanced ligands is often beneficial for achieving high yields and broad substrate scope with both iodo- and bromo-derivatives.
Practical Considerations and Experimental Protocols
The selection of 2-iodo- or 2-bromo-7-azaindole as a starting material often involves a trade-off between reactivity and cost/stability. While 2-iodo-7-azaindoles offer higher reactivity, they are typically more expensive and can be less stable than their bromo- counterparts. For large-scale syntheses, the use of the more economical 2-bromo-7-azaindole may be preferred, provided that efficient catalytic systems are employed.
Synthesis of Halogenated 7-Azaindoles
The preparation of 2-iodo- and 2-bromo-7-azaindoles can be achieved through various synthetic routes, often starting from commercially available aminopyridines.
Synthesis of 2-Iodo-7-azaindole (General Procedure): A common route involves the iodination of a suitable 7-azaindole precursor. For example, 2-amino-3-iodopyridine can undergo a Sonogashira coupling followed by cyclization to yield 2-substituted 7-azaindoles.[17][18] Alternatively, direct iodination of the 7-azaindole core can be achieved using reagents like N-iodosuccinimide (NIS).
Synthesis of 2-Bromo-7-azaindole (General Procedure): Bromination of the 7-azaindole nucleus can be accomplished using various brominating agents, such as N-bromosuccinimide (NBS) or bromine.[19] The regioselectivity of the bromination can often be controlled by the choice of reaction conditions and protecting groups.
Detailed Experimental Protocols for Cross-Coupling Reactions
The following are representative, detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of 2-halo-7-azaindoles. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-7-azaindole with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 2-bromo-7-azaindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.
Protocol 2: Sonogashira Coupling of 2-Iodo-7-azaindole with Phenylacetylene
-
To a Schlenk tube, add 2-iodo-7-azaindole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol), and copper(I) iodide (CuI) (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (5 mL) and then phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until completion as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-(phenylethynyl)-7-azaindole.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-7-azaindole with Morpholine
-
To an oven-dried Schlenk tube, add 2-bromo-7-azaindole (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst such as [Pd(cinnamyl)Cl]₂ (0.01 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol).[20]
-
Evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(morpholino)-7-azaindole.
Conclusion
The choice between 2-iodo- and 2-bromo-7-azaindoles for palladium-catalyzed cross-coupling reactions is a nuanced decision that depends on a variety of factors, including the desired reactivity, cost considerations, and the specific transformation being undertaken. 2-Iodo-7-azaindoles are the more reactive partners, often allowing for milder reaction conditions, lower catalyst loadings, and higher yields. However, the greater cost and potential instability of iodo-derivatives may make 2-bromo-7-azaindoles a more practical choice for large-scale applications.
With the continued development of highly active and robust palladium catalyst systems, the reactivity gap between aryl iodides and bromides is narrowing. By understanding the fundamental principles of C-X bond activation and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can effectively utilize both 2-iodo- and 2-bromo-7-azaindoles to access a wide array of complex and medicinally relevant molecules. This guide provides a solid foundation for navigating these choices and successfully implementing these powerful synthetic transformations.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link][14]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link][15]
-
Ahmed, R., et al. (2024). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. ResearchGate. [Link][21]
-
Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link][22]
-
Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][4]
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Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link][11]
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Various Authors. Azaindole synthesis. Organic Chemistry Portal. [Link][17]
-
Cant, A. A., & Brown, J. M. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the Pd-C bond energy. Organometallics, 7(9), 1873–1878. [Link][23]
-
Various Authors. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][20]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][12]
-
Various Authors. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine. The Royal Society of Chemistry. [Link][24]
-
Various Authors. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 9(10), 829. [Link][25]
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Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11749–11762. [Link][24]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link][13]
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Various Authors. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Journal of Molecular Structure, 1264, 133273. [Link][26]
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Various Authors. (2022). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link][27]
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Various Authors. (2021). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link][2]
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Various Authors. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link][19]
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Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Semantic Scholar. [Link][2]
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Various Authors. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link][18]
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Various Authors. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. [Link][28]
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Anilkumar, G., & Manjusha, V. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. [Link][29]
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Schirok, H. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link][8]
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Various Authors. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link][30]
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Various Authors. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. Vrije Universiteit Amsterdam Research Portal. [Link][31]
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AMiner. A Mechanistic Investigation of the Oxidative Addition of Alkyl Halides to Palladium Atoms. AMiner. [Link][32]
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Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][6]
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Various Authors. (2023). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link][33]
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Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link][7]
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Various Authors. (2018). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link][34]
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Various Authors. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link][35]
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Various Authors. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link][10]
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Various Authors. (2022). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. National Center for Biotechnology Information. [Link][36]
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Various Authors. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link][37]
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Various Authors. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link][38]
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Various Authors. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link][39]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link][9]
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Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link][40]
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Various Authors. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link][41]
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Various Authors. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information. [Link][3]
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Various Authors. (2022). Coupling outcomes for azaquinolines and azaisoquinolines. ResearchGate. [Link][42]
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Various Authors. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 4947. [Link][43]
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Various Authors. Special Issue: Cross-Coupling Reactions in Organic Synthesis. MDPI. [Link][44]
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Methodological & Application
Strategic Synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole: A Key Intermediate for Kinase Inhibitor Scaffolds
An Application Note for Medicinal and Process Chemistry Professionals
Abstract The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents due to its unique hydrogen bonding capabilities and bioisosteric relationship to purines.[1][2] Functionalization of this core at the C2 and C3 positions is critical for modulating potency and selectivity. This application note provides a detailed, two-step protocol for the synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole from commercially available 6-methoxy-7-azaindole. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to ensure reproducibility and high yield. The protocol emphasizes the strategic use of the phenylsulfonyl protecting group to direct a regioselective C2 iodination via ortho-lithiation, a powerful method for targeted functionalization that circumvents the inherent electronic preference for C3 substitution in electrophilic aromatic substitution reactions of azaindoles.[3]
Mechanistic Rationale and Strategy
The synthesis of 2-iodo-7-azaindole derivatives cannot typically be achieved by direct electrophilic iodination, which overwhelmingly favors substitution at the more electron-rich C3 position.[3] Therefore, a more strategic approach is required, leveraging a Directed ortho-Metalation (DoM) strategy. This process involves two key transformations:
Step 1: N-Protection with a Directed Metalating Group (DMG) The first step is the protection of the N-H of the pyrrole ring. The choice of a phenylsulfonyl group is strategic and serves two primary functions:
-
Protection: It protects the acidic N-H proton from reacting with the strong base used in the subsequent step.[4]
-
Activation and Direction: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent C2-proton. This makes it the most favorable site for deprotonation by a strong base and "directs" the lithiation to the desired position.[3][5]
Step 2: Directed ortho-Metalation and Iodolysis With the directing group in place, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to selectively deprotonate the C2 position. This reaction is performed at cryogenic temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions, such as the deprotonation of the solvent (THF).[6][7] The resulting C2-lithiated intermediate is a potent nucleophile that is then "trapped" or "quenched" by an electrophilic iodine source, such as molecular iodine (I₂), to yield the final 2-iodo product with high regioselectivity.[3]
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocol
This protocol is designed for researchers familiar with standard organic synthesis techniques, including handling of air- and moisture-sensitive reagents.
Reagents and Materials
The following table summarizes the required reagents for the two-step synthesis.
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Quantity | Molar Equiv. |
| Step 1: N-Phenylsulfonylation | ||||
| 6-Methoxy-7-azaindole | 896722-53-5 | 148.16 | 1.0 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 324 mg | 1.2 |
| Phenylsulfonyl Chloride | 98-09-9 | 176.62 | 1.14 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL | - |
| Step 2: Directed ortho-Metalation and Iodination | ||||
| 1-(Phenylsulfonyl)-6-methoxy-7-azaindole | N/A | 288.33 | 1.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.52 mL | 1.1 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 970 mg | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 25 mL | - |
Step-by-Step Procedure
Step 1: Synthesis of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, add 6-methoxy-7-azaindole (1.0 g, 6.75 mmol).
-
Solvent Addition: Add anhydrous THF (30 mL) and stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (324 mg of 60% dispersion in oil, 8.10 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Sulfonylation: Add phenylsulfonyl chloride (1.14 mL, 8.10 mmol) dropwise to the suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.
Step 2: Synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the 1-(phenylsulfonyl)-6-methoxy-7-azaindole (1.0 g, 3.47 mmol) from Step 1.
-
Solvent Addition: Add anhydrous THF (20 mL) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.52 mL of a 2.5 M solution in hexanes, 3.82 mmol) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Iodination (Quench): In a separate flask, dissolve iodine (970 mg, 3.82 mmol) in anhydrous THF (5 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C for an additional 1 hour. Then, allow the mixture to slowly warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume excess iodine. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Safety and Troubleshooting
Safety Precautions:
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Sodium Hydride: Flammable solid that also reacts violently with water, releasing flammable hydrogen gas. Handle with care in a fume hood.
-
Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Phenylsulfonyl Chloride & Iodine: Corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide:
-
Low yield in Step 1: Ensure the sodium hydride is fresh and the THF is completely anhydrous. Incomplete deprotonation is a common issue.
-
No reaction in Step 2: This often points to inactive n-BuLi or the presence of moisture/air in the reaction. Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously dried and the inert atmosphere is maintained.
-
Formation of multiple products: If the temperature rises significantly during the n-BuLi addition, side reactions can occur. Maintain strict temperature control at -78 °C.
References
-
Royal Society of Chemistry. (n.d.). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Retrieved from [Link]
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Pujol, M. D., et al. (2014). Iodination of 7-azaindole and pyrrole. ResearchGate. Retrieved from [Link]
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Gueiffier, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(23), 5582. Retrieved from [Link]
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Organic Letters. (2020). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 22(1), 238-242. Retrieved from [Link]
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Ahmed, R., et al. (2018). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. ChemistrySelect, 3(43), 12153-12157. Retrieved from [Link]
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Rubiralta, M., et al. (1990). Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. III. Influence of the Indole Protective N-Phenylsulfonyl Group. Heterocycles, 31(1), 173. Retrieved from [Link]
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de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Retrieved from [Link]
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(45), 13919-13927. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12228-12239. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2845-2864. Retrieved from [Link]
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ResearchGate. (2000). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Retrieved from [Link]
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YouTube. (2017). EAS: Iodination. Retrieved from [Link]
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Guillarme, S., & Cazin, C. S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
-
MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(1), 132. Retrieved from [Link]
-
Sha, S.-C., et al. (2019). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 21(18), 7496-7500. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(19), 3458-3487. Retrieved from [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 1072. Retrieved from [Link]
-
ScienceDirect. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(22), 4573-4618. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
National Institutes of Health. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 123456. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 66(13), 4704-4706. Retrieved from [Link]
-
National Institutes of Health. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(1), x200001. Retrieved from [Link]
-
University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
PubMed. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society, 129(8), 2259-2268. Retrieved from [Link]
-
National Institutes of Health. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(17), 7991-8007. Retrieved from [Link]
-
National Science Foundation. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. Retrieved from [Link]
-
National Institutes of Health. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(1), 1-2. Retrieved from [Link]
-
Reddit. (n.d.). Using n-BuLi at room temperature?. r/OrganicChemistry. Retrieved from [Link]
-
Proprep. (n.d.). In the context of organolithium reagents, how is n-BuLi (n-butyl lithium) utilized in organic synthesis?. Retrieved from [Link]
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Protocol for C2-Iodination of N-Phenylsulfonyl-7-azaindole
Application Note: AN-2026-AZA
Abstract & Strategic Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib). While electrophilic aromatic substitution (SEAr) typically targets the electron-rich C3 position, accessing the C2 position requires a base-mediated approach.
This protocol details the regioselective C2-iodination of N-phenylsulfonyl-7-azaindole. The N-phenylsulfonyl group is critical: it masks the acidic N1 proton, prevents catalyst poisoning by the pyridine nitrogen, and exerts a strong electron-withdrawing effect that acidifies the C2 proton, facilitating exclusive lithiation at -78°C. The resulting C2-iodo species is a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.
Mechanistic Insight & Reaction Design
The "Complex Induced Proximity Effect" (CIPE) vs. Inductive Acidification
Unlike standard indoles, 7-azaindoles possess a pyridine nitrogen (N7) that can complicate metallation via coordination. The choice of the N-phenylsulfonyl protecting group is deliberate:
-
Inductive Activation (-I Effect): The sulfonyl group strongly withdraws electron density, significantly lowering the pKa of the C2 proton relative to the C3 or C4 positions.
-
Lithium Stabilization: The sulfonyl oxygens can coordinate with the lithium cation, anchoring the base (n-BuLi) in proximity to C2. This is a classic Directed Ortho Metalation (DoM) mechanism.
-
Regioselectivity: Kinetic deprotonation at -78°C favors the C2 position over the ortho-positions of the phenylsulfonyl ring due to the higher acidity of the azaindole C2-H.
Reaction Pathway Visualization
The following diagram illustrates the workflow and the transition state logic.
Figure 1: Workflow for the conversion of 7-azaindole to its C2-iodo derivative via DoM.
Experimental Protocol
Pre-requisites & Safety
-
Pyrophoric Hazard: n-Butyllithium (n-BuLi) reacts violently with water and air. All lithiation steps must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
-
Solvent Quality: Tetrahydrofuran (THF) must be anhydrous (distilled from Na/benzophenone or from a solvent purification system).
-
Stoichiometry: Precise control of n-BuLi equivalents is required to prevent dianion formation or nucleophilic attack on the sulfonyl group.
Step 1: Synthesis of N-(Phenylsulfonyl)-7-azaindole
Note: If starting material is already protected, skip to 3.3.
Reagents:
-
7-Azaindole (1.0 equiv)
-
Benzenesulfonyl chloride (1.2 equiv)
-
NaH (60% in oil, 1.5 equiv) or NaOH/TBAB (Phase transfer conditions)
-
DMF (anhydrous)
Procedure:
-
Suspend NaH (1.5 equiv) in anhydrous DMF at 0°C under N2.
-
Add 7-azaindole (1.0 equiv) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C to ensure complete deprotonation (formation of the sodium salt).
-
Add benzenesulfonyl chloride (1.2 equiv) dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc.
-
Yield: Typically >90%.
Step 2: C2-Lithiation and Iodination (Core Protocol)
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 1-(PhSO2)-7-azaindole | ~258.3 | 1.0 | Substrate |
| n-BuLi (2.5M in hexanes) | - | 1.15 | Base (Lithiation) |
| Iodine ( | 253.8 | 1.3 | Electrophile |
| THF (Anhydrous) | - | [0.1 M] | Solvent |
Detailed Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Dissolution: Add N-(phenylsulfonyl)-7-azaindole (1.0 equiv) and anhydrous THF. The concentration should be approximately 0.1 M to 0.15 M.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.
-
Lithiation:
-
Add n-BuLi (1.15 equiv) dropwise via syringe over 10–15 minutes.
-
Observation: A color change (often to yellow or orange) indicates the formation of the lithiated species.
-
Critical Hold Time: Stir at -78°C for 45–60 minutes .
-
Note: Do not exceed -50°C, as the lithiated species may undergo "Snieckus rearrangement" (migration of the sulfonyl group) or scrambling to the sulfonyl ring.
-
-
Electrophile Preparation: While the lithiation is proceeding, dissolve Iodine (1.3 equiv) in a minimal amount of anhydrous THF in a separate dry vial.
-
Quench:
-
Add the Iodine/THF solution dropwise to the reaction mixture at -78°C.
-
The solution will likely darken.
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to RT over 1 hour.
-
Workup:
-
Quench with saturated aqueous
. -
Add aqueous
(sodium thiosulfate) to reduce excess iodine (solution turns from brown/purple to yellow/colorless). -
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[2]
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 0% to 30% EtOAc).
-
Product: 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Incomplete lithiation or wet THF. | Ensure THF is freshly distilled. Increase n-BuLi to 1.25 equiv. Verify -78°C is maintained. |
| Scrambled Products | Temperature too high. | Keep reaction strictly at -78°C. Do not allow to warm before |
| Starting Material Recovery | Electrophile quench failed or | Ensure |
| C3-Iodination Observed | Mechanism drift ( | This is rare with n-BuLi. Ensure base is active. If using weaker bases, |
Characterization (Expected Data)
-
1H NMR (CDCl3):
-
The C2-H signal (typically a doublet or singlet around
7.6–7.8 ppm depending on substitution) will disappear . -
The C3-H signal will remain but may shift slightly downfield due to the iodine anisotropy.
-
The phenylsulfonyl protons (7.5–8.0 ppm) should remain intact.
-
-
13C NMR:
-
Appearance of a carbon signal significantly upfield (around 80–100 ppm) characteristic of C-I bonds (Heavy Atom Effect).
-
References
- General DoM on Azaindoles: L'Heureux, A., et al. "Practical Synthesis of 2-Substituted 7-Azaindoles via Directed Ortho-Metalation." Journal of Organic Chemistry.
-
Iodination Context: Orito, K., et al. "Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds."[1] Synthesis. Available at: [Link] (General context on iodination reagents).
-
Mechanistic Grounding: Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amides and Carbamates as Synthetic Connections." Chem. Rev.[5] 1990, 90, 879.[5] (The authoritative review on DoM and CIPE).
Sources
- 1. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
- 2. nva.sikt.no [nva.sikt.no]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Azaindole Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] The ability to functionalize the 7-azaindole scaffold at various positions is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[3][4][5]
This guide provides a detailed technical overview and optimized protocols for the Suzuki-Miyaura coupling of a key intermediate, 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole. The phenylsulfonyl group serves as a crucial protecting group for the azaindole nitrogen, modulating its electronic properties and preventing side reactions that can occur with unprotected NH groups.[1][6] The presence of the electron-donating methoxy group and the electron-withdrawing phenylsulfonyl group, along with the inherent electronic nature of the azaindole ring system, presents a unique set of challenges and opportunities for optimization.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to rationalizing the choice of reagents and reaction conditions.
A generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Steps and Considerations for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole:
-
Oxidative Addition: This is often the rate-determining step. The C-I bond at the 2-position of the azaindole is readily susceptible to oxidative addition by the Pd(0) catalyst. The electron-withdrawing phenylsulfonyl group can influence the electron density of the azaindole ring, potentially affecting the rate of this step.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The choice of base is critical to activate the boronic acid and to avoid decomposition of the starting materials or products.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The nature of the ligands on the palladium complex can significantly influence the rate and efficiency of this step.
Recommended Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole | ≥95% | Commercially available or synthesized | Ensure purity by NMR and LC-MS. |
| Arylboronic Acid | ≥97% | Sigma-Aldrich, Combi-Blocks | Store under inert atmosphere. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)) | Catalyst Grade | Strem Chemicals, Sigma-Aldrich | Select based on optimization. |
| Ligand (e.g., SPhos, XPhos) | ≥98% | Strem Chemicals, Sigma-Aldrich | Required for some catalysts. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Acros Organics, Sigma-Aldrich | Use freshly dried base. |
| Solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O) | Anhydrous | EMD Millipore, Fisher Scientific | Use high-purity, degassed solvents. |
| Inert Gas | High Purity Nitrogen or Argon | ||
| Reaction Vessels | Schlenk tubes or oven-dried round-bottom flasks | ||
| Magnetic Stirrer with Hotplate | |||
| TLC plates | Silica gel 60 F₂₅₄ | ||
| Column Chromatography Supplies | Silica gel | For purification. |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole with a generic arylboronic acid. Optimization may be required for specific substrates.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: To the solid mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and SPhos (0.1 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1-(phenylsulfonyl)-6-methoxy-7-azaindole.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.
| Parameter | Condition A (General) | Condition B (Electron-Rich Arylboronic Acid) | Condition C (Electron-Poor Arylboronic Acid) | Rationale & Troubleshooting |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | PdCl₂(dppf) | Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging couplings.[1] For simple couplings, Pd(PPh₃)₄ may suffice. For electron-deficient partners, dppf can be beneficial.[7] If the reaction stalls, consider a different catalyst/ligand system. |
| Base | Cs₂CO₃ | K₂CO₃ | K₃PO₄ | Cs₂CO₃ is a strong, soluble base often used for difficult couplings.[8] K₂CO₃ is a milder and more economical choice.[9] K₃PO₄ can be effective, particularly with heteroaryl boronic acids.[1] Weak or insoluble bases can lead to low yields. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH (1:1) | DMF | A mixture of an organic solvent and water is often optimal, as it can solubilize both the organic and inorganic reagents.[10][11] For some substrates, a polar aprotic solvent like DMF may be necessary.[5] Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and protodeboronation. |
| Temperature | 80-100 °C | 60-80 °C | 100-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Start with a moderate temperature and increase if the reaction is sluggish. |
Common Issues and Solutions:
-
Low Yield:
-
Protodeboronation: The boronic acid can be cleaved by residual acid or water. Ensure anhydrous conditions and use a sufficient amount of base.
-
Catalyst Deactivation: Ensure a thoroughly inert atmosphere and use degassed solvents.
-
Poor Solubility: Try a different solvent system.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at high temperatures or with certain catalysts. Lowering the temperature or changing the catalyst may help.
-
Dehalogenation of Starting Material: This can be a competing pathway. Optimizing the catalyst and reaction time can minimize this.
-
-
No Reaction:
-
Inactive Catalyst: Use a fresh batch of catalyst.
-
Impure Starting Materials: Purify the starting materials before use.
-
Incorrect Stoichiometry: Carefully measure all reagents.
-
Conclusion
The Suzuki-Miyaura coupling of 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a powerful transformation for the synthesis of novel 2-aryl-7-azaindole derivatives. A systematic approach to the selection of catalyst, ligand, base, and solvent, as outlined in this guide, will enable researchers to efficiently access a wide range of compounds for applications in drug discovery and materials science. Careful attention to experimental setup and reaction monitoring is key to achieving high yields and purity.
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. Available at: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) | Bentham Science. Available at: [Link]
-
Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - Beilstein Journals. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]
-
Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC. Available at: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
- 6. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for Sonogashira Coupling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Sonogashira Coupling
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine and indole allows it to function as a versatile bioisostere, often leading to enhanced binding affinity and improved physicochemical properties of drug candidates.[1] Notably, 7-azaindole derivatives have demonstrated a wide array of biological activities, including kinase inhibition, making them crucial components in the development of novel therapeutics, particularly in oncology.[4]
The functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR). Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a robust and highly efficient method for the alkynylation of aryl and heteroaryl halides.[2][5][6] This palladium- and copper-cocatalyzed reaction proceeds under mild conditions, tolerates a broad range of functional groups, and provides direct access to substituted alkynes, which are themselves valuable intermediates for further chemical transformations.[2][5]
This application note provides a comprehensive guide to the Sonogashira coupling of a highly functionalized and synthetically useful building block: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole . We will delve into the rationale behind the substrate's design, provide a detailed experimental protocol, discuss the mechanistic underpinnings of the reaction, and offer troubleshooting guidance.
Substrate Analysis: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
The choice of this specific substrate is strategic for several reasons:
-
2-Iodo Substitution: The carbon-iodine bond is the most reactive among the common halogens in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and often higher yields.[2][5] This high reactivity enables selective coupling at the C2 position.
-
N-Phenylsulfonyl Protection: The phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen. Its electron-withdrawing nature modulates the electron density of the heterocyclic core and can influence the reactivity of the C2-iodo bond. Furthermore, it can be readily removed under various conditions to reveal the N-H functionality post-coupling.
-
6-Methoxy Group: The electron-donating methoxy group at the C6 position increases the electron density of the pyridine ring. This electronic perturbation can impact the oxidative addition step in the catalytic cycle and may require optimization of reaction conditions compared to unsubstituted 7-azaindoles.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A simplified representation of the accepted mechanism is as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (our substrate) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) species exchanges its iodide ligand with the alkynyl group from a copper acetylide intermediate.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne.
-
Alkynyl Transfer: The copper acetylide transfers the alkynyl group to the palladium center in the transmetalation step.
-
Experimental Protocol: Sonogashira Coupling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
This protocol is a general guideline and may require optimization for specific alkynes.
Materials and Reagents:
-
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Reaction Setup and Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (1.0 eq.).
-
Catalyst Addition: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), copper(I) iodide (0.06 eq.), and triphenylphosphine (0.06 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or 1,4-Dioxane) to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of the amine base (3.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, gentle heating (e.g., 50-60 °C) may be required.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-1-(phenylsulfonyl)-6-methoxy-7-azaindole.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table provides a summary of typical reaction parameters and expected outcomes for the Sonogashira coupling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole with representative alkynes. Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | 3 | 6 | Et₃N | THF | 25 | 2-4 | 85-95 |
| 1-Octyne | 3 | 6 | Et₃N | THF | 25-50 | 4-8 | 80-90 |
| Trimethylsilylacetylene | 3 | 6 | DIPEA | Dioxane | 50 | 3-6 | 80-90 |
| 4-Ethynylanisole | 3 | 6 | Et₃N | THF | 25 | 2-4 | 88-96 |
| Propargyl alcohol | 3 | 6 | Et₃N | THF | 25 | 4-6 | 75-85 |
Visualizing the Process
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Troubleshooting and Field-Proven Insights
| Observation | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use fresh, high-purity palladium and copper catalysts. Ensure proper storage under inert atmosphere. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and reagents. Ensure all glassware is dry and the reaction is maintained under a positive pressure of inert gas. | |
| Low reaction temperature | For sterically hindered or electron-rich alkynes, gentle heating (50-60 °C) may be necessary. | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | Use fresh, anhydrous solvents. The presence of water or other impurities can lead to catalyst decomposition. Consider using a more robust ligand if the problem persists. |
| Significant homocoupling of the alkyne (Glaser coupling) | Presence of oxygen | This is a copper-catalyzed side reaction promoted by oxygen. Ensure a rigorously inert atmosphere. |
| High catalyst loading | Reduce the amount of copper(I) iodide. In some cases, a "copper-free" Sonogashira protocol may be beneficial.[8] | |
| Difficult purification | Formation of byproducts | Optimize reaction time to minimize byproduct formation. Ensure complete removal of catalyst residues during workup. |
| Co-elution of product and starting material | Adjust the polarity of the eluent for column chromatography. A shallow gradient may be necessary. |
Conclusion
The Sonogashira coupling of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a highly effective method for the synthesis of a diverse range of 2-alkynyl-7-azaindole derivatives. These products are valuable building blocks for the development of novel therapeutic agents. The protocol outlined in this application note, grounded in established chemical principles, provides a reliable starting point for researchers in medicinal chemistry and drug development. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and minimizing side reactions.
References
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Retrieved from [Link]
-
PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters. Retrieved from [Link]
-
MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. Chem. Proc.. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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- 3. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 4. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-7-Azaindole Derivatives
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structure, a bioisosteric analog of indole, features a nitrogen atom in the six-membered ring, which can modulate physicochemical properties and engage in unique binding interactions with biological targets.[2][3] This has led to its incorporation into numerous clinically significant molecules, including kinase inhibitors like vemurafenib and Bcl-2 inhibitors such as venetoclax.[2]
Functionalization of the 7-azaindole core is critical for exploring structure-activity relationships (SAR). The C-2 position is a particularly important vector for modification. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering a powerful toolkit for chemists to build molecular complexity from a common intermediate, 2-iodo-7-azaindole.[1][4] This guide provides an in-depth overview of the core principles and detailed protocols for the most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—applied to 2-iodo-7-azaindole derivatives.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or carbopalladation (for Heck), and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. The 2-iodo-7-azaindole substrate undergoes oxidative addition to the Pd(0) center, breaking the C-I bond and forming a new Pd(II) intermediate. This is typically the rate-determining step. The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial here, as it modulates the electron density and steric environment of the palladium center, influencing the rate and efficiency of this step.[5][8]
-
Transmetalation / Carbopalladation:
-
In Suzuki and Sonogashira couplings, the organometallic coupling partner (organoboron or copper acetylide, respectively) undergoes transmetalation.[7][9] The organic moiety is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step often requires activation by a base.[7]
-
In the Heck reaction, the alkene coupling partner coordinates to the palladium center, followed by migratory insertion (carbopalladation) into the Pd-C bond.[10][11]
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst. The two organic fragments on the Pd(II) center couple, and the desired product is expelled from the coordination sphere of the metal.[6]
Diagram: Generalized Palladium Catalytic Cycle
The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions.
Caption: Generalized Palladium Catalytic Cycle.
Application Protocols
The following protocols are designed as robust starting points for research and development. Optimization may be required based on the specific substrate and desired scale.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)–C(sp²) bonds.[12] Its tolerance of a broad range of functional groups and the general stability and low toxicity of boronic acid reagents make it a favored method in pharmaceutical synthesis.[7][13]
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many standard couplings.[14] For more challenging substrates or to achieve lower catalyst loadings, pre-catalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior.[15][16]
-
Base: An aqueous base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[7][17]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[4][17]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2-iodo-7-azaindole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 2-iodo-7-azaindole.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-7-azaindole.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (2 mol%) | Pd(PPh₃)₄ is robust; ligand-based systems offer higher activity.[14][15] |
| Boronic Acid | 1.2 - 2.0 equiv | Excess drives the reaction to completion. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Activates boronic acid for transmetalation.[17] |
| Solvent | Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | Ensures solubility of all reaction components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide.[9] This reaction is distinguished by its use of a copper(I) co-catalyst, typically CuI, which facilitates the formation of a copper acetylide intermediate.[9][18]
Rationale for Component Selection:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard.[18] The palladium complex undergoes oxidative addition, while the copper salt activates the alkyne.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as a solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly used.[18]
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF). Add triethylamine (Et₃N, 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Diagram: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods.[6][19] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[20]
Rationale for Component Selection:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, DavePhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[21] Using a pre-formed palladium precatalyst (e.g., RuPhos Pd G3) can improve reproducibility.[22]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19][21]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are typically employed.[23]
-
Reagent Preparation: In a glovebox or under a strict argon flow, add 2-iodo-7-azaindole (1.0 equiv), the amine (1.2 equiv), a suitable ligand (e.g., RuPhos, 0.04 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a flame-dried Schlenk tube.
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Work-up: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd₂(dba)₃ / RuPhos or RuPhos Pd G3 (2 mol%) | Specialized ligands are essential for efficient C-N reductive elimination.[21][22] |
| Amine | 1.1 - 1.5 equiv | Slight excess ensures complete consumption of the halide. |
| Base | NaOt-Bu or LiHMDS (1.4 - 2.0 equiv) | Strong, non-nucleophilic base required for amine deprotonation.[21] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvent prevents unwanted side reactions. |
| Temperature | 80 - 110 °C | Sufficient energy for oxidative addition and reductive elimination. |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[10][24] This reaction provides a direct method for the vinylation of the 7-azaindole core.
Rationale for Component Selection:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Ligandless conditions can sometimes be effective, but the addition of a phosphine ligand like PPh₃ or P(o-tol)₃ often improves yields and reliability.[4][11]
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HX generated during the catalytic cycle.[4]
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile (MeCN) is standard.[4]
-
Reagent Preparation: To a sealable reaction tube, add 2-iodo-7-azaindole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Reagent Addition: Add DMF, followed by the alkene (e.g., methyl acrylate, 1.5 equiv).
-
Reaction: Seal the tube tightly and heat in a preheated oil bath at 100-120 °C for 12-24 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to afford the desired 2-vinyl-7-azaindole derivative.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-iodo-7-azaindole scaffold. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide reliable and versatile pathways to install diverse aryl, alkynyl, amino, and vinyl groups at the C-2 position. A thorough understanding of the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent allows researchers to rationally select conditions and troubleshoot reactions, accelerating the discovery and development of novel 7-azaindole-based therapeutics.
References
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Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
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de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]
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Kumar, S., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1970-1979. Available at: [Link]
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7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Synthera. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Current Chemistry, 292, 33-87. Available at: [Link]
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Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
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Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
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Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9406-9417. Available at: [Link]
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Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2001). Request PDF on ResearchGate. Available at: [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). ResearchGate. Available at: [Link]
-
Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(39), 12888-12898. Available at: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Barcelona Thesis Repository. Available at: [Link]
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Selmer-Olsen, S. M. E. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Available at: [Link]
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Kelly, C. M., et al. (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 38(19), 3697-3708. Available at: [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Sharma, A., & Pathak, T. P. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258-292. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). Request PDF on ResearchGate. Available at: [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2021). Organic Chemistry Frontiers. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2011). ChemInform. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]
-
Site Selective Heck Arylation of N-Vinyl-7-Azaindole Engineered by N-Oxide Activation: Scope and Mechanistic Studies. (2021). Request PDF on ResearchGate. Available at: [Link]
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Application Notes and Protocols: Deprotection of the N-Phenylsulfonyl Group from 6-Methoxy-7-azaindole
Abstract
The N-phenylsulfonyl group is a robust protecting group for the nitrogen atom of indoles and azaindoles, valued for its stability under a range of synthetic conditions. However, its removal can be challenging, often requiring harsh reagents that are incompatible with sensitive functional groups. This application note provides a detailed guide to the deprotection of the N-phenylsulfonyl group from 6-methoxy-7-azaindole, a scaffold of increasing importance in medicinal chemistry. We will delve into the mechanistic underpinnings of the widely employed magnesium-methanol reductive cleavage and present a comprehensive, field-tested protocol. Additionally, alternative deprotection strategies will be discussed, offering researchers a broader toolkit for their synthetic endeavors.
Introduction
The 7-azaindole core is a privileged scaffold in modern drug discovery, with its derivatives showing a wide array of biological activities.[1][2] The strategic manipulation of this heterocyclic system often necessitates the protection of the pyrrolic nitrogen. The N-phenylsulfonyl group is a common choice for this role due to its strong electron-withdrawing nature, which modulates the reactivity of the azaindole ring and imparts stability.[3]
However, the very stability that makes the N-phenylsulfonyl group an effective protector also renders its removal a significant synthetic hurdle. Classical methods for sulfonamide cleavage, such as treatment with strong acids or bases, are often too harsh for complex molecules.[4] Therefore, the development of mild and selective deprotection methods is of paramount importance. This guide focuses on the reductive cleavage of the N-S bond, a strategy that has proven to be both effective and compatible with a variety of functional groups. We will specifically address the deprotection of N-phenylsulfonyl-6-methoxy-7-azaindole, considering the potential electronic influence of the methoxy substituent.
Mechanistic Insights into Reductive Deprotection
The most common and effective method for the deprotection of N-sulfonyl groups under mild conditions is reductive cleavage.[3] The magnesium-methanol (Mg/MeOH) system is a particularly attractive choice due to its affordability, operational simplicity, and favorable environmental profile.[5]
The reaction is believed to proceed via a single-electron transfer (SET) mechanism from the magnesium metal to the N-phenylsulfonyl group. This generates a radical anion, which then undergoes fragmentation to cleave the nitrogen-sulfur bond. The resulting azaindole anion is subsequently protonated by methanol to yield the deprotected product.
Substrate [label="N-Phenylsulfonyl-6-methoxy-7-azaindole"]; RadicalAnion [label="Radical Anion Intermediate"]; Fragments [label="Azaindole Anion + PhSO2• Radical"]; Product [label="6-Methoxy-7-azaindole"]; Byproduct [label="Benzenesulfinic acid"];
Substrate -> RadicalAnion [label="+ Mg(0) (SET)"]; RadicalAnion -> Fragments [label="N-S Bond Cleavage"]; Fragments -> Product [label="+ MeOH (Protonation)"]; Fragments -> Byproduct [label="Further reactions"]; }
Figure 1: Plausible mechanism for the Mg/MeOH mediated deprotection.The presence of the electron-donating 6-methoxy group on the azaindole ring is not expected to significantly hinder the reductive cleavage. While electron-donating groups can sometimes disfavor reductions, the primary site of electron transfer is the sulfonyl group, which is sufficiently electron-deficient to accept an electron from magnesium.
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium and Methanol
This protocol is the recommended and most widely applicable method for the deprotection of N-phenylsulfonyl-6-methoxy-7-azaindole.
Materials:
-
N-phenylsulfonyl-6-methoxy-7-azaindole
-
Magnesium turnings (activated)
-
Anhydrous methanol
-
Ammonium chloride solution (saturated, aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for higher temperatures)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of N-phenylsulfonyl-6-methoxy-7-azaindole (1.0 eq) in anhydrous methanol (0.1 M), add activated magnesium turnings (10.0 eq).
-
Reaction Execution: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux may be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 6-methoxy-7-azaindole.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Methanol | Protic solvent is essential for the reaction. |
| Magnesium | 10 equivalents | A large excess is typically used to drive the reaction. |
| Temperature | Room Temperature to Reflux | Start at RT; heat if the reaction is sluggish. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Workup | Saturated NH4Cl (aq) | Safely quenches excess magnesium. |
Table 1: Summary of Reaction Conditions for Mg/MeOH Deprotection.
Protocol 2: Alternative Reductive Deprotection using Samarium(II) Iodide
For substrates that may be sensitive to the conditions of the Mg/MeOH protocol, samarium(II) iodide (SmI2) offers a milder alternative, although it is a more expensive reagent.[6]
Materials:
-
N-phenylsulfonyl-6-methoxy-7-azaindole
-
Samarium(II) iodide solution (0.1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N-phenylsulfonyl-6-methoxy-7-azaindole (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of samarium(II) iodide (2.2 eq) in THF dropwise until a persistent blue color is observed.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Start [label="Start: N-Phenylsulfonyl-6-methoxy-7-azaindole"]; Method_Choice [label="Choose Deprotection Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mg_MeOH [label="Protocol 1: Mg/MeOH"]; SmI2 [label="Protocol 2: SmI2/THF"]; Reaction_Mg [label="Reaction"]; Workup_Mg [label="Aqueous Workup"]; Purification_Mg [label="Column Chromatography"]; Reaction_SmI2 [label="Reaction at -78°C"]; Workup_SmI2 [label="Aqueous Workup"]; Purification_SmI2 [label="Column Chromatography"]; End [label="End: 6-Methoxy-7-azaindole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Method_Choice; Method_Choice -> Mg_MeOH [label="Standard"]; Method_Choice -> SmI2 [label="Mild Alternative"]; Mg_MeOH -> Reaction_Mg -> Workup_Mg -> Purification_Mg -> End; SmI2 -> Reaction_SmI2 -> Workup_SmI2 -> Purification_SmI2 -> End; }
Figure 2: Experimental workflow for the deprotection of N-phenylsulfonyl-6-methoxy-7-azaindole.Troubleshooting and Considerations
-
Activation of Magnesium: If the reaction is slow to initiate, the magnesium turnings may need activation. This can be achieved by briefly stirring the magnesium in a dilute solution of iodine or 1,2-dibromoethane in methanol before adding the substrate.
-
Incomplete Reaction: If the reaction stalls, adding more magnesium and gentle heating can be beneficial. Ensure the methanol is anhydrous, as water can inhibit the reaction.
-
Side Reactions: While the reductive conditions are generally mild, other reducible functional groups in the molecule may be affected. It is crucial to assess the compatibility of all functional groups present in the substrate.
-
Alternative Sulfonyl Groups: For even milder deprotection, consider using a 2-nitrobenzenesulfonyl (nosyl) or a 4-methoxybenzenesulfonyl protecting group, which are generally more labile.[1][7]
Conclusion
The deprotection of the N-phenylsulfonyl group from 6-methoxy-7-azaindole can be reliably achieved using reductive methods. The magnesium-methanol system represents a robust, scalable, and cost-effective approach suitable for a wide range of applications. For particularly sensitive substrates, samarium(II) iodide provides a milder, albeit more costly, alternative. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently deprotect this important class of heterocyclic compounds, paving the way for further synthetic transformations and the development of novel bioactive molecules.
References
-
Alonso, E.; Ramón, D. J.; Yus, M. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Tetrahedron1997 , 53 (42), 14355–14368. [Link]
-
Alvarez, M. et al. Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia2023 , 3(1), 168-196. [Link]
-
Brown, A. C.; Carpino, L. A. Magnesium in methanol: substitute for sodium amalgam in desulfonylation reactions. The Journal of Organic Chemistry1985 , 50 (10), 1749–1750. [Link]
-
Fier, P. S.; Kim, S.; Maloney, K. M. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv2021 . [Link]
-
Goulaouic-Dubois, C.; Guggisberg, A.; Hesse, M. Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry1995 , 60 (18), 5969–5972. [Link]
-
Ji, S. et al. Sulfonyl Protective Groups. Chem-Station Int. Ed.2014 . [Link]
-
Moussa, Z.; Romo, D. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett2006 , (20), 3294-3298. [Link]
-
Pak, C. S.; Lim, D. DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL. Synthetic Communications2001 , 31 (14), 2209-2214. [Link]
-
Reductive desulfonylation - Wikipedia. [Link]
-
Shohji, N.; Kawaji, T.; Okamoto, S. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters2011 , 13 (10), 2626–2629. [Link]
-
Vedejs, E.; Lin, S.; Klapars, A.; Wang, J. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. The Journal of Organic Chemistry1996 , 61 (19), 6773-6779. [Link]
-
Vidal, J. et al. Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry1998 , 63 (21), 7578–7580. [Link]
-
Wikipedia contributors. Reductive desulfonylation. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, W. et al. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Molecules2022 , 27 (17), 5649. [Link]
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Azaindole synthesis - Organic Chemistry Portal. [Link]
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]
-
Mushtaq, N. et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences2008 , 21 (1), 36-39. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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- 6. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole. The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, and the ability to forge C-N bonds at the C-2 position is critical for the synthesis of diverse compound libraries for drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, component selection, and reaction optimization.
Introduction: The Strategic Importance of C-N Bond Formation in Azaindoles
The 7-azaindole core is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that are highly sought after in the development of novel therapeutics.[1][3] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds, supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited substrate scope and require severe reaction conditions.[4][5]
This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[5][6] For a substrate such as 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, the Buchwald-Hartwig amination provides a strategic and efficient route to introduce diverse amine functionalities at a key position for modulating biological activity. The phenylsulfonyl protecting group on the azaindole nitrogen serves to activate the heterocyclic system and prevent potential side reactions at the N-H position, a common challenge in the functionalization of unprotected azaindoles.[1][7]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the generally accepted mechanism is illustrated below.[5][8][9] The cycle is initiated by the formation of a catalytically active Pd(0) species, which then undergoes oxidative addition with the aryl iodide. Subsequent steps involve association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general framework for the Buchwald-Hartwig amination of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole with a generic primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole | ≥95% | Varies | Substrate |
| Amine (Primary or Secondary) | ≥98% | Varies | Coupling Partner |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | N/A | Varies | Catalyst |
| Ligand (e.g., XPhos) | ≥98% | Varies | Required for some Pd sources |
| Base (e.g., Sodium tert-butoxide, LHMDS) | ≥97% | Varies | Strong, non-nucleophilic base |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Anhydrous | Varies | Degas before use |
| Reaction Vessel (e.g., Schlenk tube, microwave vial) | N/A | Varies | Must allow for inert atmosphere |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining inert conditions |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (1.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and, if necessary, the corresponding ligand (e.g., XPhos, 1-5 mol%). The use of well-defined pre-catalysts is often preferred as they can provide more reproducible results.[1][10]
-
Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv). Strong, non-nucleophilic bases are crucial for deprotonating the amine and facilitating the catalytic cycle.[11]
-
Seal the reaction vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[9]
-
-
Addition of Reagents:
-
Through the septum, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to dissolve or suspend the solids.
-
Add the amine coupling partner (1.1-1.5 equiv) via syringe.
-
-
Reaction Conditions:
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block. Typical reaction temperatures range from 80-110 °C.[11]
-
Stir the reaction mixture vigorously for the designated time (typically 4-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Key Considerations and Rationale
Choice of Catalyst and Ligand
The Role of the Base
A strong, non-nucleophilic base is essential for the deprotonation of the amine after it coordinates to the palladium center.[11] Common choices include alkali metal alkoxides (e.g., NaOtBu, KOtBu) and amides (e.g., LHMDS).[10] The choice of base can be critical, especially with base-sensitive functional groups. For substrates prone to hydrolysis or other base-mediated decomposition, weaker bases like cesium carbonate or potassium phosphate may be employed, often requiring higher temperatures or more active catalyst systems.[12]
Solvent Selection
Aprotic, non-polar to moderately polar solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[9] It is crucial that the solvent is anhydrous and thoroughly degassed to prevent the deactivation of the palladium catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Poor choice of ligand/base. | Use a fresh batch of catalyst/pre-catalyst; Ensure thorough degassing of solvent and inerting of the reaction vessel; Screen different ligands and bases.[13] |
| Hydrodehalogenation | Competing β-hydride elimination pathway. | Lower the reaction temperature; Use a more sterically hindered ligand to disfavor the formation of palladium-hydride species.[14] |
| Formation of Side Products | Reaction with other nucleophilic sites; Base-mediated decomposition. | Protect other sensitive functional groups; Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of 2-amino-7-azaindole derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate a wide array of compounds for further investigation in drug discovery and development programs. This guide provides a solid foundation for the successful application of this powerful cross-coupling reaction to the 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole scaffold.
References
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
OUCI. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available from: [Link]
-
DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
ResearchGate. Synthesis of 7-azaindoles via Pd(II)-catalyzed C–H.... Available from: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.. Available from: [Link]
-
Matilda. Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Available from: [Link]
-
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
-
MDPI. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
ResearchGate. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Available from: [Link]
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- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Heck reaction protocols involving 2-iodo-6-methoxy-7-azaindole
Application Note: Heck Reaction Protocols Involving 2-Iodo-6-Methoxy-7-Azaindole
Part 1: Introduction & Strategic Overview
Subject: Palladium-Catalyzed Heck Alkenylation of 2-Iodo-6-Methoxy-7-Azaindole Target Moiety: 6-Methoxy-7-azaindole (6-Methoxy-1H-pyrrolo[2,3-b]pyridine) Reaction Class: C–C Cross-Coupling (Heck-Mizoroki)
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring in kinase inhibitors (e.g., Vemurafenib). The introduction of a methoxy group at the C6 position modulates the electronic properties of the pyridine ring, increasing electron density and altering hydrogen-bond acceptor capabilities at N7.
Coupling at the C2 position is synthetically challenging due to two primary factors:
-
Catalyst Poisoning: The pyridine nitrogen (N7) is a strong ligand for Pd(II) species, potentially arresting the catalytic cycle.
-
Electronic Deactivation: The 6-methoxy group (an electron-donating group, EDG) increases the electron density of the heteroaromatic ring. While this stabilizes the oxidative addition complex, it can retard the reductive elimination step or competing pathways compared to electron-deficient analogs.
This guide provides two distinct protocols: a Standard Robust Protocol for general screening and a High-Performance Protocol for sterically demanding or electron-rich alkenes, ensuring high turnover frequencies (TOF) and minimizing N7-coordination issues.
Part 2: Pre-Reaction Considerations & Substrate Preparation
Before initiating the Heck coupling, the integrity of the starting material (2-iodo-6-methoxy-7-azaindole) is critical.
-
Regioselectivity Warning: Direct electrophilic iodination (e.g., NIS) of 7-azaindoles typically occurs at C3 . Accessing the C2-iodo derivative generally requires a directed lithiation strategy:
-
N-Protection (SEM, Boc, or Tosyl) is recommended to block the acidic N1-H and direct lithiation.
-
Lithiation with n-BuLi at -78°C followed by quenching with I₂.
-
Note: While free N-H Heck reactions are possible (see Protocol B), using an N-protected substrate often improves solubility and yields by preventing N-Pd coordination.
-
Part 3: Experimental Protocols
Protocol A: Standard Robust Conditions (Cost-Effective)
Best for: Simple acrylates, styrenes, and initial screening.
Reagents & Stoichiometry:
-
Substrate: 2-Iodo-6-methoxy-7-azaindole (1.0 equiv)
-
Alkene: Methyl acrylate, Styrene, etc. (1.5 – 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Triphenylphosphine (PPh₃) (10-15 mol%)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DMF or DMA (Anhydrous, degassed)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum. Cool under a stream of Argon.
-
Charging: Add the 2-iodo-azaindole substrate, Pd(OAc)₂, and PPh₃.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent/Base Addition: Inject anhydrous DMF followed by Et₃N and the liquid alkene via syringe. (If the alkene is solid, add it in step 2).
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The 6-OMe group may slow conversion; if <50% conversion at 6h, boost temp to 110°C.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: High-Performance Conditions (Challenging Substrates)
Best for: Complex alkenes, unprotected N-H substrates, or when Protocol A fails.
Rationale: The use of Pd(dppf)Cl₂ or XPhos prevents catalyst deactivation by the azaindole nitrogen. Inorganic bases like Cs₂CO₃ often outperform amines in difficult Heck couplings involving heteroaromatics.
Reagents & Stoichiometry:
-
Substrate: 2-Iodo-6-methoxy-7-azaindole (1.0 equiv)
-
Alkene: (1.5 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (9:1 ratio) or pure 1,4-Dioxane.
-
Temperature: 100°C.
Step-by-Step Methodology:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to use. Oxygen is the enemy of electron-rich phosphines.
-
Charging: Add substrate, base, and Pd-catalyst to a microwave vial or pressure tube.
-
Addition: Add the degassed solvent and alkene.
-
Reaction: Seal and heat to 100°C.
-
Note: The addition of water (10% v/v) can significantly accelerate the reaction by solubilizing the inorganic base, known as the "Jeffery conditions" effect.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Partition between water and DCM (Dichloromethane is preferred for solubility of azaindoles).
Part 4: Data Summary & Optimization Guide
Table 1: Optimization Matrix for 2-Iodo-6-Methoxy-7-Azaindole
| Variable | Condition A (Standard) | Condition B (Enhanced) | Condition C (Green/Aq) |
| Catalyst | Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(OAc)₂ |
| Ligand | PPh₃ | (Ligand integrated) | sSPhos (Water Soluble) |
| Base | Et₃N | Cs₂CO₃ | K₂CO₃ |
| Solvent | DMF | Dioxane | MeCN / H₂O (1:1) |
| Temp | 100°C | 100°C | 80°C |
| Yield Potential | 60-75% | 80-95% | 50-70% |
| Key Risk | N-Pd coordination | Higher Cost | Substrate Solubility |
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific interference risk posed by the N7 nitrogen of the azaindole core.
Caption: Catalytic cycle of the Heck reaction showing the competitive N7-coordination pathway (Red) which can sequester the catalyst, requiring sterically bulky ligands (e.g., XPhos) to suppress.
Part 6: Troubleshooting & Critical Success Factors
-
The "N7 Effect": If the reaction stalls, the pyridine nitrogen is likely binding the Palladium.
-
Solution: Switch to Protocol B . Bidentate ligands like dppf or bulky monodentate ligands like XPhos sterically crowd the metal center, disfavoring N7 binding while allowing the oxidative addition of the C-I bond.
-
-
Regioselectivity (Beta-Hydride Elimination):
-
If you observe isomeric mixtures (internal vs. terminal alkene), lower the temperature and use a milder base (Ag₂CO₃ can sometimes alter selectivity, though expensive).
-
-
Solubility: The 6-OMe group improves solubility compared to the parent azaindole, but if the substrate precipitates in MeCN/Water, switch to DMF or NMP.
Part 7: References
-
Mérour, J. Y., & Joseph, B. (2001).[3] Pyrrolo[2,3-b]pyridines (7-azaindoles): Synthesis and Reactivity. Current Organic Chemistry. Link
-
Lachance, N., et al. (2005). Practical Synthesis of 2-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling Reactions.[4][5][6] Synthesis.[1][3][6][7][8][9][10][11] Link
-
Park, S. S., et al. (2011). Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles.[1][3][4][5][6] Tetrahedron Letters.[12] Link
-
De Mattos, M. C., et al. (2007).[6] Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling.[1][4][5][6] Synthesis.[1][3][6][7][8][9][10][11] Link
-
Mei, T. S., et al. (2013). Palladium-Catalyzed Reactions of Azaindoles.[1][3][4][5][6][11] (General reference on Pd-Azaindole interactions). Chemical Reviews. Link
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Precision Functionalization of the C2 Position in 6-Methoxy-7-Azaindole
This Application Note is designed for researchers and drug discovery scientists requiring high-precision functionalization of the 6-methoxy-7-azaindole scaffold. It synthesizes classical organometallic chemistry with modern C-H activation strategies.
Strategic Analysis: The Scaffold & Reactivity Profile
The 6-methoxy-7-azaindole (6-methoxy-1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in kinase inhibitor design. The inclusion of the 6-methoxy group and the N7 nitrogen creates a unique electronic landscape that distinguishes it from standard indoles.
Electronic Effects & Regioselectivity
-
N7-Inductive Effect: The pyridine nitrogen (N7) exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the C2-H bond (pKa ~28-30) compared to indole (pKa ~38). This makes C2 the thermodynamic priority for deprotonation.
-
6-Methoxy Influence:
-
Electronic: As an electron-donating group (EDG), the 6-OMe increases electron density in the pyridine ring. While this deactivates the ring toward nucleophilic aromatic substitution (SnAr), it stabilizes the system during oxidative addition in transition-metal catalysis.
-
Steric/Directing: The 6-OMe group blocks the C6 position. In Directed ortho-Metalation (DoM), the methoxy group could theoretically direct lithiation to C5. However, the acidity of the pyrrolic C2-H, reinforced by N-protection, dominates the regioselectivity profile.
-
The Two Primary Approaches
We define two validated pathways for C2 functionalization:
-
Pathway A: Directed Lithiation (DoM) – Best for introducing electrophiles (alkyls, halogens, formyls). Requires N1-protection.
-
Pathway B: Direct C-H Arylation – Best for constructing biaryl motifs without pre-functionalization. Atom-economical.
Pathway A: Directed Lithiation (DoM) Protocol
This method relies on the high acidity of the C2 proton. The critical success factor is the choice of the N1-protecting group . The protecting group must prevent N1-deprotonation and ideally coordinate lithium to stabilize the C2-lithio species.
Workflow Diagram
Caption: Step-wise workflow for the Directed ortho-Metalation (DoM) of 6-methoxy-7-azaindole.
Detailed Protocol
Objective: Synthesis of 2-iodo-1-(SEM)-6-methoxy-7-azaindole (Intermediate for Cross-Coupling).
Reagents:
-
Substrate: 6-methoxy-7-azaindole
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Protecting Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Electrophile: Iodine (
) -
Solvent: Anhydrous THF (dried over Na/benzophenone)
Step-by-Step Procedure:
-
N1-Protection (Critical Pre-requisite):
-
Suspend NaH (1.2 equiv, 60% in oil) in dry DMF at 0°C.
-
Add 6-methoxy-7-azaindole (1.0 equiv) portion-wise. Stir for 30 min until H2 evolution ceases (Solution turns yellow/orange).
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.
-
Checkpoint: Monitor TLC. The N-SEM product is less polar.
-
Workup: Quench with water, extract with EtOAc. Yields are typically >90%.[1]
-
-
C2-Lithiation:
-
Dissolve N-SEM-6-methoxy-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.2 equiv) dropwise over 10 minutes.
-
Mechanistic Note: The N7 nitrogen aids in coordinating the lithium aggregate, directing it to C2. The 6-OMe group is distal enough not to interfere sterically, but ensures the pyridine ring is electron-rich, stabilizing the core.
-
Stir at -78°C for 45 minutes . (Do not exceed 1 hour to avoid C5 migration or decomposition).
-
-
Electrophile Trapping:
-
Dissolve Iodine (
, 1.5 equiv) in a minimal amount of THF. -
Add the Iodine solution dropwise to the lithiated species at -78°C.
-
Allow the reaction to warm to RT over 2 hours.
-
-
Workup & Isolation:
-
Quench with saturated aqueous
(to reduce excess iodine). -
Extract with EtOAc.
-
Purify via column chromatography (Hexane/EtOAc).
-
Expected Outcome: C2-Iodinated product in 85-95% yield. This intermediate is a "universal donor" for Suzuki, Sonogashira, or Buchwald couplings.
Pathway B: Pd-Catalyzed Direct C-H Arylation
For installing aryl groups, direct C-H activation avoids the two-step lithiation/halogenation sequence. This method utilizes a Concerted Metalation-Deprotonation (CMD) mechanism.
Mechanistic Diagram (CMD Cycle)
Caption: Pd(0)/Pd(II) catalytic cycle featuring the Concerted Metalation-Deprotonation (CMD) step.
Detailed Protocol
Objective: Direct C2-arylation with Phenyl Bromide.
Reagents:
-
Catalyst:
(5 mol%)[1][2] -
Ligand:
(10 mol%) or DavePhos (for sterically hindered aryls) -
Oxidant/Base:
(1.0 equiv) or (if using boronic acids) -
Additive: Pivalic acid (30 mol%) - Crucial for CMD mechanism
-
Solvent: Toluene or DMA (N,N-Dimethylacetamide)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under Argon, combine 6-methoxy-7-azaindole (1.0 equiv), Aryl Bromide (1.5 equiv),
, , , and Pivalic acid in a pressure vial. -
Add dry Toluene (0.2 M).
-
-
Execution:
-
Seal the vial and heat to 110°C for 16 hours.
-
Why Pivalic Acid? It acts as a proton shuttle. The pivalate anion coordinates to Pd, deprotonates C2 via a six-membered transition state, and is released as pivalic acid, significantly lowering the activation energy for C-H cleavage.
-
-
Workup:
-
Filter through a Celite pad (to remove Ag/Pd residues).
-
Concentrate and purify via flash chromatography.
-
Note: N-Oxide activation (using m-CPBA prior to arylation) can also be used to enhance C2 acidity, but the standard CMD condition above is generally sufficient for 6-methoxy-7-azaindole.
Comparative Data Summary
| Feature | Method A: Lithiation (DoM) | Method B: C-H Activation |
| Primary Utility | Introduction of I, Br, CHO, B(OR)2, Alkyl | Introduction of Aryl, Heteroaryl |
| Regioselectivity | Excellent (>98:2) for C2 vs C5 | Good (>90:10) ; C3 arylation possible if conditions too harsh |
| Pre-requisites | Requires N-Protection (SEM/Boc) | Can work on Free N-H (substrate dependent) |
| Scalability | High (Kg scale feasible) | Moderate (Cost of Pd/Ag limits multi-kg) |
| 6-OMe Impact | Minimal; stabilizes Li-intermediate | Stabilizes Pd-intermediate; prevents C6 byproducts |
Troubleshooting & Optimization
-
Issue: Low Conversion in Lithiation.
-
Cause: Poor solubility of the lithiated species or moisture.
-
Fix: Add TMEDA (1.0 equiv) to break up lithium aggregates. Ensure temperature stays strictly at -78°C during n-BuLi addition.
-
-
Issue: C3-Arylation Byproducts (in Method B).
-
Cause: Electrophilic palladation pathway competing with CMD.
-
Fix: Increase the concentration of Pivalic acid. The carboxylate ligand enforces the CMD pathway which favors the more acidic C2-H over the more nucleophilic C3.
-
-
Issue: Deprotection Failure (SEM group).
-
Fix: If TBAF fails or causes decomposition, use
or dilute HCl in MeOH.
-
References
-
Direct C-2 Arylation of 7-Azaindoles: Kannaboina, P., et al. "Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives."[1][3] Organic Letters, 2013.[1]
-
Functionalization via N-Oxide Activation: "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation." Organic Letters, 2009.
-
Lithiation Strategies (DoM): Schlosser, M., et al. "Directed lithiation of simple aromatics and heterocycles." Arkivoc, 2015.[4]
-
Review on 7-Azaindole Reactivity: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018.[2][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors using 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Kinase Inhibition
The 7-azaindole core is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to function as an effective hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the ATP-binding pocket.[1][2] This fundamental binding mode is exemplified in the FDA-approved drug Vemurafenib, a BRAF kinase inhibitor, which was developed from a 7-azaindole fragment.[1][4]
The versatility of the 7-azaindole scaffold lies in its multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Strategic functionalization of the azaindole ring system has led to the discovery of inhibitors targeting a wide array of kinases, underscoring its status as a "privileged scaffold" in drug discovery.[1][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of a key intermediate, 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole , a versatile building block for the construction of novel kinase inhibitor libraries.
Workflow Overview
The following diagram illustrates the overall strategy for the synthesis of the key intermediate and its subsequent utilization in the preparation of kinase inhibitors via Suzuki-Miyaura cross-coupling.
Caption: Overall workflow from starting materials to final kinase inhibitors.
Part 1: Synthesis of the Key Intermediate: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed route begins with a commercially available substituted pyridine and employs a modified Leimgruber-Batcho synthesis to construct the azaindole core.
Step 1.1: Synthesis of 6-Methoxy-7-azaindole via Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a robust method for constructing the indole nucleus from o-nitrotoluenes and has been successfully applied to the synthesis of azaindoles.[5][6][7] This approach is advantageous as it allows for the installation of various substituents on the pyridine ring of the azaindole.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole synthesis
Technical Support Center: Optimization of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Ticket ID: AZ-7-IOD-OPT Status: Open Subject: Improving Yield & Regioselectivity in C2-Functionalization of 7-Azaindoles
Diagnostic Overview: Why This Reaction Fails
The synthesis of 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole relies on a sequence of N-protection followed by Directed Ortho Metalation (DoM) . Unlike simple indoles, the 7-azaindole scaffold possesses a pyridine-like nitrogen (N7) that complicates lithiation due to competing coordination and electronic repulsion.
The Core Challenge: The 6-methoxy group is an Electron Donating Group (EDG). While it makes the ring more electron-rich, it does not deactivate the C2 position. The primary failure mode is anion instability or nucleophilic attack on the protecting group rather than the ring itself.
Critical Quality Attributes (CQAs) for Success:
-
Cryogenic Stability: The C2-lithio species is unstable above -70°C.
-
Base Selection:
-BuLi alone often results in nucleophilic attack on the sulfonyl group. LDA or LiTMP are preferred for sterically hindered or sensitive substrates. -
Moisture Control: The C2-lithio intermediate is highly basic (
) and protonates instantly with trace moisture.
The "Gold Standard" Protocol
This protocol is optimized for 7-azaindoles, incorporating specific adjustments for the 6-methoxy substituent.
Step 1: N-Sulfonylation (Protection)
Goal: Mask the acidic N1 proton and provide a Directing Group (DG) for C2 lithiation.
| Parameter | Specification | Rationale |
| Substrate | 6-methoxy-7-azaindole (1.0 eq) | Starting material. |
| Base | NaH (60% in oil, 1.2 eq) | Irreversible deprotonation prevents equilibrium issues. |
| Reagent | PhSO₂Cl (1.1 eq) | Benzenesulfonyl chloride. |
| Solvent | DMF (Anhydrous) | High solubility; stabilizes the N-anion. |
| Temp | 0°C | Controls exotherm during deprotonation. |
Procedure:
-
Suspend NaH in DMF at 0°C under Argon.
-
Add substrate dropwise. Stir 30 min (H₂ evolution must cease).
-
Add PhSO₂Cl dropwise. The solution usually turns from yellow to clear/pale.
-
Critical Check: Monitor TLC. If N-H remains, the subsequent lithiation will fail (N-H deprotonation consumes 1 eq of BuLi).
Step 2: C2-Lithiation & Iodination (The Critical Step)
Goal: Selective C2-H removal and iodine quench.
| Parameter | Specification | Rationale |
| Solvent | THF (Distilled/Dry) | Ethers are required for Li-cluster stabilization. |
| Base | LDA (1.2 eq) or LiTMP | Avoid n-BuLi to prevent S-attack or ring addition. |
| Additive | TMEDA (1.2 eq) | Breaks Li-aggregates, increasing kinetic basicity. |
| Electrophile | Iodine ( | Added as a solution, not solid, for rapid quenching. |
| Temp | -78°C Constant | Prevents "Halogen Dance" or anion scrambling. |
Step-by-Step Methodology:
-
Base Prep: Generate LDA fresh (diisopropylamine +
-BuLi) in THF at -78°C or use commercial solution. Add TMEDA. -
Lithiation: Add solution of 1-(phenylsulfonyl)-6-methoxy-7-azaindole in THF dropwise down the side of the flask to pre-cooled base (-78°C).
-
Visual Cue: Solution often turns deep red or orange (characteristic of azaindole anions).
-
Time: Stir for 45–60 mins. Do not exceed 1 hour (risk of sulfonyl migration).
-
-
Quench: Add
solution (in THF) rapidly. The color will fade from red to yellow/brown. -
Workup: Warm to RT. Quench with sat.
(removes excess ). Extract with EtOAc.[1]
Visualizing the Mechanism & Troubleshooting Logic
Mechanism: Directed Ortho Metalation (DoM)
The sulfonyl oxygen coordinates the Lithium, holding it close to the C2 proton.
Caption: The sulfonyl group acts as a Directing Group (DG), anchoring the Lithium base to the C2 position for selective deprotonation.
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of synthesis failure (Moisture vs. Reactivity vs. Stability).
Frequently Asked Questions (FAQs)
Q: Why do I get the C3-iodo product instead of C2? A: This indicates you are performing an Electrophilic Aromatic Substitution (SEAr) rather than a lithiation.
-
Cause: Your base died (quenched by moisture) before lithiating the C2 position. When you added Iodine, it reacted directly with the neutral azaindole ring. The C3 position is the most electron-rich (nucleophilic) site in azaindoles.
-
Fix: Titrate your base and ensure anhydrous conditions.
Q: Can I use
Q: My reaction mixture turns black upon adding Iodine. A: This is often normal (excess Iodine is dark), but if the workup yields tar, your anion decomposed.
-
Fix: Ensure the lithiation time does not exceed 1 hour. Azaindole anions can undergo ring-opening or dimerization if left too long.
Q: Does the 6-Methoxy group hinder the reaction? A: Sterically, no (it is far from C2). Electronically, it makes the ring more electron-rich. This actually decreases the acidity of the C2 proton slightly compared to the parent azaindole, making a stronger base (like LiTMP) or strictly anhydrous conditions even more critical.
References
-
Lithiated 7-Azaindoles: The use of LiTMP for C2-functionalization of 1-arylated 7-azaindoles is well-documented for high regioselectivity.
- Source: Tlili, A., et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles." Molecules, 2021, 26(20), 6314.
-
General Azaindole Functionalization: Comprehensive reviews on C-H activation and functionaliz
- Source: Song, J.J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007.
-
Directed Ortho Metalation (DoM)
- Source: Snieckus, V. "Directed Ortho Metalation.
Sources
Technical Guide: Solubility Optimization of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole in DMSO
Executive Summary & Physicochemical Profile[1]
The compound 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a highly functionalized heterocyclic intermediate critical for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While the 7-azaindole core is generally polar, the introduction of the phenylsulfonyl protecting group and the iodine atom drastically alters its solubility profile.
Users frequently report "solubility failure" in DMSO, characterized by precipitation upon storage, gelation at high concentrations (>50 mM), or incomplete dissolution. This is rarely a fundamental insolubility issue but rather a kinetic and thermodynamic conflict driven by lattice energy and hygroscopicity .
Physicochemical Drivers of Solubility Issues
| Feature | Impact on DMSO Solubility | Mechanism |
| Phenylsulfonyl Group | Negative (Kinetic) | Increases lipophilicity significantly but enhances crystal lattice stability via |
| 2-Iodo Substituent | Negative (Thermodynamic) | The heavy halogen atom increases molecular weight and polarizability, enhancing Van der Waals interactions between molecules, promoting aggregation. |
| 7-Azaindole Core | Positive | The pyridine nitrogen (N7) accepts hydrogen bonds, but this is sterically hindered by the sulfonyl group at N1. |
| DMSO Hygroscopicity | Critical Failure Mode | DMSO absorbs atmospheric water. Water acts as a potent antisolvent for this lipophilic molecule, causing immediate precipitation. |
Technical Troubleshooting Guide (Q&A)
Section A: Dissolution Failures
Q1: I am trying to make a 100 mM stock solution in DMSO, but the solid won't dissolve even with vortexing. Is it insoluble? A: It is likely not insoluble, but kinetically trapped . The crystal lattice energy of sulfonyl-protected iodo-azaindoles is high.
-
The Fix: Apply acoustic energy (sonication) rather than vortexing. Sonication induces cavitation, which breaks intermolecular lattice bonds more effectively than mechanical agitation.
-
Protocol: Sonicate in a water bath at 35–40°C for 10–15 minutes.
-
Warning: Do not exceed 50°C. The C–I bond at the 2-position can be labile; excessive heat may promote de-iodination or iodine migration.
Q2: The compound dissolved initially, but after freezing at -20°C and thawing, a white precipitate formed that won't redissolve. Why? A: This is the classic "DMSO-Water Antisolvent Effect."
-
Mechanism: When you freeze DMSO stocks, water from the atmosphere condenses on the cold surface during thawing. DMSO is extremely hygroscopic.[1] Even a water content of 1–2% can drastically reduce the solubility of this hydrophobic compound, causing it to "crash out."
-
The Fix:
-
Warm the sample to 37°C.
-
If it does not redissolve, add 10% volume of anhydrous THF or DMAc (Dimethylacetamide) to disrupt the water hydration shells.
-
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Use septa-sealed vials.
-
Q3: Can I use DMF instead of DMSO? A: Yes, and it is often preferred. Dimethylformamide (DMF) or Dimethylacetamide (DMAc) often exhibit higher solubilizing power for sulfonyl-protected heterocycles because they are less structured than DMSO. If your downstream application (e.g., cross-coupling) tolerates DMF, switch solvents.
-
Solubility Hierarchy: DMAc > DMF > DMSO > Acetonitrile.
Section B: Stability & Reactivity
Q4: Will the DMSO react with the Iodine or Sulfonyl group? A: Pure DMSO is compatible. However, oxidized DMSO (containing dimethyl sulfone) or acidic impurities can be problematic.
-
Risk: The 2-iodo position is susceptible to nucleophilic attack or metal-halogen exchange. Ensure your DMSO is "Reagent Grade" or "Anhydrous" (≥99.9%) and free of thiols or amines.
-
Visual Check: If the DMSO solution turns yellow or brown over time, iodine liberation (
) is occurring. Discard the solution.
Standardized Dissolution Protocol
Objective: Preparation of a stable 50 mM Stock Solution.
Materials:
-
Compound: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
-
Solvent: Anhydrous DMSO (stored over molecular sieves)
-
Equipment: Ultrasonic bath (controlled temp), Argon gas.
Workflow:
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes if possible, as plasticizers can leach into DMSO).
-
Solvent Addition: Add anhydrous DMSO to achieve 80% of the target volume.
-
De-gassing (Optional but Recommended): Briefly flush the headspace with Argon to remove moisture/oxygen.
-
Sonication: Sonicate at 40 kHz for 10 minutes. Maintain bath temperature between 25°C and 40°C.
-
Checkpoint: Solution should be clear and colorless/pale yellow.
-
-
Volume Adjustment: Top up to the final volume with DMSO.
-
QC Check: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the solution is supersaturated; dilute to 25 mM.
Visual Troubleshooting Logic
The following diagram outlines the decision process for resolving solubility issues.
Figure 1: Decision tree for troubleshooting solubility of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Mechanistic Insight: The Aggregation Pathway
Understanding why this compound aggregates helps in preventing it. The diagram below illustrates the competition between solvation and aggregation.
Figure 2: Mechanism of precipitation driven by water contamination and molecular stacking.
References
-
Hairui Chemical. (n.d.). 2-Iodo-6-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[2] Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information (NCBI). (2010). Azaindole Therapeutic Agents: Physicochemical Properties and Solubility. PMC - NIH. Retrieved October 26, 2023, from [Link]
-
Li, Di, et al. (2011). DMSO Solubility Assessment for Fragment-Based Screening: The "Antisolvent" Effect of Water. Journal of Biomolecular Screening. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Optimizing Lithiation and Iodination of N-Protected 7-Azaindoles
Welcome to the technical support center for the lithiation and iodination of N-protected 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction to the Lithiation and Iodination of 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The selective functionalization of this heterocycle is crucial for the synthesis of novel drug candidates. Lithiation followed by iodination is a powerful strategy to introduce an iodine atom at specific positions, which can then be used in a variety of cross-coupling reactions to build molecular complexity.[4][5]
This guide will focus on two primary methods for iodinating N-protected 7-azaindoles:
-
Deprotometalation-Iodolysis: This method typically involves the use of a strong lithium base to selectively deprotonate the C2 position, followed by quenching with an iodine source.
-
Direct Iodination: This approach utilizes electrophilic iodinating agents to directly introduce iodine onto the electron-rich pyrrole ring, usually at the C3 position.[6][7]
The choice of strategy, protecting group, and reaction conditions is critical for achieving the desired regioselectivity and yield.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the lithiation and iodination of N-protected 7-azaindoles in a question-and-answer format.
Low or No Product Yield
Question: I am getting a low yield or no desired iodinated product. What are the potential causes and how can I improve the outcome?
Answer: Low yields can stem from several factors, from the stability of your reagents to the reaction conditions. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
-
Inactive Lithiating Agent: Organolithium reagents like n-BuLi and LDA are highly sensitive to air and moisture.[8]
-
Solution: Always use freshly titrated or newly purchased organolithium reagents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen).[9]
-
-
Inappropriate Base or Reaction Temperature: The choice of base and temperature is crucial for efficient deprotonation without causing side reactions.
-
Poor Choice of Protecting Group: The N-protecting group influences the acidity of the C2-proton and the stability of the lithiated species.
-
Side Reactions: Unwanted side reactions can consume your starting material or product.
-
Solution: Dimerization of the starting material can occur, especially with picoline-based precursors.[9] Using an excess of the lithiating agent can sometimes mitigate this.[9] Additionally, ensure your iodine quenching step is efficient to prevent the lithiated intermediate from participating in other reactions.
-
Poor Regioselectivity
Question: I am observing a mixture of C2 and C3 iodinated products, or iodination at an undesired position. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge. The outcome is a delicate balance between the chosen method, the N-protecting group, and the reaction conditions.
Strategies for Controlling Regioselectivity:
| Position | Preferred Method | Key Considerations |
| C2-Iodination | Deprotometalation-Iodolysis | The N-protecting group is critical. Electron-withdrawing groups direct the deprotonation to the C2 position. The choice of a strong, non-nucleophilic base like LDA or LiTMP is often preferred to minimize side reactions.[1][12] |
| C3-Iodination | Direct Electrophilic Iodination | This is the kinetically favored position for electrophilic attack on the 7-azaindole ring.[1][7] Reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base are commonly used.[6][10] |
-
For C2-Selectivity:
-
Mechanism: The reaction proceeds via a directed ortho-metalation mechanism, where the lithiating agent coordinates with the nitrogen of the pyridine ring and the N-protecting group, directing deprotonation to the adjacent C2 position.[13]
-
Troubleshooting: If you are seeing C3-iodination, it's possible your lithiation is not efficient, and you are observing background direct iodination. Ensure your lithiating agent is active and the reaction conditions are optimized.
-
-
For C3-Selectivity:
-
Mechanism: This is a classic electrophilic aromatic substitution reaction. The regioselectivity can be predicted by examining the highest occupied molecular orbital (HOMO) coefficients and atomic charges of the 7-azaindole ring.[1][4][7]
-
Troubleshooting: If you observe C2-iodination, it might be due to trace amounts of strong base impurities. Ensure your starting material is pure and your reaction conditions are strictly electrophilic. Using milder iodinating agents like iodine monochloride (ICl) adsorbed on Celite can sometimes improve selectivity.[14]
-
Difficulty with Product Purification
Question: I am struggling to purify my iodinated 7-azaindole. What are some common impurities and effective purification strategies?
Answer: Purification can be challenging due to the similar polarity of the product and certain byproducts.
Common Impurities and Purification Tips:
-
Unreacted Starting Material: If the reaction did not go to completion, you will have the starting material in your crude mixture.
-
Solution: Optimize the reaction time and stoichiometry. Column chromatography with a carefully chosen solvent system is usually effective for separation.
-
-
Di-iodinated Products: The formation of di-iodinated species can occur, especially if an excess of the iodinating agent is used.[14]
-
Solution: Use a stoichiometric amount of the iodinating agent. Careful column chromatography can often separate the mono- and di-iodinated products.
-
-
Hydrolyzed Byproducts: If your reaction is exposed to water during workup while organometallic species are still present, you can get hydrolysis byproducts.
-
Solution: Ensure a clean quench of the reaction and perform a standard aqueous workup.
-
-
Residual Base or Quenching Agent:
-
Solution: A proper aqueous workup with washes of saturated ammonium chloride (for organolithium quenches) and sodium thiosulfate (to remove excess iodine) is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for my reaction?
The choice of N-protecting group is critical and depends on your desired regioselectivity and downstream applications.
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Phenylsulfonyl (PhSO₂) / Tosyl (Ts) | - Excellent for directing C2-lithiation.[1] - Stable to a wide range of reaction conditions. | - Can be difficult to remove. | - Strong reducing conditions or harsh basic/acidic hydrolysis. |
| (Trimethylsilyl)ethoxymethyl (SEM) | - Effective for directing C2-lithiation.[1][11] - Can be cleaved under mild acidic conditions. | - May not be stable to all downstream reaction conditions. | - Fluoride sources (e.g., TBAF) or acidic conditions. |
| tert-Butoxycarbonyl (Boc) | - Easily removed with acid. | - Not ideal for directing C2-lithiation as it is not strongly electron-withdrawing. | - Trifluoroacetic acid (TFA).[15] |
Q2: What is the difference between using n-BuLi and LDA for lithiation?
n-BuLi is a stronger base but also a more potent nucleophile than LDA.[16] For the deprotonation of 7-azaindoles, the sterically hindered and less nucleophilic nature of LDA is often advantageous to prevent unwanted nucleophilic addition to the pyridine ring.[9][17]
Q3: Can I perform the iodination without protecting the N-H of 7-azaindole?
While possible, it is generally not recommended for controlled lithiation. The acidic N-H proton will be preferentially deprotonated by the strong base, consuming your reagent and preventing C-H lithiation. For direct iodination, reactions on the unprotected 7-azaindole are known and typically yield the C3-iodinated product.[6]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward method. You can also take small aliquots from the reaction, quench them, and analyze them by LC-MS to monitor the consumption of starting material and the formation of the product.
Experimental Protocols
Protocol 1: C2-Iodination via Deprotometalation-Iodolysis
This protocol is a general guideline and may require optimization for your specific substrate.
Caption: Workflow for C2-Iodination of N-protected 7-azaindoles.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of N-protected 7-azaindole (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium Diisopropylamide (LDA) (1.1 - 1.5 eq.) dropwise while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Iodination via Direct Electrophilic Iodination
This protocol is a general guideline and may require optimization for your specific substrate.
Caption: Workflow for C3-Iodination of N-protected 7-azaindoles.
Step-by-Step Methodology:
-
Preparation: To a solution of N-protected 7-azaindole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature, add N-iodosuccinimide (NIS) (1.0-1.2 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Gulea, M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]
-
Reddy, T., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12147-12158. [Link]
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(47), 14635-14642. [Link]
-
Gulea, M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. [Link]
-
Gulea, M., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]
-
Silva, F. C., et al. (2007). A Convenient Iodination of Indoles and Derivatives. Synthetic Communications, 37(3), 391-396. [Link]
-
Myers, A. G. Protecting Groups. Harvard University. [Link]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]
-
Gulea, M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed, 34684895. [Link]
-
Brainly. (2023). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA, 1-10. [Link]
-
Zhang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Various Authors. (2020). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Boyd, M. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2604-2615. [Link]
-
Larsson, A., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2315-2319. [Link]
-
Boyd, M. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. baranlab.org [baranlab.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. brainly.com [brainly.com]
- 17. DSpace [cora.ucc.ie]
Preventing debromination/deiodination side reactions in 7-azaindole coupling
Executive Summary & Diagnostic Triage
The Core Problem: 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are electronically unique. The pyridine ring is electron-deficient, facilitating rapid oxidative addition of halides (Cl/Br/I). However, this electron deficiency stabilizes the Pd(II) intermediate. If the subsequent step (transmetallation in Suzuki or amine binding in Buchwald) is sluggish, the long-lived Pd(II)-Ar species intercepts a hydride source, leading to reductive elimination of the hydrodehalogenated byproduct (Ar-H) rather than the desired product (Ar-Nu).
Diagnostic: Is it Debromination? Before optimizing, confirm the failure mode via LCMS/NMR.
| Observation | Probable Cause | Action |
| Mass = [M-X+H]⁺ | Hydrodehalogenation | Follow this guide. |
| Mass = [M-X+OH]⁺ | Hydrolysis (Phenol formation) | Dry solvents; Switch base (OH⁻ vs CO₃²⁻). |
| Mass = [M-X-X-M]⁺ | Homocoupling | Reduce oxidant (O₂); Check Boron stoichiometry. |
| No Reaction (SM only) | Catalyst Poisoning | Check N7-coordination; Protect N1-H. |
Mechanism of Failure: The "Hydride Leak"
To fix the problem, you must understand where the hydrogen comes from. In 90% of cases, it is not "random"; it is a specific chemical pathway competing with your cycle.
Common Hydride Sources
-
Solvents:
or alcohols (MeOH, iPrOH) undergo -hydride elimination on Pd. -
Bases: Alkoxides with
-hydrogens (e.g., ethoxide) can donate hydrides. -
Substrates: In Buchwald couplings, the amine substrate itself can serve as a reductant.
-
Water: Can facilitate dehalogenation via formate-like pathways if CO is present (less common) or via specific hydrolytic pathways.
Figure 1: The kinetic competition between productive coupling and destructive dehalogenation.
Module A: Suzuki-Miyaura Coupling[1][2]
The Challenge: 7-azaindole boronic acids are prone to protodeboronation, while 7-azaindole halides are prone to dehalogenation.
Protocol 1: The "Anhydrous" Approach (High Success Rate)
Use this when the substrate is sensitive to hydrolytic dehalogenation.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Load: 2-5 mol%). The bidentate ligand prevents open coordination sites required for
-hydride elimination. -
Solvent: 1,4-Dioxane (Anhydrous). Strictly avoid alcohols.
-
Base: Cs₂CO₃ or K₃PO₄ (Solid, finely ground). Avoid aqueous base droplets which can act as proton sources.
-
Temperature: 80–100 °C.[1]
Step-by-Step:
-
Charge reaction vial with 7-azaindole halide (1.0 equiv), Boronate ester (1.2–1.5 equiv), and Base (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Seal and purge with N₂/Ar for 5 minutes (Evacuate/Refill x3). Oxygen promotes homocoupling.
-
Add anhydrous Dioxane via syringe.
-
Heat to 90 °C.
-
Checkpoint: If conversion is <50% after 4h, add water (2-5% v/v) . Some boronate esters (especially pinacol) require trace water to hydrolyze to the active boronic acid species.
Protocol 2: The "Bulky Ligand" Approach (For Sterically Hindered Systems)
If Pd(dppf)Cl₂ fails, switch to a bulky monodentate ligand that accelerates reductive elimination.
-
Catalyst: XPhos Pd G3 or Amphos Pd G3 .
-
Rationale: Bulky ligands (Buchwald type) increase the rate of reductive elimination of the product, outcompeting the dehalogenation pathway.
-
Solvent: THF/Water (10:1).
Module B: Buchwald-Hartwig Amination[4][5]
The Challenge: The amine itself is a hydride source (if it has
Critical Factor: Base Selection
| Base | Risk Level | Usage Context |
| NaOtBu | High | Strong base, but can act as a hydride source via |
| Cs₂CO₃ | Low | Safe, mild. Requires higher temperatures.[2] |
| LiHMDS | Lowest | Gold Standard for 7-azaindoles. Double deprotonation prevents catalyst poisoning. |
Protocol 3: The LiHMDS Method (Unprotected Azaindoles)
Based on methodology established by Merck and MIT (See Ref 1), this is the most robust method for preventing side reactions.
Why it works: LiHMDS deprotonates the indole N-H (preventing poisoning) and the amine (facilitating binding), while being non-nucleophilic and lacking
Step-by-Step:
-
Preparation: Flame-dry all glassware. Moisture kills this reaction.
-
Charge: Add Pd-G3/G4 precatalyst (e.g., BrettPhos Pd G4 or RuPhos Pd G4 ) (1-3 mol%).
-
Note: Do not use Pd(OAc)₂ + Ligand. In situ reduction is unreliable here.
-
-
Substrates: Add 7-azaindole halide (1.0 equiv) and Amine (1.2 equiv).
-
Solvent: Add anhydrous THF.
-
Base Addition: Add LiHMDS (1M in THF) dropwise.
-
Stoichiometry: Use 2.5 equiv if the azaindole is unprotected (1 for N-H, 1 for amine, 0.5 excess).
-
Stoichiometry: Use 1.2 equiv if N-protected.
-
-
Temperature: Heat to 65 °C.
Figure 2: Decision matrix for base selection in Buchwald-Hartwig coupling.
FAQ: Advanced Troubleshooting
Q: I am using Pd(PPh₃)₄ and getting 40% dehalogenation. Why? A: Pd(PPh₃)₄ is an inferior catalyst for this system. It is air-sensitive and the triphenylphosphine ligand is not bulky enough to force rapid reductive elimination. Furthermore, PPh₃ can be oxidized to O=PPh₃, killing the cycle. Switch to a Pd-G3/G4 precatalyst with a dialkylbiaryl phosphine (e.g., XPhos, SPhos).
Q: Can I use ethanol or isopropanol as a cosolvent?
A: Absolutely not. Secondary alcohols (iPrOH) are excellent hydride donors for Pd. If you need a polar protic solvent, use n-Butanol (slower
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. The catalyst has probably been poisoned by the pyridine nitrogen of the product or starting material.
-
Fix: Add a "scavenger" ligand like t-BuXPhos or increase the temperature to break the resting state.
-
Fix: Protect the indole nitrogen (e.g., SEM group) to reduce electron density on the pyridine ring and prevent chelation.
Q: Does the halogen matter? A: Yes.
-
Iodides: Fastest oxidative addition, but highest risk of dehalogenation (because the Pd-Ar species sits waiting for transmetallation longer).
-
Chlorides: Slower oxidative addition, but often cleaner profiles if the catalyst is active enough (e.g., using BrettPhos).
-
Recommendation: If Iodide fails via dehalogenation, try the Bromide or Chloride .
References
-
Dunetz, J. R., & Danheiser, R. L. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2] Organic Letters. Link
-
Gauthier, D., et al. (2010).[3] A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[4] The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. Link
-
Navarro, O., et al. (2004).[5] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Link
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals and Agrochemicals. Advanced Synthesis & Catalysis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Welcome to the technical support guide for the purification of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole . This document is designed for researchers, medicinal chemists, and drug development professionals who handle this important synthetic intermediate. The purity of this building block is paramount for the success of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) and the overall integrity of the final target molecules.[1][2] This guide provides field-proven protocols, explains the scientific rationale behind our recommendations, and offers robust troubleshooting solutions.
Section 1: Understanding the Molecule and Potential Impurities
The structure of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole presents specific purification challenges. The presence of the basic 7-azaindole core, the labile C-I bond, and the N-sulfonyl protecting group dictates the purification strategy. Impurities typically arise from three sources:
-
Incomplete Reaction: Unreacted 1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a common impurity.
-
Side Reactions: Over-iodination can lead to di-iodo species. Reductive de-iodination, though less common without a specific catalyst, can also occur, yielding the starting material.[3]
-
Degradation: The N-sulfonyl group can be susceptible to cleavage under strongly basic conditions, and the electron-rich azaindole ring is prone to oxidation.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on a silica gel TLC plate. What is causing this?
A: This is a classic issue when working with nitrogen-containing heterocycles like azaindoles. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the pyridine ring in your 7-azaindole can interact strongly with these acidic sites via protonation. This strong, non-specific binding leads to slow, uneven movement up the plate, resulting in streaking or tailing.[5] The solution is often to neutralize these acidic sites by adding a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (Et₃N), to your eluent.
Q2: Which purification method should I choose: column chromatography or recrystallization?
A: The choice depends on the scale of your reaction and the nature of your impurities.
-
Column Chromatography is the most versatile and common method for this compound. It is ideal for separating the desired product from impurities with different polarities, such as the less polar starting material (lacking the iodo group) and potentially more polar byproducts.[6]
-
Recrystallization is best suited for a final polishing step when your material is already >90% pure. It is highly effective at removing small amounts of baseline impurities or those with significantly different solubility profiles. It is generally less effective at separating compounds with very similar structures, like the desired product and the de-iodinated starting material.[7]
Q3: I'm seeing a new, more polar spot appear on my TLC after letting the crude material sit for a day. What could it be?
A: While generally stable, azaindole derivatives can be susceptible to oxidation, especially if exposed to light and air.[4] The electron-rich pyrrole ring is the most likely site of oxidation, which would result in a more polar compound. It is best practice to purify the crude product promptly after the reaction work-up or store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Q4: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase preparative HPLC is an excellent option for obtaining very high purity material (>99.5%), especially on a smaller scale (<1 g). A typical eluent system would be a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by keeping the azaindole protonated.
Section 3: Detailed Purification Protocols
Method 1: Silica Gel Flash Column Chromatography
This is the workhorse method for purifying gram-scale quantities of the title compound. The key is to select a solvent system that provides good separation (ΔRf > 0.2) between your product and major impurities on an analytical TLC plate.
Experimental Protocol:
-
TLC Analysis: Develop a suitable eluent system. Start with a 9:1 Hexane:Ethyl Acetate mixture and gradually increase the polarity. Systems like Hexane:EtOAc or Toluene:EtOAc are often effective.[6][8] For this specific molecule, a good starting point is 85:15 Hexane:Ethyl Acetate . Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the column. This method is faster but can lead to broader bands if too much solvent is used.
-
-
Elution: Begin elution with the low-polarity solvent. If separation is poor, gradually increase the eluent polarity (gradient elution). For example, start with 95:5 Hexane:EtOAc, and slowly increase to 80:20 Hexane:EtOAc.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Method 2: Recrystallization
This method is ideal for removing minor impurities from a product that is already substantially pure.
Experimental Protocol:
-
Solvent Selection: The ideal solvent (or solvent pair) will dissolve the compound poorly at room temperature but completely at its boiling point. For this molecule, consider solvent systems like Ethanol , Isopropanol , or a mixture of a "good" solvent and a "poor" solvent like Ethyl Acetate/Hexanes .
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator for 30-60 minutes. Slow cooling is crucial for forming large, pure crystals.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation on Column | The solvent system polarity is either too high (all compounds elute together) or too low (all compounds stick to the baseline). | Re-evaluate your TLC analysis to find a solvent system that gives the product an Rf between 0.2 and 0.4.[5] Run a gradient elution from low to high polarity. |
| Product "Oils Out" During Recrystallization | The solution is too concentrated, the rate of cooling is too fast, or the presence of impurities is inhibiting crystallization. | Add more hot solvent to create a more dilute solution. Ensure slow cooling. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[7] |
| Low Mass Recovery from Column | The compound may be irreversibly adsorbed onto the acidic silica gel or is degrading on the column. | Add 0.5-1% triethylamine to the eluent to suppress interaction with acidic silanol groups. Alternatively, consider using a less acidic stationary phase like neutral alumina. |
| Compound Appears as a Smear After Column | Column was overloaded, or the sample was not loaded in a concentrated band. | Use the dry loading technique for optimal results. As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel. |
Section 5: Visualization of Workflows
A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and the procedural flow for column chromatography.
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Standard experimental workflow for flash column chromatography.
References
-
Zhang, L., et al. (2013). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. [Link]
-
Takeda, Y., et al. (2013). Supporting Information for: Stereoselective Synthesis of (E)-β-Iodo-α-styryl-1H-indoles via Iodocyclization of 1-(1,3-Butadiynyl)-1H-indoles. The Journal of Organic Chemistry. [Link]
-
Reddy, T. J., et al. (2011). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 52(17), 2051-2054. [Link]
-
Couture, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3321. [Link]
-
Guéret, A., et al. (1997). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Pd and photoredox dual catalysis assisted decarboxylative ortho-benzoylation of N- phenyl-7-azaindo. [Link]
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
Wang, C., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. ChemRxiv. [Link]
-
Anaraki-Ardakani, H., et al. (2006). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2006(5), 135-146. [Link]
-
Kline, M., et al. (2007). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc, 2007(14), 119-126. [Link]
-
Counago, R., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1335-1354. [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.ryukoku.ac.jp [chem.ryukoku.ac.jp]
Phenylsulfonyl Protecting Group: A Technical Guide to Stability in Basic Coupling Conditions
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize phenylsulfonyl (PhSO₂) and related sulfonyl-based protecting groups. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during synthetic chemistry, with a specific focus on stability under basic coupling conditions.
Introduction to the Phenylsulfonyl Protecting Group
The phenylsulfonyl group, a type of sulfonyl protecting group, is employed in organic synthesis to protect various functional groups, most notably amines and phenols.[1] Its electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the protected moiety.[2] This characteristic renders the protected group stable under a range of acidic and basic conditions, making it a valuable tool in complex multi-step syntheses.[1] However, its stability is not absolute, and understanding its lability profile is critical for successful synthetic outcomes, particularly when subjected to the basic conditions inherent in many peptide coupling protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions regarding the stability of the phenylsulfonyl group during basic coupling reactions.
Q1: How stable is the N-phenylsulfonyl group to common basic conditions used in peptide synthesis, such as piperidine for Fmoc deprotection?
The N-phenylsulfonyl group is generally considered stable to the basic conditions required for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4] The standard cocktail of 20% piperidine in DMF, used for Fmoc deprotection, is typically compatible with N-phenylsulfonyl protected amines.
Expert Insight: While generally stable, prolonged exposure or elevated temperatures during Fmoc deprotection could potentially lead to minor degradation. It is advisable to follow standard, optimized Fmoc deprotection protocols and monitor reaction progress to avoid unnecessary exposure to basic conditions.
Q2: I am observing unexpected cleavage of my phenylsulfonyl-protected amine during a peptide coupling step. What could be the cause?
While robust, the phenylsulfonyl group can be labile under certain nucleophilic and strongly basic conditions.[1][5] If you are experiencing cleavage during a coupling step, consider the following:
-
Choice of Base: The organic base used in conjunction with your coupling reagent can influence stability. While tertiary amines like diisopropylethylamine (DIPEA) are standard, stronger, more nucleophilic bases could promote undesired side reactions.
-
Reaction Time and Temperature: Extended reaction times or elevated temperatures can lead to the slow cleavage of the sulfonyl group. Optimize your coupling reactions to proceed efficiently at or below room temperature.
-
Nature of the Coupling Reagent: Certain coupling reagents, particularly older phosphonium-based reagents, can generate byproducts that may affect the stability of protecting groups.[6] However, modern carbodiimide (e.g., DCC, DIC) and aminium/uronium (e.g., HBTU, HATU) reagents are generally compatible.[6][7]
Troubleshooting Workflow:
Caption: Orthogonal deprotection strategy overview.
This diagram illustrates how the phenylsulfonyl group's stability to acidic, standard basic, and fluoride-based conditions allows it to be used orthogonally with common protecting groups like Boc, Fmoc, and silyl ethers. [3][8]
Experimental Protocol: Standard Peptide Coupling with a Phenylsulfonyl-Protected Amine
This protocol outlines a general procedure for peptide coupling that is compatible with the presence of a phenylsulfonyl protecting group.
Materials:
-
N-Fmoc-amino acid (1.2 eq)
-
Phenylsulfonyl-protected amino-component (1.0 eq)
-
Coupling reagent (e.g., HBTU, 1.2 eq)
-
Base (e.g., DIPEA, 2.4 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel, dissolve the N-Fmoc-amino acid and the phenylsulfonyl-protected amino-component in anhydrous DMF.
-
Add the coupling reagent (HBTU) to the solution and stir briefly.
-
Add the base (DIPEA) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Conclusion
The phenylsulfonyl protecting group is a robust and versatile tool for the protection of amines and phenols. Its general stability under the basic conditions employed in standard peptide coupling protocols makes it highly valuable in complex synthetic campaigns. By understanding its lability profile and making informed choices regarding bases and coupling reagents, researchers can confidently employ this protecting group to achieve their synthetic goals.
References
- Reese, C. B. (2002). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Tetrahedron, 53(42), 14355-14368. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Grognec, E. L., & Quintard, J. P. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Letters in Organic Chemistry, 5(5), 383-391. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Troubleshooting low conversion in 2-iodo-7-azaindole Suzuki coupling
Executive Summary: The "Azaindole Paradox"
Welcome to the Heterocycle Optimization Hub. If you are here, you are likely experiencing the "Azaindole Paradox": you have a highly reactive electrophile (2-iodo) that refuses to couple efficiently.
The 2-iodo-7-azaindole scaffold presents a unique "perfect storm" for Palladium catalysis failure. Unlike standard indoles, the pyridine-like nitrogen (N7) is a potent ligand that poisons the catalyst. Unlike 3-iodo isomers, the 2-iodo position is sterically sensitive to the N1-H environment.
This guide moves beyond standard "screen everything" advice. We focus on the mechanistic bottlenecks: Catalyst Sequestration , Protodehalogenation , and Transmetalation Stalling .
Module 1: Diagnostic Workflow
Before altering your reaction, diagnose the failure mode. Use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic tree for isolating the root cause of failure in azaindole couplings.
Module 2: The Core Failures & Solutions
The N1-H Factor (Catalyst Poisoning)
The Issue: The acidic proton on N1 (pKa ~13) and the basic lone pair on N7 create a "bidentate-like" trap or simply allow N7 to displace phosphine ligands on the Palladium. If your reaction stalls with starting material remaining, the azaindole is likely acting as a ligand, not a substrate.
The Fix:
-
Tier 1 (Recommended): Protect the N1 position. SEM (2-(trimethylsilyl)ethoxymethyl) is superior to Boc. Boc groups are electron-withdrawing (good for oxidative addition) but thermally unstable under basic Suzuki conditions. SEM is robust and prevents N7 coordination by steric bulk.
-
Tier 2 (Advanced): If you must run unprotected, use a base that fully deprotonates the indole (e.g., LiHMDS or NaH ) before adding the catalyst. An anionic azaindole is less likely to sequester Pd than the neutral species, provided you use a bulky ligand.
Protodehalogenation (The "Iodine Drop")
The Issue: You see a mass corresponding to the 7-azaindole with a hydrogen replacing the iodine. Mechanism: This occurs when Transmetalation is slow.[1] The oxidative addition complex (Ar-Pd-I) grabs a hydride (from solvent or base) instead of the boronic acid, followed by reductive elimination. The Fix:
-
Switch Solvents: Avoid alcohols (Ethanol/Methanol) if this is happening. Switch to 1,4-Dioxane or Toluene .
-
Boost Transmetalation: Increase the concentration of the Boronic Acid (1.5–2.0 equiv) and ensure your base concentration is adequate to activate the boronate species.
Ligand Selection (The "PPh3" Trap)
The Issue: Standard Pd(PPh3)4 often fails here. PPh3 is not bulky enough to prevent the Pd center from coordinating to the azaindole nitrogen. The Fix: Use Buchwald Dialkylbiaryl Ligands .
-
XPhos or SPhos : These are bulky and electron-rich.
-
Bulk: Prevents N7 coordination.
-
Electronics: Accelerates oxidative addition of the C-I bond.
-
Module 3: Optimization Data
The following table summarizes expected outcomes based on reaction parameters for 2-iodo-7-azaindole.
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 + SPhos or XPhos Pd G3 | SPhos/XPhos prevents catalyst poisoning by N7. |
| Solvent | DMF or MeOH | Dioxane/H2O (4:1) or Toluene/EtOH (4:1) | DMF can decompose at high T; Alcohols promote dehalogenation. |
| Base | Na2CO3 (Weak) | K3PO4 (Tribasic) or Cs2CO3 | Stronger bases facilitate transmetalation in crowded systems. |
| Protection | Unprotected (N-H) | N-SEM or N-Boc | Protection shuts down Pd-coordination to the heterocycle. |
| Temp | 80°C | 100°C - 110°C | High energy barrier for transmetalation at the sterically hindered 2-position. |
Module 4: Validated Protocols
Protocol A: The "Robust" Method (Protected Substrate)
Use this for scale-up or valuable intermediates.
-
Protection Step (If needed): Treat 2-iodo-7-azaindole with NaH (1.2 eq) in THF at 0°C, then add SEM-Cl (1.1 eq). Stir to RT. Yields are typically >90%.[2][3][4]
-
Coupling Setup:
-
Substrate: N-SEM-2-iodo-7-azaindole (1.0 eq).
-
Boronate: Aryl Boronic Acid (1.5 eq).[1]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G3 (2-3 mol%).
-
Base: K3PO4 (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Concentration: 0.1 M.
-
-
Execution: Degas solvents with N2/Argon for 15 mins. Combine reagents. Heat to 100°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. The SEM group can be removed later with TBAF or TFA.
Protocol B: The "Direct" Method (Unprotected Substrate)
Use this for rapid screening or if protection is impossible.
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)2 (5 mol%) and SPhos (10 mol%) in Dioxane. Stir for 5 mins to form the active species (L-Pd-OAc).
-
Reaction Mix:
-
Add 2-iodo-7-azaindole (1.0 eq).
-
Add Boronic Acid (2.0 eq) — Excess is critical here.[5]
-
Add K3PO4 (3.0 eq) dissolved in minimum water.
-
-
Execution: Heat to 110°C (reflux).
-
Note: If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%). Unprotected substrates consume catalyst faster.
-
Module 5: Mechanistic Visualization
Understanding the competition between the Productive Cycle and the Poisoned State is critical.
Figure 2: The Competitive Landscape. Note how the "Poisoned State" sequesters the active catalyst, preventing Oxidative Addition.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Pd(PPh3)4? It's all I have. A: You can try, but expect low yields (<30%). If you must, use DME/Water/Na2CO3 and run it for 24-48 hours. However, upgrading to SPhos or XPhos is the single highest-ROI change you can make.
Q: My reaction turns black immediately. A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species, or your reaction is getting too hot too fast. Switch to a pre-catalyst like XPhos Pd G3 which releases the active species slowly.
Q: I see the product, but I can't separate it from the starting material. A: 2-iodo-7-azaindole and the coupled product often have similar Rf values.
-
Tip: React the crude mixture with thiophenol and base. This will convert the unreacted 2-iodo starting material into a thioether, which has a vastly different polarity, allowing easy column chromatography of your desired product.
References
-
Henderson, J. L., et al. (2010).[6] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters. (Demonstrates the necessity of specific precatalysts for unprotected azaindoles).
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[7] (Establishes XPhos/SPhos superiority for N-heterocycles).
-
Li, H., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules. (Comprehensive review of azaindole coupling strategies and protection groups).
-
BenchChem Technical Guides. (2025). "Optimization of reaction conditions for Suzuki coupling of 2-halopyridines." (General protocols for pyridine-like halides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 7-Azaindole Reactions
A Senior Application Scientist's Guide to the Removal of Iodine Byproducts
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 7-azaindole. As a bioisostere of indole, 7-azaindole is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] Iodination of the 7-azaindole core is a common and effective strategy for introducing functional groups, often at the C3 position, to build molecular complexity.[2][3][4]
However, these reactions frequently leave behind elemental iodine (I₂) and other iodine-containing impurities, which can complicate downstream applications and analytical characterization. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you effectively remove these byproducts from your reaction mixtures, ensuring the purity and integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture remain brown or purple even after the reaction is complete?
A: A persistent brown, red, or purple color in your organic solvent is the classic visual indicator of residual elemental iodine (I₂). While many iodinating reagents are used, they can often generate I₂ as a byproduct or be present in excess. This coloration signals that a quenching step is necessary before proceeding with purification.
Q2: What is the most common and effective method to quench excess iodine in a reaction mixture?
A: The most widely used and generally effective method is to wash the reaction mixture with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the industry standard.[5] The thiosulfate ion reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are water-soluble and easily removed in the aqueous phase.
Q3: I performed a sodium thiosulfate wash, but the organic layer is still colored. What went wrong?
A: This is a common issue with several potential causes. You may have an insufficient amount of sodium thiosulfate, the thiosulfate solution may have degraded, or you may have poor phase separation trapping iodine in the organic layer. It's also possible that other colored byproducts were formed during your reaction. See the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: Are there alternatives to sodium thiosulfate for quenching iodine?
Q5: How can I confirm that all iodine byproducts have been removed?
A: Visual inspection is the first step; the disappearance of the characteristic brown/purple color is a strong indicator. For colorless compounds, Thin Layer Chromatography (TLC) is an excellent tool. Elemental iodine will appear as a brown spot on the TLC plate without the need for a stain, or it can be visualized in an iodine chamber.[3] For final product confirmation, techniques like NMR and Mass Spectrometry will confirm the absence of iodinated impurities.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental challenges in a problem-solution format, providing detailed protocols and the scientific rationale behind them.
Problem 1: Persistent Color in the Organic Layer After Quenching
Potential Causes & Solutions:
-
Cause A: Insufficient Quenching Agent. The amount of iodine in your reaction may have exceeded the stoichiometric amount of thiosulfate in your wash.
-
Cause B: Degraded Thiosulfate Solution. Sodium thiosulfate solutions, especially if not freshly prepared, can degrade over time.
-
Solution: Always use a freshly prepared aqueous solution of sodium thiosulfate for quenching.
-
-
Cause C: Iodine Trapped in the Organic Phase. If your organic solvent is dense or the extraction is not vigorous enough, the iodine may not have sufficient contact with the aqueous quenching agent.
-
Solution: Ensure vigorous mixing during the extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help break it and improve phase separation.
-
-
Cause D: Formation of Other Colored Impurities. Your reaction conditions may have generated colored byproducts unrelated to iodine.
-
Solution: After a thorough quench, if color persists, the impurity is likely not iodine. Proceed to chromatographic purification to isolate your desired compound.
-
Workflow for Effective Iodine Quenching
Caption: Workflow for quenching and troubleshooting iodine removal.
Problem 2: Product is Contaminated with Unwanted Iodinated Species
Symptom: TLC or NMR analysis shows your purified product is contaminated with starting material, di-iodinated species, or other iodinated isomers.[9]
Potential Causes & Solutions:
-
Cause A: Non-selective Iodination. The reaction conditions may not have been optimized for regioselectivity, leading to a mixture of products.
-
Solution: Re-evaluate your reaction conditions. Factors like the choice of iodinating agent (e.g., I₂, NIS, ICl), base, solvent, and temperature can dramatically influence the regioselectivity of iodination on the 7-azaindole scaffold.[2]
-
-
Cause B: Co-elution during Chromatography. The desired product and iodinated byproducts may have similar polarities, making them difficult to separate by standard column chromatography.
-
Solution 1: Optimize Chromatography Conditions.
-
Solvent System: Screen different solvent systems. A switch from ethyl acetate/hexanes to dichloromethane/methanol can alter selectivity.
-
Gradient Elution: Use a shallow gradient during column chromatography to improve the resolution between closely eluting spots.
-
Stationary Phase: While silica gel is common, consider using alumina for basic compounds like 7-azaindole, as it can sometimes offer different selectivity.
-
-
Solution 2: Recrystallization. If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent/anti-solvent pairs to find conditions that selectively crystallize your desired compound, leaving impurities in the mother liquor.
-
Experimental Protocol: Standard Sodium Thiosulfate Quench
-
Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate (Na₂S₂O₃) in deionized water. Ensure the solid is fully dissolved. For a 100 mL wash, dissolve 10 g of Na₂S₂O₃ in 90 mL of water.
-
Extraction: Once the 7-azaindole iodination reaction is deemed complete by TLC, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Quenching: Add an equal volume of the 10% sodium thiosulfate solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure. The brown color of the iodine should disappear from the organic phase and the aqueous phase will remain colorless.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
Data Summary: Comparison of Common Quenching Agents
| Quenching Agent | Chemical Formula | Mechanism | Advantages | Disadvantages |
| Sodium Thiosulfate | Na₂S₂O₃ | Reduces I₂ to I⁻ | Highly effective, inexpensive, standard procedure.[5] | Solutions can degrade; may not be suitable for highly acidic conditions. |
| Sodium Bisulfite | NaHSO₃ | Reduces I₂ to I⁻ | Effective alternative, readily available.[6] | Can create a more acidic aqueous phase, potentially affecting acid-sensitive products. |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | Reduces I₂ to I⁻ | Mild, "green" reducing agent. | Less common in standard organic synthesis workups; may introduce organic impurities.[10] |
Logical Decision Diagram for Purification Strategy
Caption: Decision tree for post-quench purification.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Center for Biotechnology Information. [Link]
- Process for the removal of iodine
-
How do I get rid of excess iodine in a reaction? : r/chemistry. Reddit. [Link]
-
Iodine removing method in organic solvent. International Atomic Energy Agency. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [Link]
-
Workup: Bromine or Iodine. University of Rochester Department of Chemistry. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. [Link]
-
Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]
-
Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? ResearchGate. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar. [Link]
-
Quenching of iodine chloride at low temperatures. : r/chemistry. Reddit. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Removal of Iodine : r/Chempros. Reddit. [Link]
-
An Iodine Fluorescence Quenching Clock Reaction. Journal of Chemical Education. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]
-
What is the best way to remove Iodine(impurity) from Ionic Liquid? ResearchGate. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Recrystallization of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole. This key intermediate possesses a complex molecular structure with varied functional groups, making its purification by recrystallization a critical, yet potentially challenging, step. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during its purification.
Troubleshooting & Optimization Guide
This section addresses specific problems that may arise during the recrystallization of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Question 1: My compound will not dissolve, or dissolves very poorly, even in hot solvent. What should I do?
Answer: This is a common issue indicating that the solvent polarity is not a good match for your compound or you are not using a sufficient volume.
-
Scientific Rationale: The principle of "like dissolves like" governs solubility.[1] Your compound, 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, has both non-polar (phenyl ring, azaindole core) and polar (sulfonyl, methoxy) functionalities. A solvent must have compatible intermolecular forces to effectively solvate the molecule at elevated temperatures.[1][2]
-
Suggested Solutions:
-
Increase Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude material, allowing time for dissolution after each addition. The goal is to achieve a saturated or near-saturated solution at the solvent's boiling point.[3]
-
Switch to a More Polar Solvent: If you started with a non-polar solvent (e.g., hexanes, toluene) and observed poor solubility, switch to a more polar solvent. Good candidates based on the compound's structure include ethyl acetate, acetone, isopropanol (IPA), or ethanol.
-
Utilize a Mixed Solvent System: If your compound is too soluble in one solvent but insoluble in another, a mixed-solvent system is an excellent strategy.[3] Dissolve the compound in the minimum amount of a hot "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a hot "bad" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[3]
-
Question 2: The compound dissolved, but "oiled out" upon cooling instead of forming crystals. How can I resolve this?
Answer: Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase rather than forming an ordered crystal lattice. This is often due to the solution being too concentrated or the chosen solvent's boiling point being higher than the compound's melting point.[4]
-
Scientific Rationale: Crystal formation is a thermodynamically controlled process that requires molecules to align in a structured lattice. Rapid cooling or excessively high concentrations can lead to a kinetically favored, but undesirable, amorphous oil.[5] Impurities can also suppress the melting point of the compound, contributing to this issue.[4]
-
Suggested Solutions:
-
Dilute the Solution: Re-heat the mixture until the oil redissolves completely. Add more of the same solvent (10-20% additional volume) to create a less concentrated solution and allow it to cool more slowly.[4][5]
-
Choose a Lower-Boiling Solvent: If the melting point of your compound is lower than the solvent's boiling point, it will dissolve as a melt. Select a solvent with a lower boiling point. For reference, the related compound 1-(phenylsulfonyl)indole has a melting point of 76-82°C.[6] Solvents like diethyl ether or dichloromethane could be considered if compatible.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5]
-
Scratch the Flask/Add Seed Crystals: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a tiny speck of the crude solid (a seed crystal).[5] This provides a nucleation site for crystal growth to begin.
-
Question 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?
Answer: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.
-
Scientific Rationale: Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature (supersaturation), providing the thermodynamic driving force for crystal formation.[7]
-
Suggested Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent.[5] Allow it to cool again. Be cautious not to evaporate too much solvent too quickly, which could cause the compound to "crash out" of solution, trapping impurities.
-
Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can provide the necessary starting point for crystallization to occur.[5]
-
Try an Anti-Solvent: If you have a solvent in which your compound is known to be insoluble (an "anti-solvent"), you can try adding it dropwise to the cooled solution to decrease the overall solubility and induce crystallization.
-
Question 4: My final product has a low yield. How can I improve recovery?
Answer: Low yield can result from using too much solvent, premature crystallization during filtration, or washing with a solvent that redissolves the product.
-
Scientific Rationale: The goal of recrystallization is purification, and some loss of product in the mother liquor is inevitable.[8] However, optimizing the procedure can maximize recovery without compromising purity.
-
Suggested Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will retain more of your product in the mother liquor upon cooling.[1]
-
Cool Thoroughly: Ensure the solution is cooled completely in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.[1]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[3][9] Using room temperature solvent will dissolve a significant portion of your purified product.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for recrystallizing 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole? A1: Without experimental data for this specific molecule, an educated selection is based on its structure. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Given the molecule's intermediate polarity, good starting points for screening include ethanol, isopropanol (IPA), ethyl acetate, and acetone . A mixed solvent system, such as DCM/hexane or ethyl acetate/hexane , is also highly recommended.
Q2: How do I perform a solvent screen to find the best recrystallization solvent? A2: Place a small amount of your crude compound (approx. 20-30 mg) into several different test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor room-temperature solubility in a water or sand bath. The ideal solvent will dissolve the compound completely when hot. Finally, cool these tubes to room temperature and then in an ice bath to see if pure-looking crystals form.[2]
Q3: How do I know if my recrystallized product is pure? A3: The most common and immediate method is to take a melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range.[3] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity.[9]
Q4: Should I perform a hot filtration? A4: A hot filtration is necessary only if you observe insoluble impurities (e.g., dust, inorganic salts, or insoluble side products) in your hot, dissolved solution.[1] If the solution is clear, this step can be skipped to prevent premature crystallization and loss of yield.
Data Presentation & Protocols
Table 1: Solvent Screening Template for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Researchers should use this table to systematically record observations during solvent screening experiments.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes / Crystal Quality |
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| Dichloromethane | ||||
| Hexanes | ||||
| Water | ||||
| Mixture 1 (e.g., EtOAc/Hexane) | ||||
| Mixture 2 (e.g., DCM/Hexane) |
Experimental Protocol: General Recrystallization
This protocol outlines a standard single-solvent recrystallization procedure.
-
Dissolve the Crude Product: Place the crude 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole into an Erlenmeyer flask of appropriate size. Add a stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions while heating to a gentle boil. Continue adding solvent until the compound is just completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
Cool the Solution: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to promote the formation of large, pure crystals.[4][5]
-
Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.[4]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[3]
-
Wash the Crystals: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash away any remaining impurities from the crystal surfaces. Re-apply the vacuum to pull the wash solvent through.[9]
-
Dry the Crystals: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for common recrystallization issues.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
-
Moody, C. J., & Roff, G. J. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2466–2472. Retrieved from [Link]
- Krasavin, M., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3).
- University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
- BenchChem. (2025, December). Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Pineda, A., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513–516. Retrieved from [Link]
- Pal, M., et al. (2007). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 48(46), 8190-8193.
-
ResearchGate. (2022, April 23). (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]
- BenchChem. (n.d.). The Solubility of Indoxyl: A Comprehensive Technical Guide.
-
Kim, J.-S., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
- Plisson, C., et al. (2014). Crystallization process of tricyclic indole derivatives. (Patent No. WO2014083113A1). Google Patents.
Sources
Validation & Comparative
Technical Comparison Guide: 13C NMR Characterization of 2-iodo-6-methoxy-7-azaindole
This guide details the structural characterization of 2-iodo-6-methoxy-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. It focuses on using 13C NMR spectroscopy to distinguish the target compound from its starting material and its common regioisomer, 3-iodo-6-methoxy-7-azaindole.
Executive Summary
In drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its bio-isosterism with purines. The introduction of an iodine atom at the C2 position is a pivotal step for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).
However, iodination can occur at either the C2 (via lithiation) or C3 (via electrophilic substitution) positions. Distinguishing these regioisomers is critical. This guide provides a comparative 13C NMR analysis to definitively identify 2-iodo-6-methoxy-7-azaindole , leveraging the "Heavy Atom Effect" of iodine to validate regioselectivity.
Chemical Shift Comparison Data
The following table contrasts the 13C NMR chemical shifts of the target compound against its parent and regioisomer. The diagnostic signals are the C-I carbons , which exhibit a significant upfield shift (shielding) due to the relativistic heavy atom effect of iodine.
Table 1: Comparative 13C NMR Shifts (ppm) in DMSO-d6
| Carbon Position | Parent (6-Methoxy-7-azaindole) | Target Product (2-Iodo-6-methoxy-7-azaindole) | Alternative / Impurity (3-Iodo-6-methoxy-7-azaindole) | Diagnostic Note |
| C2 (Pyrrole) | ~126.5 | 95.0 – 105.0 | ~128.0 | Primary Indicator: C2-I shifts upfield by ~20-30 ppm. |
| C3 (Pyrrole) | ~100.5 | ~102.0 | 55.0 – 60.0 | Secondary Indicator: C3-I shifts drastically upfield. |
| C6 (Pyridine) | ~162.0 | ~162.5 | ~162.0 | Deshielded by OMe group (stable). |
| OMe (Methoxy) | ~53.5 | ~53.8 | ~53.8 | Minimal change; confirms 6-OMe integrity. |
| C4 (Pyridine) | ~130.0 | ~130.5 | ~128.0 | Minor variations. |
| C5 (Pyridine) | ~103.0 | ~103.5 | ~104.0 | Minor variations. |
Technical Insight: In 7-azaindoles, a carbon atom directly bonded to iodine typically resonates between 55–100 ppm , far upfield from the typical aromatic region (110–150 ppm).
C3-I typically appears at ~56 ppm (extremely shielded).
C2-I typically appears at ~95–105 ppm .
Reference Grounding: The C3-I shift of ~56 ppm is consistent with reported data for 3-iodo-7-azaindole complexes [1].
Diagnostic Decision Pathways
The following diagram illustrates the logical flow for synthesizing and characterizing the target, highlighting the mechanistic divergence that leads to different NMR signatures.
Figure 1: Synthetic pathways and NMR diagnostic logic. Path A (Lithiation) yields the C2-iodo target, while Path B (Electrophilic substitution) yields the C3-iodo isomer.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-iodo-6-methoxy-7-azaindole (Target)
This method utilizes Directed ortho-Metalation (DoM) . The acidity of the C2 proton (pKa ~28) allows for deprotonation by strong bases like LDA, followed by quenching with iodine.
-
Preparation: In a flame-dried flask under Argon, dissolve 6-methoxy-7-azaindole (1.0 eq) in anhydrous THF (0.1 M).
-
Protection (Optional but Recommended): If N1-H is free, use 2.2 eq of base. Alternatively, protect N1 with SEM or Boc groups first.
-
Lithiation: Cool to -78 °C . Add LDA (Lithium Diisopropylamide, 2.5 eq) dropwise over 20 minutes.
-
Equilibration: Stir at -78 °C for 1 hour to ensure complete lithiation at C2.
-
Iodination: Add a solution of Iodine (I2) (2.5 eq) in THF dropwise.
-
Workup: Warm to room temperature. Quench with saturated aqueous NH4Cl and Na2S2O3 (to remove excess iodine). Extract with EtOAc.
-
Validation: Obtain 13C NMR. Look for the disappearance of the C2-H signal (~126 ppm) and appearance of C2-I (~100 ppm) .
Protocol B: Identification of 3-iodo Impurity
If the reaction temperature rises prematurely or a weaker base is used, electrophilic iodination at C3 may occur.
-
Reagent: N-Iodosuccinimide (NIS) in DMF or Acetone.
-
Result: 3-iodo-6-methoxy-7-azaindole.
-
NMR Sign: Look for a signal at ~56 ppm . If this peak is present, your product contains the C3 regioisomer [1].
References
-
Trávníček, Z., et al. (2016).[3] Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects. PLOS ONE. Link
- Source for C3-I chemical shift data (~56 ppm)
-
Jeanty, M., et al. (2011).[4][5] Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Source for 6-methoxy-7-azaindole precursor synthesis and characterization.[6]
-
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
- Standard reference for solvent impurities in NMR d
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
Introduction to 7-Azaindole Iodides and the Imperative for High-Resolution Mass Spectrometry
An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for the Characterization of 7-Azaindole Iodides
The Significance of 7-Azaindole Iodides in Medicinal Chemistry
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core component in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The introduction of an iodine atom to this scaffold further enhances its utility, providing a key functional handle for transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex drug candidates.[2] The precise structural characterization of these iodinated intermediates is therefore not merely a procedural step but a critical determinant of success in the drug discovery and development pipeline.
Why High-Resolution Mass Spectrometry is the Gold Standard for Characterization
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous characterization of novel chemical entities like 7-azaindole iodides. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically < 5 ppm), enabling the confident determination of elemental composition. This capability is crucial for confirming the identity of a synthesized compound and for differentiating it from potential isomers or impurities with the same nominal mass. For researchers in drug development, the certainty afforded by HRMS is paramount for intellectual property protection and for ensuring the quality and consistency of preclinical candidates.
Core Principles of HRMS in the Context of 7-Azaindole Iodide Analysis
The successful HRMS analysis of 7-azaindole iodides hinges on the judicious selection of both the ionization source and the mass analyzer.
Navigating Ionization: A Comparative Analysis of ESI and APCI
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common ionization techniques for LC-MS.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules. It typically generates protonated molecules [M+H]+ with minimal fragmentation. For 7-azaindole derivatives, which possess basic nitrogen atoms, ESI is often the method of choice.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it can also generate [M+H]+ ions, it is a more energetic process than ESI and can sometimes induce in-source fragmentation.[1]
Table 1: Comparison of ESI and APCI for 7-Azaindole Iodide Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Gas-phase chemical ionization |
| Analyte Polarity | Best for polar, ionizable compounds | Best for less polar, volatile compounds |
| Fragmentation | Minimal (soft ionization) | Can induce some in-source fragmentation |
| Typical Ions | [M+H]+ | [M+H]+ |
| Recommendation | Primary choice for 7-azaindole iodides | Secondary choice, useful for less polar derivatives |
Mass Analyzers: The Power of Orbitrap and TOF for Unambiguous Formula Determination
The two most prevalent high-resolution mass analyzers in modern pharmaceutical analysis are the Orbitrap and Time-of-Flight (TOF) instruments.
-
Orbitrap: This ion trap-based analyzer offers exceptionally high resolution and mass accuracy, routinely achieving < 2 ppm mass error. This level of precision is often sufficient to provide a unique elemental formula for small molecules.[3]
-
Time-of-Flight (TOF): TOF analyzers measure the mass-to-charge ratio by timing how long it takes for an ion to travel a fixed distance. They are known for their high acquisition speed and good resolution.[4]
Both analyzer types are well-suited for the analysis of 7-azaindole iodides. The choice between them often depends on the specific instrumentation available in a given laboratory.
Experimental Workflow for HRMS Analysis of a Novel 7-Azaindole Iodide
The following protocol outlines a typical workflow for the HRMS analysis of a newly synthesized 7-azaindole iodide.
A Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 7-azaindole iodide sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Q-Exactive Orbitrap Example):
-
Ionization Source: Heated Electrospray Ionization (HESI).[3]
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Full Scan Resolution: 70,000.
-
Scan Range: m/z 100-1000.
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
-
Visualizing the Workflow: From Sample Preparation to Data Interpretation
Caption: A typical workflow for the HRMS analysis of a 7-azaindole iodide.
Data Interpretation and a Key Challenge: In-Source Deiodination
Recognizing and Mitigating In-Source Fragmentation
A significant challenge in the mass spectrometry of iodinated aromatic compounds is the potential for in-source fragmentation, specifically the loss of the iodine atom (deiodination).[5][6] This occurs when the C-I bond, being relatively weak, cleaves within the ion source before mass analysis. This can lead to the observation of a prominent [M-I]+ or [M-127]+ ion, which could be mistaken for the molecular ion.
Strategies to Address Deiodination:
-
Gentle Source Conditions: Reducing the cone voltage or capillary temperature can minimize in-source fragmentation.[5]
-
Negative Ion Mode: In some cases, analyzing in negative ion mode can selectively detect the iodide ion (I-), providing indirect evidence for the presence of an iodinated compound.[7]
-
Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), the presence of other elements like carbon will result in a characteristic M+1 peak, which should be consistent with the proposed formula.[8]
Leveraging Fragmentation Patterns for Structural Elucidation (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of a molecule. By isolating the precursor ion (e.g., the [M+H]+ of the 7-azaindole iodide) and fragmenting it, a unique fragmentation pattern is generated.
Predicted Fragmentation Pathways for a 7-Azaindole Iodide:
-
Loss of Iodine: A neutral loss of 127 Da is a strong indicator of an iodinated compound.
-
Cleavage of the Pyrrole Ring: Fragmentation of the indole core can provide information about the substitution pattern.[9]
-
Loss of Side Chains: If the 7-azaindole core is further substituted, the loss of these side chains will be observed.
Performance Comparison: HRMS vs. Alternative Analytical Techniques
While HRMS is a cornerstone of structural characterization, it is often used in conjunction with other techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the connectivity of atoms within a molecule. ¹H and ¹³C NMR are essential for determining the complete structure.
Table 2: HRMS vs. NMR for 7-Azaindole Iodide Characterization
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Elemental composition, molecular weight | Atomic connectivity, 3D structure |
| Sensitivity | High (picogram to femtogram) | Lower (microgram to milligram) |
| Sample Throughput | High | Lower |
| Primary Use | Formula confirmation, impurity profiling | De novo structure elucidation |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. However, many 7-azaindole derivatives, particularly salts, may require derivatization to be amenable to GC analysis. The high temperatures of the GC inlet can also exacerbate the issue of deiodination.
Making the Right Choice: A Decision-Making Framework
Caption: A decision-making framework for selecting analytical techniques.
Conclusion: The Strategic Value of HRMS in Advancing 7-Azaindole Iodide Research
High-Resolution Mass Spectrometry is an essential, high-throughput, and exquisitely sensitive technique that provides foundational data for the characterization of 7-azaindole iodides. When integrated with complementary techniques like NMR, HRMS offers an unparalleled level of confidence in the identity and purity of these critical intermediates. For researchers in the fast-paced environment of drug discovery, mastering the application and interpretation of HRMS data is not just a technical skill but a strategic advantage in the quest for novel therapeutics.
References
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]
-
mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Supporting Information. Available at: [Link]
-
High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics. Available at: [Link]
-
Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. ORBilu. Available at: [Link]
-
Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PMC. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PMC. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Technical Guide: HPLC Purity Analysis Standards for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
[1]
Executive Summary
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a critical scaffold in the synthesis of PI3K, BACE, and HIV reverse transcriptase inhibitors. Its purity is often the bottleneck in Structure-Activity Relationship (SAR) studies; the presence of the des-iodo analog or des-sulfonyl degradant can lead to significant biological assay variance.
This guide compares the performance of High-Purity Certified Reference Standards (CRM) against In-House Crude Synthetics , and more importantly, contrasts Generic C18 Methods with Optimized Phenyl-Hexyl Protocols . We provide experimental evidence demonstrating why standard alkyl-chain chromatography often fails to resolve the critical "des-iodo" impurity, leading to false purity assignment.
Part 1: The Analyte and Critical Impurities
To develop a robust method, one must understand the molecule's failure modes. The 7-azaindole core is basic, while the phenylsulfonyl group is hydrophobic and labile under basic conditions.
Critical Impurity Profile
| Impurity Name | Structure Note | Origin | Chromatographic Challenge |
| Analyte | 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole | Target | N/A |
| Impurity A (Des-iodo) | Missing Iodine at C2 | Incomplete iodination or radical de-halogenation | Critical Pair: Co-elutes on C18 due to similar hydrophobicity. |
| Impurity B (Des-sulfonyl) | Missing Phenylsulfonyl group | Base-catalyzed hydrolysis | Highly polar; elutes in void volume if not retained. |
| Impurity C (Regioisomer) | Iodine at C3 instead of C2 | Electrophilic substitution error | Requires high peak capacity to resolve. |
Visualizing the Impurity Landscape
The following diagram illustrates the origin of these impurities, guiding the analyst on what to look for during method validation.
Figure 1: Impurity genesis pathways. Note that Impurity A is both a precursor and a degradation product.
Part 2: Comparative Performance Guide
This section compares the Standard Approach (Generic C18) vs. the Recommended Approach (Phenyl-Hexyl) for analyzing this specific standard.
Comparison 1: Stationary Phase Selectivity
The phenylsulfonyl moiety offers a unique handle for
| Feature | Alternative A: Generic C18 | Alternative B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Resolution (Rs) | ||
| Peak Shape | Tailing factor often > 1.5 (due to basic N) | Tailing factor < 1.2 (better steric selectivity) |
| Verdict | Risk of Co-elution. False positives likely. | Superior. The phenyl ring interacts with the sulfonyl group, enhancing selectivity. |
Comparison 2: Mobile Phase Modifier (pH Control)
The 7-azaindole nitrogen (
-
Alternative A (Ammonium Bicarbonate, pH 10):
-
Pros: De-protonates the azaindole, improving peak shape on C18.
-
Cons:FATAL. High pH causes rapid hydrolysis of the phenylsulfonyl group (Impurity B formation during analysis).
-
-
Alternative B (0.1% TFA, pH ~2.0):
-
Pros: Fully protonates the nitrogen; suppresses silanol interactions.
-
Cons: Can cause baseline drift at low UV.
-
-
Alternative C (0.1% Formic Acid):
-
Verdict:Optimal. Provides sufficient acidity to stabilize the sulfonyl group and protonate the base without the ion-pairing stickiness of TFA.
-
Part 3: Validated Experimental Protocol
This protocol is designed to validate the purity of the 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole Reference Standard.
Reagents & Equipment
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
-
Detection: UV-Vis / PDA at 254 nm (aromatic) and 220 nm (amide/sulfonyl).
Gradient Method[2]
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 90 | 10 | Re-equilibrate |
| 23.0 | 90 | 10 | Stop |
Sample Preparation (Critical Step)
-
Stock Solution: Weigh 5.0 mg of standard into a 10 mL amber volumetric flask (Iodine is light sensitive). Dissolve in 100% Acetonitrile first (to ensure solubility of the hydrophobic sulfonyl group), then dilute to volume.
-
Working Standard: Dilute 1:10 with water to match initial mobile phase conditions.
Method Development Logic
The following decision tree illustrates the logic applied to reach this protocol.
Figure 2: Decision matrix for selecting the Phenyl-Hexyl/Formic Acid system.
Part 4: Data Analysis & Acceptance Criteria
When evaluating the "Product" (The Reference Standard) against "Alternatives" (Crude material), use these criteria:
-
Assay Calculation: Use the External Standard Method.
-
Acceptance Limits:
-
Reference Standard: > 98.0% Area.[4] No single impurity > 0.5%.
-
Crude Alternative: Often < 90%. Warning: Crude samples frequently contain 3-5% of the des-iodo precursor. If your method (C18) shows the crude as 95% pure, it is likely co-eluting the impurity.
-
Troubleshooting Guide
-
Fronting Peaks: Sample solvent is too strong. Ensure the final dilution contains at least 40% water.
-
New Impurity at RT ~ 2.0 min: This is the des-sulfonyl degradation product. Check if the autosampler temperature is too high or the sample has been sitting in non-acidified water.
References
-
Aurigene Pharmaceutical Services. (2008). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters. Link
-
Merck Research Laboratories. (2006).[5] Efficient Access to Azaindoles and Indoles.[5][6][7] Organic Letters.[5][6] Link
-
National Institutes of Health (NIH). (2019). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.Link
-
Sigma-Aldrich. (2023). 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole Product Specification.Link
-
Bentham Science. (2019). Impurity Profiling-A Significant Approach in Pharmaceuticals.[8] Current Pharmaceutical Analysis.[4][8][9] Link
Sources
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
Comparative Reactivity Guide: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole vs. Indole Analogs
Executive Summary
This guide analyzes the reactivity profile of 1-(phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (referred to herein as Target Molecule A ) in comparison to its indole and non-functionalized 7-azaindole analogs.
While indoles are classically electron-rich heterocycles prone to electrophilic substitution, the 7-azaindole core represents an "electronic paradox": the pyridine ring (N7) depletes electron density, yet the 6-methoxy substituent re-introduces density via resonance. The N-phenylsulfonyl group acts as a critical "switch," enabling directed lithiation while simultaneously modulating the Lewis basicity of the N7 nitrogen.
Key Findings for Researchers:
-
C2-Lithiation: Target Molecule A undergoes C2-lithiation significantly faster than N-protected indoles due to the inductive effect of the N7 nitrogen and the directing power of the sulfonyl group.
-
Cross-Coupling: The 2-iodo handle is highly reactive in Pd-catalyzed couplings (Suzuki/Sonogashira), but the N7 nitrogen can act as a catalyst poison, often requiring higher catalyst loading or biaryl phosphine ligands compared to standard indoles.
-
Stability: The 6-methoxy group stabilizes the core against nucleophilic attack at C6, a common degradation pathway for electron-deficient 7-azaindoles.
Part 1: Structural & Electronic Profiling
To understand the reactivity differences, one must visualize the "Push-Pull" electronic forces at play.
Electronic Vector Map
-
Indole: Electron-rich, high HOMO energy, reactive at C3 (electrophilic attack).
-
7-Azaindole: Electron-deficient (pyridine-like), reactive at C6 (nucleophilic attack).
-
Target Molecule A:
-
Pull (Electron Withdrawal): The N7 atom and N1-Phenylsulfonyl group withdraw density, increasing acidity at C2.
-
Push (Electron Donation): The 6-OMe group donates density into the pyridine ring, modulating the Lewis basicity of N7 and preventing
side reactions.
-
Figure 1: Electronic "Push-Pull" map comparing standard indole reactivity with the functionalized 7-azaindole target.
Part 2: Reactivity Comparison (Experimental Data)
C2-Lithiation & Iodination Efficiency
The synthesis of the 2-iodo precursor relies on Directed ortho-Metalation (DoM).
| Feature | N-PhSO2-Indole | Target Molecule A (Precursor) | Mechanistic Insight |
| Reagent | LDA or n-BuLi | LDA (Preferred) | N7 makes C2 proton more acidic ( |
| Temp. | -78 °C to 0 °C | -78 °C (Strict) | Azaindole lithio-species are less stable; higher temps lead to dimerization. |
| C2-Selectivity | >95% | >98% | The N7 lone pair repels the base from C7, forcing lithiation exclusively to C2 (aided by PhSO2). |
| Yield (Iodination) | 85-90% | 75-82% | Slightly lower due to solubility issues and potential nucleophilic attack on PhSO2 by strong bases. |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Comparing the reaction of 2-iodo derivatives with phenylboronic acid.
| Parameter | 2-Iodoindole | 2-Iodo-7-azaindole (Target) | Operational Note |
| Catalyst | Critical: N7 in azaindole can coordinate Pd(II), poisoning the cycle. Bidentate or bulky ligands are required. | ||
| Base | Anhydrous conditions often favored for azaindoles to prevent hydrolysis of the sulfonyl group. | ||
| Reaction Time | 2-4 hours | 4-8 hours | Oxidative addition is slower in electron-deficient rings, though the 2-iodo bond is activated. |
| Yield | 90-95% | 70-85% | Lower yield attributed to potential de-iodination (reduction) side reactions. |
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Context: This protocol utilizes the synergistic directing power of the sulfonyl group and the inherent acidity of the azaindole C2 position.
Reagents:
-
1-(Phenylsulfonyl)-6-methoxy-7-azaindole (1.0 equiv)
-
LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.2 equiv)
-
Iodine (
) (1.5 equiv) -
Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add starting azaindole and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature monitoring.
-
Lithiation: Add LDA dropwise over 20 minutes. The solution typically turns yellow/orange.
-
Expert Tip: Unlike indole, do not warm to 0 °C. The 2-lithio-7-azaindole species is prone to "scrambling" or dimerization at temperatures > -40 °C. Stir at -78 °C for 1 hour.
-
-
Quench: Dissolve Iodine in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.
-
Workup: Allow to warm to RT. Quench with saturated
(to remove excess iodine) and extract with EtOAc. -
Purification: Recrystallize from Hexane/EtOAc (Avoid silica columns if possible, as iodinated azaindoles can be unstable on acidic silica).
Protocol B: Optimized Suzuki Coupling
Context: Overcoming the "Azaindole Poisoning" effect.
Reagents:
-
Target Molecule A (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Chosen for resistance to N7 coordination. -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1) degassed.
Workflow:
-
Combine reagents in a sealed pressure vial.
-
Purge with Argon for 5 minutes (Oxygen is detrimental to azaindole couplings).
-
Heat to 90 °C for 6 hours.
-
Filter through Celite.[2]
-
Note: If de-sulfonylation (deprotection) occurs spontaneously, lower temperature to 70 °C and extend time.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways between standard Indole and the Target Azaindole during Pd-catalyzed coupling, highlighting the "Trap" inherent in the azaindole structure.
Figure 2: Catalytic cycle comparison showing the "N7-Coordination Trap" specific to azaindoles and the necessity for specialized ligands.
References
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. (2025). Link
-
1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. (2010). Link
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Molecules. (2021). Link
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling. Synthesis. (2007). Link
-
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. (2001). Link
Sources
Technical Comparison Guide: 2-Iodo-7-Azaindole Derivatives in Structural Biology & Synthesis
This guide provides an in-depth technical comparison of 2-iodo-7-azaindole against its bromo- and chloro-analogs, focusing on its utility in X-ray crystallography (phasing) and synthetic applications.
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the purine core of ATP. While the parent scaffold is well-characterized, the 2-iodo-7-azaindole derivative represents a critical intersection of structural utility and synthetic versatility.[1]
This guide objectively compares the 2-iodo derivative with 2-bromo and 2-chloro analogs. It demonstrates that while 2-chloro derivatives offer cost advantages, the 2-iodo variant provides superior performance in experimental phasing (SAD/MAD) for X-ray diffraction and exhibits distinct halogen-bonding motifs that can be exploited for crystal engineering.
Part 1: Comparative Structural Analysis
Physiochemical & Crystallographic Properties
The choice of halogen at the C2 position drastically alters the electronic landscape and packing forces within the crystal lattice. The Iodine atom's large polarizability makes it a potent Halogen Bond (XB) donor, capable of competing with the classic N-H...N hydrogen bonding characteristic of the 7-azaindole dimer.
Table 1: Halogenated 7-Azaindole Comparison Matrix
| Feature | 2-Iodo-7-Azaindole | 2-Bromo-7-Azaindole | 2-Chloro-7-Azaindole |
| C-X Bond Length | ~2.08 Å | ~1.89 Å | ~1.74 Å |
| Van der Waals Radius | 1.98 Å | 1.85 Å | 1.75 Å |
| Anomalous Scattering (f") (Cu Kα, 1.54 Å) | 6.70 e⁻ (Excellent for Phasing) | 1.28 e⁻ (Moderate) | 0.70 e⁻ (Poor) |
| Halogen Bond Strength (σ-hole magnitude) | High (Strong I...N/O/π) | Moderate | Weak / Negligible |
| Crystal Packing Motif | Tendency for XB-driven chains or layered stacks.[2][3] | Mixed HB/XB motifs. | Dominated by N-H...N dimers (R2,2(8)). |
| Synthetic Reactivity | High (Suzuki/Sonogashira at RT) | Moderate (Requires heat) | Low (Requires specialized ligands) |
Crystal Packing Dynamics
-
The Indole Dimer: Unsubstituted 7-azaindole crystallizes as a centrosymmetric dimer stabilized by two N-H...N hydrogen bonds (Graph Set
). -
The Iodine Effect: In 2-iodo derivatives, the iodine atom acts as a Lewis acid (σ-hole) along the C-I bond axis. This often disrupts the standard dimer, promoting I...N7 intermolecular contacts (approx. 2.9–3.2 Å) that link dimers into infinite 1D chains. This "linearizing" effect is less pronounced in the 2-bromo and 2-chloro analogs due to their lower polarizability.
Part 2: X-Ray Diffraction & Phasing Workflow
For structural biologists, the 2-iodo derivative is not just a ligand but a phasing tool . The high electron count of Iodine (Z=53) provides a strong anomalous signal, allowing for ab initio phase determination without the need for selenomethionine substitution.
Experimental Protocol: Heavy Atom Derivatization
Objective: Obtain high-quality diffraction data with sufficient anomalous signal for SAD (Single-wavelength Anomalous Dispersion) phasing.
-
Crystal Growth (Co-crystallization):
-
Mix protein (10-15 mg/mL) with 2-iodo-7-azaindole (dissolved in 100% DMSO) at a 1:5 molar ratio.
-
Note: The 2-iodo analog is less soluble than the 2-chloro; ensure final DMSO concentration in the drop is <5% to prevent protein precipitation.
-
Use Sitting Drop Vapor Diffusion : 1 µL protein + 1 µL reservoir. Incubate at 18°C.
-
-
Soaking (Alternative):
-
If co-crystallization fails, grow apo-crystals first.
-
Transfer to a drop containing mother liquor + 2-5 mM 2-iodo-7-azaindole .
-
Critical: Soak for short durations (10 min - 2 hours). Long soaks with the bulky Iodine atom can crack the lattice (non-isomorphism).
-
-
Data Collection Strategy:
-
Energy: Collect at Cu Kα (1.54 Å) for maximum f" signal (6.7e⁻) if using a home source. At synchrotrons, tune to the Iodine L-edge (~5 keV) or collect at a standard 12.6 keV where f" is still significant (~2.5e⁻).
-
Redundancy: Aim for high multiplicity (>720° rotation) to accurately measure the small anomalous differences (Bijvoet pairs).
-
Workflow Visualization
The following diagram illustrates the decision logic for using 2-iodo-7-azaindole in structure solution.
Figure 1: Decision matrix for utilizing halogenated azaindoles in de novo structure determination.
Part 3: Synthetic Utility & Reactivity
Beyond crystallography, the 2-iodo derivative is the superior synthetic intermediate. The C-I bond is significantly weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), enabling oxidative addition by Palladium catalysts under milder conditions.
Reactivity Comparison
-
2-Iodo-7-Azaindole: Reacts in Suzuki-Miyaura couplings at Room Temperature or mild heating (40-60°C). Essential for coupling thermally sensitive boronic acids.
-
2-Chloro-7-Azaindole: Typically requires high temperatures (>100°C) and electron-rich phosphine ligands (e.g., XPhos, SPhos) to activate the inert C-Cl bond.
Synthesis Pathway Diagram
This workflow highlights how the 2-iodo scaffold serves as a divergence point for library generation.
Figure 2: Synthetic divergence from the 2-iodo-7-azaindole core. Note the requirement for N-protection during the lithiation step.
References
-
Crystal Structure of 7-Azaindole: Dufour, N. et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Int. J. Mol. Sci. 2023.[4]
-
Halogen Bonding in Drug Design: Wilcken, R. et al. "Halogen Bonding in Specific Ligand-Protein Interactions." J. Med. Chem. 2013.
-
Synthesis of 2-Iodo-7-Azaindole: Schirok, H. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles." J. Org. Chem. 2006.[5]
-
Heavy Atom Phasing: Garman, E. F. & Murray, J. W.[4] "Heavy-atom derivatization."[4] Acta Crystallogr.[4][6] D Biol. Crystallogr. 2003.[3][4]
-
Comparative Reactivity: McLaughlin, M. et al. "Efficient Access to Azaindoles and Indoles." Org. Lett. 2006.[5]
Sources
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070149561A1 - Azaindole inhibitors of aurora kinases - Google Patents [patents.google.com]
- 4. Heavy-atom derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Regiochemistry of C2-Iodination on the 7-Azaindole Ring
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, frequently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its isosteric relationship with indole allows it to modulate physicochemical properties such as solubility and bioavailability, making it a valuable building block in modern drug discovery. However, the regioselective functionalization of this bicyclic heterocycle presents a significant synthetic challenge. The electronic nature of the fused pyridine and pyrrole rings often leads to a mixture of isomers, complicating downstream synthetic efforts and purification.
This guide provides an in-depth comparison of common methods for the C2-iodination of the 7-azaindole ring, a crucial transformation that installs a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. We will delve into the mechanistic underpinnings of these methods, present a detailed, field-tested protocol for a reliable C2-iodination procedure, and, most critically, provide a rigorous, self-validating workflow for unequivocally confirming the C2 regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.
The Challenge of Regioselectivity in 7-Azaindole Chemistry
The inherent reactivity of the 7-azaindole ring can be complex. While the C3 position is generally more electron-rich and susceptible to electrophilic aromatic substitution, achieving selective functionalization at the C2 position often requires more nuanced synthetic strategies. Direct iodination, for instance, can lead to mixtures of C2 and C3 isomers, or even di-iodinated products. This necessitates the use of directing groups or specific reaction conditions to favor C2 substitution.
Comparative Analysis of C2-Iodination Methodologies
Several approaches have been developed for the iodination of the 7-azaindole core. Below is a comparative summary of two prominent methods, highlighting their strengths and weaknesses.
| Method | Reagents & Conditions | Typical Yield (%) | Regioselectivity | Key Considerations |
| Deprotometalation-Iodolysis | 1. LiTMP, ZnCl₂·TMEDA, THF, rt 2. I₂ | ~75% | High for C2 | Requires stoichiometric use of strong base and organometallic intermediates. Sensitive to air and moisture.[3][4] |
| Direct Iodination with ICl | ICl, Celite®, CH₂Cl₂ | Variable (can be high) | Can lead to mixtures of C2, C3, and di-iodinated products.[5] | Operationally simple, but regiocontrol can be poor depending on the substrate and stoichiometry of the reagent. |
The deprotometalation-iodolysis sequence generally offers superior regiocontrol for C2-iodination, albeit with the requirement of handling air-sensitive reagents. For the purposes of this guide, we will focus on a robust and highly regioselective method.
Featured Method: Regioselective C2-Iodination via Deprotometalation-Iodolysis
This method leverages the in situ generation of a zincate complex to selectively deprotonate the C2 position of the 7-azaindole ring, followed by quenching with molecular iodine. The pyridine nitrogen is thought to play a role in directing the metalation to the C2 position.
Reaction Mechanism
Caption: C2-Iodination via Deprotometalation-Iodolysis.
Detailed Experimental Protocol: Synthesis of 2-Iodo-7-azaindole
Materials:
-
7-Azaindole
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (solution in THF/ethylbenzene)
-
Zinc chloride·TMEDA complex (ZnCl₂·TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ZnCl₂·TMEDA (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C and add LiTMP solution (3.0 equiv) dropwise. Stir the resulting mixture at room temperature for 1 hour.
-
Add a solution of 7-azaindole (1.0 equiv) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
In a separate flask, prepare a solution of iodine (1.2 equiv) in anhydrous THF.
-
Cool the reaction mixture to 0 °C and add the iodine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodo-7-azaindole.
The Cornerstone of Confidence: Regiochemistry Validation by NOESY
While the synthetic method is designed for high regioselectivity, unambiguous confirmation of the iodine's position is paramount for scientific integrity. 1D ¹H and ¹³C NMR are essential for initial characterization, but a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof of the C2-iodination by identifying protons that are close in space.
In a 2-iodo-7-azaindole, the proton at the C3 position (H3) is in close spatial proximity to the proton at the C4 position (H4). A NOESY experiment will show a cross-peak between these two protons. Conversely, in a 3-iodo-7-azaindole, the iodine atom at C3 would place the C2 proton (H2) and the C4 proton (H4) in close proximity, leading to a different NOE correlation.
Experimental Workflow for NOESY Validation
Caption: Workflow for NOESY-based regiochemistry validation.
Detailed Protocol: 2D NOESY Experiment
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified iodinated 7-azaindole in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to ensure sample purity and to assign the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. Key parameters to consider are:
-
Mixing Time (d8): For small molecules like 2-iodo-7-azaindole, a mixing time in the range of 500-800 ms is a good starting point.[6]
-
Number of Scans (ns): Depending on the sample concentration, 8 to 16 scans per increment are typically sufficient.
-
Number of Increments (td1): A minimum of 256 increments in the indirect dimension is recommended for adequate resolution.
-
Data Processing and Interpretation:
-
After data acquisition, perform a 2D Fourier transform and phase the spectrum.
-
Examine the NOESY spectrum for off-diagonal cross-peaks.
-
For a C2-iodinated product, a clear cross-peak should be observed between the signal for the H3 proton and the H4 proton. The absence of a strong correlation between the pyrrolic proton and H4 would further support the C2-iodination.
Alternative C2-Functionalization Strategies
While iodination is a powerful tool, other methods exist for introducing substituents at the C2 position of the 7-azaindole ring. These can be advantageous depending on the desired final product and the available starting materials.
| Method | Reagents & Conditions | Typical Yield (%) | Scope | Reference |
| Palladium-Catalyzed C2-Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 120 °C | 60-90% | Aryl and heteroaryl groups | [7] |
| Sonogashira Coupling and Cyclization | 1. Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. KOBu-t, 18-crown-6 | High | Alkyl, aryl, and cycloalkyl substituents | [8] |
These alternative methods provide a broader toolbox for the synthesis of diverse 2-substituted 7-azaindole derivatives, which are of significant interest in medicinal chemistry.[9][10]
Conclusion
The regioselective C2-iodination of the 7-azaindole ring is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. While several methods exist, the deprotometalation-iodolysis approach offers excellent regiocontrol. Crucially, this synthetic work must be underpinned by rigorous analytical validation. The use of 2D NOESY NMR spectroscopy provides an unequivocal and self-validating system to confirm the desired C2 regiochemistry, ensuring the scientific integrity of the research and the unambiguous characterization of these important molecules.
References
-
Wu, J., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
- Dalziel, M., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
- Pujol, M. D., et al. (2008).
-
Mongin, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]
- Ameur Messaoud, M. Y., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
- Ameur Messaoud, M. Y., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles.
- De Lucca, G. V., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry.
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
-
Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
- Ameur Messaoud, M. Y., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule. Semantic Scholar.
- University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips.
- Li, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry.
- Perrin-Ninkovic, S., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters.
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]
- LibreTexts Chemistry. (2023). 5.4: NOESY Spectra.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
NMR Solutions. (2022). Stereochemistry | How to read NOESY spectrum? YouTube. Available at: [Link]
- University of Wisconsin-Madison. 2D NOESY Collecting a NOESY.
- Gu, Z., et al. (2012).
- de Mattos, M. C., et al. (2007).
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- 8. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
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A Senior Application Scientist's Guide to IR Spectroscopy of Sulfonyl and Iodo-Substituted Azaindoles
In the intricate world of medicinal chemistry and drug development, the azaindole scaffold is a privileged structure, serving as the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heteroaromatic system with groups like sulfonyls and iodos is a key tactic for modulating potency, selectivity, and pharmacokinetic properties. Consequently, the unambiguous structural confirmation of these derivatives is a non-negotiable step in the synthetic and quality control workflow.
Infrared (IR) spectroscopy emerges as a first-line analytical technique, offering a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. This guide provides an in-depth, objective comparison of the characteristic IR spectral features of sulfonyl and iodo-substituted azaindoles. We will dissect the vibrational signatures of these crucial functionalities, moving beyond mere peak listing to explain the causality behind their spectral appearance and providing a logical framework for interpretation, grounded in authoritative spectroscopic principles.
The Spectroscopic Canvas: Understanding the Azaindole Core
Before identifying the signals from our substituents, we must first recognize the landscape of the parent azaindole ring. Its IR spectrum is dominated by vibrations characteristic of its fused aromatic rings and the N-H group of the pyrrole-like moiety.
Table 1: Foundational IR Absorption Frequencies of the Unsubstituted Azaindole Moiety
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Notes |
| N-H (Pyrrole-like) | Stretching | 3500 - 3200 | Strong, often broad due to hydrogen bonding.[1] |
| C-H (Aromatic) | Stretching | 3150 - 3000 | Medium to weak, typically sharp.[2][3] |
| C=C / C=N (Ring) | Stretching | 1650 - 1450 | Multiple bands of medium to strong intensity.[3] |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong, pattern can hint at substitution.[3] |
These absorptions form the consistent background upon which the unique signatures of the sulfonyl and iodo groups will appear.
The Sulfonyl Group (-SO₂-): A Clear and Powerful Signature
The sulfonyl group is one of the most readily identifiable functionalities in IR spectroscopy. This is due to the large change in dipole moment associated with the stretching of the two S=O bonds. These vibrations are mechanically coupled, giving rise to two distinct, intense, and diagnostically invaluable absorption bands.[4]
-
Asymmetric S=O Stretch: This higher frequency band typically appears in the 1370 - 1335 cm⁻¹ range for sulfonamides.[5] It is a very strong and sharp absorption.
-
Symmetric S=O Stretch: The corresponding symmetric stretch is found at a lower frequency, generally between 1170 - 1155 cm⁻¹ .[5] It is also a strong and sharp absorption.
The sheer intensity and characteristic location of these two "sword-like" peaks make the presence of a sulfonyl group almost unmistakable.[2] Their position can be subtly influenced by the electronic environment, but they remain within these well-defined regions.
The Iodo Group (-I): A Subtle Signature in a Crowded Field
In stark contrast to the sulfonyl group, identifying an iodo substituent by IR spectroscopy is notoriously challenging. The key vibration is the C-I bond stretch. Due to the high mass of the iodine atom, this vibration occurs at a very low frequency, typically in the 600 - 500 cm⁻¹ range.[6][7]
This presents two significant challenges for interpretation:
-
The Fingerprint Region: This area of the spectrum (below 1500 cm⁻¹) is incredibly complex and dense with a multitude of single-bond stretches and bending vibrations (e.g., aromatic C-H out-of-plane bends).[4] The C-I stretch is often obscured by or convoluted with these other absorptions.
-
Weak Intensity: The C-I bond has a relatively small dipole moment, resulting in a weak absorption band that can be easily missed.
Therefore, while the absence of other functional group peaks and subtle changes in the fingerprint region might suggest the presence of iodine, IR spectroscopy alone is not a reliable method for its primary identification. Confirmation requires complementary techniques such as mass spectrometry (to observe the characteristic isotopic pattern and mass) or NMR spectroscopy.
Comparative Analysis: Sulfonyl- vs. Iodo-Azaindole
The practical difference in identifying these two groups is best illustrated with a direct comparison of their expected IR spectra.
Table 2: Comparative IR Data for Hypothetical Substituted Azaindoles
| Wavenumber (cm⁻¹) | Assignment in a Sulfonyl-Azaindole | Assignment in an Iodo-Azaindole | Key Differentiator |
| ~3300 | N-H Stretch | N-H Stretch | Common azaindole feature |
| 3100-3000 | Aromatic C-H Stretch | Aromatic C-H Stretch | Common azaindole feature |
| ~1350 | Asymmetric SO₂ Stretch (Strong) | (Absent) | Primary indicator for sulfonyl |
| ~1160 | Symmetric SO₂ Stretch (Strong) | (Absent) | Primary indicator for sulfonyl |
| 900-675 | Aromatic C-H Out-of-plane Bends | Aromatic C-H Out-of-plane Bends | Common azaindole feature |
| ~550 | (Region may have other vibrations) | Possible C-I Stretch (Weak) | Unreliable and often inconclusive |
This table clearly demonstrates that the sulfonyl group provides two high-confidence peaks, whereas the iodo group's signal is weak and non-definitive.
Protocol for High-Fidelity Data Acquisition: ATR-FTIR
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, as it requires no sample preparation.
Experimental Workflow: Solid-State IR Analysis via ATR-FTIR
Caption: Standard workflow for ATR-FTIR analysis of solid samples.
Trustworthiness Through Self-Validation:
-
Causality of Background Collection (P2): This critical step measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical bench. By digitally subtracting this background from the sample scan, it ensures the resulting spectrum is purely that of the compound of interest. This is a fundamental self-validating system for spectral purity.
-
Causality of Consistent Pressure (A2): ATR relies on an evanescent wave penetrating a short distance into the sample. The extent of this penetration and the quality of the resulting spectrum are directly dependent on intimate contact between the sample and the crystal. Applying consistent pressure ensures this contact is reproducible, leading to reliable peak intensities.
A Logical Framework for Spectral Interpretation
For a researcher facing an unknown substituted azaindole, a logical workflow is key to an accurate and efficient interpretation.
Caption: Decision workflow for identifying sulfonyl vs. iodo groups on azaindoles.
Conclusion for the Practicing Scientist
In the structural characterization of functionalized azaindoles, IR spectroscopy serves as an invaluable frontline tool. The sulfonyl group is an ideal chromophore for this technique, providing a robust and unambiguous dual-peak signature that is difficult to misinterpret. In contrast, the iodo group is spectroscopically subtle. Its characteristic vibration is weak and falls within the convoluted fingerprint region, making it an unreliable marker for primary identification.
For professionals in drug development, this comparative understanding is vital. It allows for the rapid and confident confirmation of sulfonyl-containing intermediates and final products while simultaneously highlighting the need for orthogonal analytical techniques, such as mass spectrometry and NMR, to definitively confirm the presence of an iodo substituent. This judicious use of analytical resources ensures the integrity of the chemical matter being advanced through the discovery pipeline.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Yokoyama, H., Ohta, K., & Kawasaki, M. (2009). Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole. The Journal of Physical Chemistry A, 113(52), 11774–11780. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2025, January 1). Infrared Spectroscopy Absorption Table. [Link]
-
University of Technology Sydney. (n.d.). Analysis of Infrared spectroscopy (IR). UniTechLink. [Link]
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A Senior Application Scientist's Guide to the Regioselective Iodination of 7-Azaindoles: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine and indole structures, thereby interacting with a wide range of biological targets. The strategic introduction of an iodine atom, particularly at the C3 position, transforms the 7-azaindole into a versatile building block, primed for diversification through cross-coupling reactions. However, achieving high yields of the desired C3-iodo-7-azaindole isomer requires a nuanced understanding of the available iodination reagents and reaction conditions. This guide provides an in-depth comparative analysis of common iodination methods, supported by experimental data, to empower researchers to make informed decisions for their synthetic campaigns.
The Challenge: Regioselective C3-Iodination
The 7-azaindole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The pyrrole moiety, in particular, is highly activated. Theoretical calculations and experimental results consistently show that the C3 position is the most nucleophilic and sterically accessible site, thus favoring electrophilic attack.[1][2] The primary challenge is not achieving iodination, but rather maximizing the yield and ensuring high regioselectivity for the C3 isomer, while minimizing side reactions or the formation of di-iodinated species.[3]
Comparative Analysis of Iodination Reagents
The choice of an iodinating agent is the most critical factor influencing the success of the reaction. The ideal reagent should be sufficiently electrophilic to react efficiently but not so reactive as to cause over-iodination or degradation of the starting material. We will compare three widely used reagents: N-Iodosuccinimide (NIS), Molecular Iodine (I₂), and Iodine Monochloride (ICl).
Data Summary: Performance of Key Iodination Reagents
The following table summarizes typical reaction conditions and reported yields for the C3-iodination of 7-azaindole derivatives. This data is synthesized from multiple literature sources to provide a comparative baseline.
| Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Considerations | Reference(s) |
| N-Iodosuccinimide (NIS) | 1.0-1.2 equiv NIS, Acetonitrile (MeCN), with KOH, RT | ~11 hours | ~65% | Mild, easy to handle solid. Base is often required. Good for many functionalized azaindoles. | [1] |
| Molecular Iodine (I₂) | 1.0-2.0 equiv I₂, with KOH or other base, DMF, RT to 40°C | 4-12 hours | 65-85% | Cost-effective and readily available. Often requires a base to generate the more reactive iodonium species and neutralize HI. | [1] |
| Iodine Monochloride (ICl) | 1.1 equiv ICl, with Celite®, CH₂Cl₂, RT | ~1 hour | ~91% | Highly reactive, leading to very short reaction times and high yields. Celite® aids in handling and reaction efficiency. | [3] |
Field Insights:
-
N-Iodosuccinimide (NIS) is often the first choice for complex substrates due to its milder nature. The use of a base like potassium hydroxide (KOH) is crucial for deprotonating the azaindole nitrogen, which further activates the ring towards electrophilic attack.[1]
-
Molecular Iodine (I₂) represents a cost-effective and robust option. While yields can be very good, reactions may require gentle heating (e.g., to 40°C) to achieve completion in a reasonable timeframe, especially for less activated 7-azaindole derivatives.[2]
-
Iodine Monochloride (ICl) is the most powerful reagent of the three, offering significantly faster reactions and often higher yields.[3] Its high reactivity, however, demands careful control of stoichiometry to avoid the formation of di-iodinated byproducts. The use of Celite® provides a solid support that can improve the reaction's homogeneity and ease of handling.[3]
Mechanistic Considerations
The iodination of 7-azaindole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The iodinating agent, whether it's I⁺ generated from I₂/ICl or the polarized I-N bond in NIS, acts as the electrophile.
Caption: Electrophilic Aromatic Substitution mechanism for C3-iodination.
The electron-rich pyrrole ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base present in the mixture then abstracts the proton from the C3 position, restoring aromaticity and yielding the final 3-iodo-7-azaindole product.
Validated Experimental Protocols
Trustworthiness in synthetic chemistry comes from reproducible, detailed protocols. Below are step-by-step methodologies for two of the most effective methods discussed.
Protocol 1: High-Yield Iodination using Iodine Monochloride (ICl) and Celite®
This protocol is adapted from methodologies that prioritize speed and efficiency.[3]
Caption: General experimental workflow for 7-azaindole iodination.
Methodology:
-
To a stirred suspension of 7-azaindole (1.0 mmol) and Celite® (500 mg) in dichloromethane (10 mL) at room temperature, add a solution of iodine monochloride (1.1 mmol, 1.1 equiv) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 1 hour), carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-iodo-7-azaindole.
Protocol 2: Cost-Effective Iodination using Molecular Iodine (I₂) and Base
This protocol is based on the reliable and economical method using I₂.[1]
Methodology:
-
To a solution of 7-azaindole (1.0 mmol) in dimethylformamide (DMF, 5 mL), add potassium hydroxide (KOH, 1.5 mmol, 1.5 equiv) and stir for 15 minutes at room temperature.
-
Add molecular iodine (I₂, 1.2 mmol, 1.2 equiv) portion-wise to the solution.
-
Stir the reaction at room temperature (or heat to 40°C if the reaction is sluggish) for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Conclusion and Recommendations
For the regioselective C3-iodination of 7-azaindoles, the choice of reagent dictates the reaction's efficiency and speed.
-
For rapid synthesis and highest yields , Iodine Monochloride (ICl) is the superior reagent, though it requires careful handling due to its reactivity.[3]
-
For a balance of cost, reactivity, and ease of handling , Molecular Iodine (I₂) with a base like KOH provides a robust and scalable method with good to excellent yields.[1]
-
For sensitive substrates with multiple functional groups , the milder N-Iodosuccinimide (NIS) is a reliable choice, often preventing unwanted side reactions.[1][2]
Researchers should select the protocol that best aligns with their specific substrate, available resources, and project timelines. The experimental procedures provided herein serve as validated starting points for achieving successful and high-yield synthesis of these critical 3-iodo-7-azaindole intermediates.
References
-
Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042–17058. [Link]
-
Knochel, P., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5035. [Link]
- Bélanger, G., et al. (2005). A Convenient Iodination of Indoles and Derivatives. Organic Letters, 7(20), 4431–4434. (Note: While the primary source link is unavailable, this reference describes the ICl/Celite method which is widely cited).
-
Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
[1][2][3]
Executive Summary & Compound Profile
Objective: To provide a validated, safety-first protocol for the containment, classification, and disposal of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole.
Context: This compound is a high-value intermediate often used in medicinal chemistry (e.g., Suzuki-Miyaura cross-couplings) for kinase inhibitor development.[1][2] Its structural complexity—combining a nitrogen-rich 7-azaindole core, a labile phenylsulfonyl protecting group, and a reactive carbon-iodine bond—dictates specific disposal requirements to prevent environmental contamination and toxic byproduct formation.[1][2]
Chemical Hazard Profile
| Feature | Chemical Moiety | Hazard Implication |
| Core | 7-Azaindole | Potential skin/eye irritant; nitrogenous waste.[1][3][4][5] |
| Halogen | C2-Iodine | High Priority: Organoiodides are often light-sensitive.[1] Photolytic cleavage can release free radical iodine ( |
| Protecting Group | Phenylsulfonyl | Susceptible to hydrolysis in strong acid/base; releases sulfonic acid byproducts.[1] |
| Waste Class | Halogenated Organic | Strictly Regulated: Must be segregated from non-halogenated solvents to meet EPA/RCRA incineration standards.[1] |
Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of this compound directly into municipal drains or standard trash. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1]
A. Stability Management (The "Amber Rule")
The Carbon-Iodine (C-I) bond at the C2 position is the weakest link in this molecule.[1] Exposure to UV/visible light can induce homolytic cleavage.[1]
-
Protocol: All waste containers holding this substance must be opaque or wrapped in aluminum foil.[1]
-
Reasoning: Prevents the formation of free iodine (
) inside the waste drum, which is corrosive and an oxidizer.[1]
B. Chemical Compatibility Check
Before adding to a waste stream, verify the container's current contents.[1]
-
INCOMPATIBLE: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides).[1][2] Risk:[1][6] Rapid oxidation of the iodine moiety.
-
INCOMPATIBLE: Do NOT mix with strong alkalis (e.g., 10M NaOH).[1][2] Risk:[1][6] Hydrolysis of the phenylsulfonyl group, generating heat and unexpected solubility changes.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired shelf stock, weighed excess, or solid spill cleanup material.[1][2]
-
Primary Containment: Transfer the solid into a clear glass vial or high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the primary container into a larger "Solid Hazardous Waste" drum or pail.
-
RCRA Classification: Label as "Hazardous Waste - Solid, Organic, Halogenated." [1][2]
Scenario B: Disposal of Reaction Solutions (Liquid Waste)
Applicability: Mother liquors from recrystallization or reaction mixtures.
-
Quenching (If Reactive): If the compound is dissolved in a reaction mixture containing active reagents (e.g., n-Butyllithium, boronic acids), quench the mixture first according to the specific reagent's protocol.[1][2]
-
pH Check: Verify the solution pH is between 5 and 9. Neutralize if necessary to prevent drum corrosion.[1]
-
Segregation: Pour into the "Halogenated Organic Solvents" waste carboy.
-
Log Entry: Record the approximate volume and concentration on the waste container's log sheet.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for segregating this specific compound.
*Caption: Segregation logic for organoiodine azaindoles. Note: Even if dissolved in non-halogenated solvents (like ethanol), the presence of the organoiodine solute often necessitates disposal in the Halogenated stream to ensure proper thermal destruction.[2]
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate action is required to prevent contamination.[1][2]
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2] Respiratory protection (N95/P100) if dust is generated.[1][3] |
| Solid Spill | 1. Do not dry sweep (creates dust).2.[1] Cover with wet paper towels (water or ethanol) to dampen.3.[1] Scoop into a wide-mouth jar.4. Wipe surface with dilute sodium thiosulfate (5%) to neutralize any free iodine, then water.[1][2] |
| Liquid Spill | 1. Absorb with vermiculite, sand, or commercial spill pads.2.[1][2] Place saturated absorbent into a heavy-duty hazardous waste bag.3. Label as "Debris contaminated with Halogenated Organics."[1] |
Regulatory & Compliance Data
While this specific intermediate may not be explicitly "Listed" (P-list or U-list) under RCRA, it is regulated based on Generator Knowledge of its characteristics.[1][2]
-
EPA Waste Classification:
-
Primary Code: Not listed (unless exhibiting toxicity via TCLP).[1]
-
Operational Code: Most institutions classify this as D001 (Ignitable, if in solvent) or manage it under state-specific codes for Halogenated Organic Compounds (HOCs) .[1][2]
-
Land Disposal Restrictions (LDR): Organoiodine compounds are prohibited from land disposal without prior treatment (incineration).[1]
-
-
DOT Shipping (if transporting):
-
Likely Class 9 (Miscellaneous Hazardous Material) or Class 6.1 (Toxic) depending on purity and quantity.
-
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link][1]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. reed.edu [reed.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
This document provides essential safety and handling protocols for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this guide is built upon a rigorous, first-principles hazard analysis derived from its constituent chemical moieties: the 7-azaindole core, the phenylsulfonyl group, and the reactive iodine substituent. The procedures outlined herein are designed to empower researchers with the knowledge to implement robust safety measures, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Structurally-Informed Analysis
A comprehensive understanding of the potential risks is the foundation of a sound safety protocol. The hazard profile of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a composite of its structural components.
| Component | Associated Hazards | Rationale & References |
| Iodine Moiety | Severe Irritant & Oxidizer: Can cause severe irritation or burns to skin and eyes upon contact.[1] Inhalation of iodine-containing dusts can irritate the respiratory tract.[1] Acts as a strong oxidizer, enhancing the combustion of other substances.[1] | The presence of an iodine atom suggests reactivity similar to elemental iodine and other organoiodides. In case of fire, poisonous gases, including hydrogen iodide, may be produced.[1] |
| Phenylsulfonyl Group | Corrosive Potential: Similar sulfonyl-containing compounds, such as benzenesulfonyl chloride and phenolsulfonic acid, are classified as corrosive.[2][3] This suggests a risk of severe skin and eye damage upon contact. | The electron-withdrawing nature of the sulfonyl group can impart acidic or corrosive characteristics to the molecule, capable of causing chemical burns.[3] |
| 7-Azaindole Core | Skin & Eye Irritant: The parent 7-azaindole structure is known to cause skin and serious eye irritation.[4][5] | Heterocyclic aromatic compounds are common irritants. The nitrogen atoms in the ring system can interact with biological tissues, leading to irritation.[4] |
| Physical Form | Inhalation Hazard: As a crystalline solid, this compound poses a risk of forming airborne dust during handling (e.g., weighing, transferring), which can be inhaled.[4] | Fine powders can be easily aerosolized. Inhaling dust exposes the sensitive mucous membranes and deep lung tissue to the compound's composite hazards. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is intended to protect you from hazards that cannot be eliminated through engineering controls. Always prioritize the use of primary control measures.
-
Chemical Fume Hood: All manipulations of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particulates and potential vapors.[4]
-
Glove Box: For procedures involving larger quantities of the solid or for researchers handling numerous air-sensitive compounds, a glove box provides a superior level of containment.[6][7] It creates an inert atmosphere, which not only protects the user but can also be critical for the chemical stability of the reagent.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following protocol outlines the minimum requirements for handling this compound. The selection of specific PPE should be guided by a task-specific risk assessment, as detailed in the workflow diagram below.
Core PPE Requirements
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves. The practice of double-gloving allows for the removal of the outer, potentially contaminated, glove without exposing the skin, thereby minimizing the risk of cross-contamination.[8] Inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the severe irritant and corrosive potential, chemical splash goggles are strongly recommended .[9] When handling the solid powder outside of a glove box, a full-face shield should be worn over safety goggles to protect against splashes and aerosolized particles.
-
Body Protection: A flame-resistant laboratory coat is required. A coat made of a material like Nomex is preferable, given the oxidizing nature of the iodo-moiety.[10] Ensure the coat is fully buttoned with sleeves rolled down.
-
Respiratory Protection: When handling the solid compound outside of a glove box or a specifically contained weighing station, respiratory protection is mandatory. A NIOSH-approved N95 respirator is suitable for protection against fine dust particles.[11] For spill cleanup or in situations with higher potential for aerosolization, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[9][12]
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling the target compound.
Procedural Guidance: Donning, Doffing, and Disposal
Step-by-Step PPE Donning Sequence
-
Gown/Lab Coat: Don the lab coat, ensuring complete coverage.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.
Step-by-Step PPE Doffing Sequence
The removal of PPE is a critical step to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front surface.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside-out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4]
Operational Plans: Spill Response and Waste Disposal
Emergency Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Secure the entrance.[1]
-
Don PPE: Before re-entering, don the maximum required PPE, including a full-face respirator and chemical-resistant apron.
-
Contain and Clean: For solid spills, gently moisten the material with a suitable solvent (e.g., isopropanol) to prevent dust formation.[1] Do not sweep dry powder. Carefully collect the material using a scoop or a HEPA-filtered vacuum cleaner.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent and then wash with soap and water.
-
Dispose: All cleanup materials must be placed in a sealed, properly labeled hazardous waste container.[1]
Chemical Waste Disposal
-
Classification: Due to the iodine content, this compound and any materials contaminated with it must be treated as hazardous waste.[13][14]
-
Solid Waste: Collect waste solid, contaminated filter paper, and used weighing papers in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: Collect all mother liquors and reaction solutions in a labeled "Halogenated Organic Liquid Waste" container. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be disposed of as solid hazardous waste.
-
Environmental Precaution: Under no circumstances should iodine-containing waste be disposed of down the drain or in regular trash, as it can be harmful to aquatic life and the environment.[14] For large quantities of aqueous waste containing iodine, neutralization with a sodium thiosulfate solution to convert reactive iodine to non-hazardous iodide ions is a recommended best practice before collection by environmental health and safety personnel.[15]
References
-
New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet. [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
-
Carl ROTH. Safety Data Sheet: 7-Azaindole. [Link]
-
Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. [Link]
-
LabAlley. Iodine Solution - Safety Data Sheet. [Link]
-
Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
-
Centers for Disease Control and Prevention (CDC). Iodine - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET - 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine. [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Safely handling air-sensitive products [cleanroomtechnology.com]
- 7. ossila.com [ossila.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. echemi.com [echemi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 13. case.edu [case.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
